molecular formula C8H5ClFN B1349320 3-Chloro-5-fluorophenylacetonitrile CAS No. 493038-93-0

3-Chloro-5-fluorophenylacetonitrile

Cat. No.: B1349320
CAS No.: 493038-93-0
M. Wt: 169.58 g/mol
InChI Key: GWPLYSLPTCBNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-fluorophenylacetonitrile is a useful research compound. Its molecular formula is C8H5ClFN and its molecular weight is 169.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPLYSLPTCBNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370526
Record name 3-Chloro-5-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493038-93-0
Record name 3-Chloro-5-fluorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chloro-5-fluorophenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-5-fluorophenylacetonitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorophenylacetonitrile

Introduction

This compound is a key chemical intermediate whose structural motif is of significant interest to researchers in medicinal chemistry and agrochemical development.[1] Its substituted phenylacetonitrile framework serves as a versatile scaffold for the synthesis of more complex, biologically active molecules. The presence of both chloro and fluoro substituents on the aromatic ring provides unique electronic properties and metabolic stability, making it a valuable building block for drug candidates and specialized chemical agents.[1] This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this compound, offering both theoretical insights and practical, field-proven protocols for the research scientist.

Chapter 1: Synthesis via Nucleophilic Substitution of Benzyl Halides

The most direct and industrially scalable approach to this compound involves the nucleophilic substitution of a corresponding 3-Chloro-5-fluorobenzyl halide with a cyanide salt. This method is favored for its high efficiency and straightforward execution.

1.1: Theoretical and Mechanistic Grounding

This synthesis route proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of the 3-Chloro-5-fluorobenzyl halide, displacing the halide leaving group.

The reaction is often performed in a biphasic system (e.g., an organic solvent like toluene and water) to accommodate the solubility of the organic substrate and the inorganic cyanide salt.[2] To facilitate the reaction between the two phases, a phase-transfer catalyst (PTC) such as tributylbenzylammonium chloride is employed. The lipophilic cation of the PTC pairs with the cyanide anion, shuttling it from the aqueous phase into the organic phase where it can react with the benzyl halide. This catalytic cycle dramatically increases the reaction rate.[3]

1.2: Precursor Synthesis: 3-Chloro-5-fluorobenzyl Bromide

The requisite starting material, 3-Chloro-5-fluorobenzyl bromide, is typically synthesized from 3-chloro-5-fluorotoluene via a free-radical bromination reaction, often initiated by UV light or a radical initiator like AIBN in the presence of N-bromosuccinimide (NBS).

1.3: Detailed Experimental Protocol

The following protocol is adapted from a proven synthetic method for the cyanation of 3-Chloro-5-fluorobenzyl bromide.[2]

Materials:

  • 3-Chloro-5-fluorobenzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (3.8 eq)

  • Tributylbenzylammonium chloride (0.07 eq)

  • Toluene

  • Deionized Water

  • Acetic Acid (0.36 eq)

  • Anhydrous Magnesium Sulfate

  • Saturated Sodium Chloride Solution (Brine)

Procedure:

  • In a well-ventilated fume hood, charge a reaction vessel with 3-Chloro-5-fluorobenzyl bromide (58.23 g, 260 mmol) and toluene (260 mL).

  • Add acetic acid (5.35 mL, 93.6 mmol) to the solution.

  • In a separate vessel, prepare an aqueous solution of sodium cyanide (48.57 g, 990 mmol) in deionized water (195 mL).

  • Add the phase-transfer catalyst, tributylbenzylammonium chloride (5.68 g, 18.2 mmol), to the aqueous sodium cyanide solution.

  • With vigorous stirring, slowly add the aqueous cyanide/catalyst solution to the organic solution of the benzyl bromide. An exotherm may be observed.

  • Stir the resulting biphasic mixture continuously at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, transfer the mixture to a separatory funnel and allow the layers to separate.

  • Separate the organic layer. Wash it sequentially with deionized water (200 mL) and saturated sodium chloride solution (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on basic silica gel using a hexane-ethyl acetate (4:1, v/v) eluent to afford the final product.

1.4: Data Summary
ParameterValueReference
Starting Material 3-Chloro-5-fluorobenzyl bromide[2]
Key Reagents Sodium Cyanide, Tributylbenzylammonium chloride[2]
Solvent System Toluene / Water[2]
Reaction Time 4 hours[2]
Temperature Room Temperature[2]
Reported Yield ~100% (as brown oil)[2]
1.5: Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 3-Chloro-5-fluorobenzyl bromide in Toluene C Combine organic and aqueous phases with vigorous stirring A->C B Prepare aqueous solution of NaCN and Phase Transfer Catalyst B->C D Stir at Room Temperature for 4 hours C->D E Separate Organic Layer D->E F Wash with Water and Brine E->F G Dry over MgSO4 and Concentrate F->G H Column Chromatography (Basic Silica Gel) G->H I This compound (Final Product) H->I

Caption: Workflow for Synthesis via Nucleophilic Substitution.

Chapter 2: Synthesis via the Sandmeyer Reaction

An alternative and classic approach for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[4][5] This pathway begins with the corresponding aniline, 3-chloro-5-fluoroaniline, and converts the amino group into a nitrile via a diazonium salt intermediate.

2.1: Mechanistic Overview

The Sandmeyer reaction is a two-part process:[6]

  • Diazotization: The primary aromatic amine (3-chloro-5-fluoroaniline) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺).[7][8]

  • Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). A single-electron transfer from the copper(I) to the diazonium salt is proposed, leading to the formation of an aryl radical, nitrogen gas, and copper(II). The aryl radical then reacts with the cyanide to form the desired benzonitrile product.[6]

2.2: Representative Experimental Protocol

This is a generalized protocol, as a specific procedure for this compound was not available in the initial search. It should be optimized for this specific substrate.

Materials:

  • 3-Chloro-5-fluoroaniline (1.0 eq)

  • Hydrochloric Acid (HCl), concentrated (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Sodium Cyanide (NaCN) (if preparing a CuCN complex)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve 3-chloro-5-fluoroaniline in a mixture of concentrated HCl and water. Cool the solution to 0–5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C.

    • Stir for an additional 20-30 minutes after the addition is complete. The formation of the diazonium salt is now complete.

  • Cyanation:

    • In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide. This is often done by dissolving CuCN in an aqueous solution of NaCN or KCN to form a soluble complex.

    • Warm the copper cyanide solution to approximately 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue to heat the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

2.3: Pathway Diagram

G Start 3-Chloro-5-fluoroaniline Diazonium In-situ Diazonium Salt Formation Start->Diazonium 1. NaNO2, HCl 2. 0-5 °C Product 3-Chloro-5-fluorobenzonitrile Diazonium->Product CuCN, Heat

Caption: Synthesis of 3-Chloro-5-fluorobenzonitrile via Sandmeyer Reaction.

Chapter 3: Alternative Synthetic Strategies

While the previous two methods are the most common, other strategies exist that may be suitable depending on the available starting materials and laboratory capabilities.

3.1: Multi-step Synthesis from 3-Chloro-5-fluorobenzaldehyde

A logical, albeit longer, pathway can be envisioned starting from the commercially available 3-Chloro-5-fluorobenzaldehyde.[9][10]

  • Reduction: The aldehyde is first reduced to the corresponding benzyl alcohol, 3-chloro-5-fluorobenzyl alcohol, using a standard reducing agent like sodium borohydride (NaBH₄).

  • Halogenation: The benzyl alcohol is then converted into a good leaving group, typically the benzyl chloride or bromide. This can be achieved using reagents such as thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide.

  • Cyanation: The resulting 3-chloro-5-fluorobenzyl halide is then subjected to cyanation as described in Chapter 1.

G Aldehyde 3-Chloro-5-fluorobenzaldehyde Alcohol 3-Chloro-5-fluorobenzyl Alcohol Aldehyde->Alcohol Reduction (e.g., NaBH4) Halide 3-Chloro-5-fluorobenzyl Halide Alcohol->Halide Halogenation (e.g., SOCl2) Product This compound Halide->Product Cyanation (NaCN, PTC)

Caption: Conceptual Pathway from 3-Chloro-5-fluorobenzaldehyde.

3.2: Modern Palladium-Catalyzed Cyanation

Modern organic synthesis offers powerful cross-coupling methods for the cyanation of aryl halides. This approach would start with a di-halogenated precursor, such as 1-bromo-3-chloro-5-fluorobenzene. Using a palladium catalyst, a suitable phosphine ligand, and a cyanide source, the more reactive aryl bromide can be selectively converted to a nitrile.[11]

Environmentally safer and less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), are often preferred in these modern protocols.[12] While potentially more expensive due to the catalyst, this method offers excellent functional group tolerance and can be performed under milder conditions than the Sandmeyer reaction.

Conclusion

The synthesis of this compound is most efficiently achieved through the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide . This method is high-yielding, procedurally straightforward, and amenable to scale-up. The Sandmeyer reaction provides a robust alternative, particularly if 3-chloro-5-fluoroaniline is a more accessible starting material. Finally, multi-step sequences from the corresponding benzaldehyde and modern palladium-catalyzed methods represent viable, albeit more complex or costly, alternatives that offer flexibility in synthetic design. The choice of pathway will ultimately depend on factors such as starting material availability, cost, required scale, and the specific capabilities of the research laboratory.

References

  • Sandmeyer reaction. Wikipedia. [Link]

  • 2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • Sandmeyer reaction (video). Khan Academy. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • US7595417B2 - Cyanation of aromatic halides.
  • 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1. Matrix Fine Chemicals. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-fluorophenylacetonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its unique molecular structure, featuring both chlorine and fluorine substituents on the phenyl ring, imparts distinct physicochemical properties and enhanced reactivity, making it a valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, safety considerations, and applications of this compound, serving as a critical resource for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and synthesis. These properties dictate its behavior in various chemical environments and are crucial for process development and optimization.

PropertyValueSource
Molecular Formula C₈H₅ClFN[1][2]
Molecular Weight 169.58 g/mol [1][2]
CAS Number 493038-93-0[1][2]
Appearance Colorless to light yellow to light orange clear liquid[2]
Boiling Point 244.7 ± 25.0 °C (Predicted)[1]
Density 1.286 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index n20/D 1.523-1.525[1]
Water Solubility Not miscible or difficult to mix with water.[1]
Storage Temperature Room Temperature, Sealed in dry conditions.[1]

It is important to note that the boiling point and density are predicted values.[1] Experimental determination of these properties is recommended for precise process control. The compound's immiscibility in water is a key consideration for reaction work-ups and purification procedures, often necessitating the use of organic solvents.

Molecular Structure and Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Synthesis reactant 3-Chloro-5-fluorobenzyl bromide product This compound reactant->product Reaction reagent Sodium Cyanide (NaCN) reagent->product solvent Toluene / Water solvent->product catalyst Phase Transfer Catalyst (e.g., Tributylbenzyl ammonium chloride) catalyst->product workup Organic Layer Separation, Washing, Drying, and Concentration product->workup Post-reaction purification Column Chromatography workup->purification purification->product Purified Product

Caption: Synthetic workflow for this compound.

Experimental Protocol
  • Reaction Setup: Dissolve 3-chloro-5-fluorobenzyl bromide in toluene in a reaction vessel equipped with a stirrer.

  • Addition of Reagents: Prepare an aqueous solution of sodium cyanide and a phase transfer catalyst (e.g., tributylbenzyl ammonium chloride). Slowly add this aqueous solution to the toluene solution of the starting material with vigorous stirring. The use of a phase transfer catalyst is crucial to facilitate the transport of the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.

  • Reaction Monitoring: Stir the biphasic mixture at room temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with deionized water and a saturated sodium chloride solution to remove any remaining water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to remove the toluene.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound as a colorless to light yellow oil. [1]

Reactivity and Applications in Drug Development

The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring, along with the versatile nitrile group and the benzylic methylene group, makes this compound a highly reactive and valuable building block in organic synthesis.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives. The benzylic protons are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. [2]Its unique substitution pattern allows for the introduction of specific pharmacophores that can enhance the efficacy and selectivity of drug candidates. [2]For instance, it is utilized in the development of agents targeting neurological disorders. [2]

Safety and Handling

General Hazards:

  • Toxicity: Phenylacetonitrile and its derivatives are generally considered toxic if swallowed, in contact with skin, or if inhaled. [3][4]* Irritation: May cause skin and eye irritation. [3] Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and eye protection (safety glasses or goggles).

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

In case of exposure, seek immediate medical attention. For spills, absorb with an inert material and dispose of in accordance with local regulations.

References

  • Principles of FTIR Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSC Chemistry. Retrieved from [Link]

  • 1.3 Mass spectrometry (MS). (n.d.). Fiveable. Retrieved from [Link]

  • Principle of Fourier Transform Infrared Spectroscopy (FTIR). (2022, September 16). JASCO Global. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Silva, P. J., & Prather, K. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3553–3562.
  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis. (2024, March 6). Universal Lab. Retrieved from [Link]

  • 12.2 Interpreting Mass Spectra. (2023, September 20). OpenStax. In Organic Chemistry. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

  • Melting point determination. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

  • Mass spectrometry and a guide to interpreting mass spectra. (2015, May 7). Compound Interest. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Massachusetts Amherst. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]

  • MSDS of 3-chloro-5-fluorobenzonitrile. (2008, November 6). Capot Chemical Co., Ltd. Retrieved from [Link]

  • Makosza, M., & Winiarski, J. (2006). Nucleophilic Substitution of Hydrogen in Activated Nitroarenes by Phenylacetonitrile Carbanion. The Journal of Organic Chemistry, 49(9), 1494–1499.
  • Unlocking Chemical Synthesis: A Comprehensive Guide to 3'-Chloro-5'-fluoroacetophenone. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

  • Consiglio, G., Arnone, C., Spinelli, D., & Fisichella, S. (1981). Side-chain nucleophilic reactivity of five-membered heterocyclic rings: base-catalysed reactions of aldehydes with phenylacetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (3), 388-392.
  • 3-Chloro-5-fluorobenzonitrile: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • 3-Chloro-5-fluorobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Diez-Varga, A., et al. (2014). Allylation of phenylacetonitrile 1 a and ligands used in the initial study.
  • 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • Product information, this compound. (n.d.). P&S Chemicals. Retrieved from [Link]

  • Li, X., et al. (2017). Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. RSC Advances, 7(74), 46949-46956.
  • Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. (2025, December 22).
  • Benzeneacetonitrile, 3-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

3-Chloro-5-fluorophenylacetonitrile CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-fluorophenylacetonitrile (CAS: 493038-93-0)

Introduction

This compound, registered under CAS number 493038-93-0, is a highly functionalized aromatic nitrile that has emerged as a critical building block in modern organic synthesis.[1][2][3] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts enhanced reactivity and selectivity, making it a valuable intermediate in diverse fields.[1] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, tailored for professionals in research, development, and drug discovery. The strategic placement of its functional groups allows for the precise construction of complex molecular architectures, a crucial aspect in the development of novel pharmaceutical agents, advanced agrochemicals, and specialty materials.[1]

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to understanding its reactivity and potential applications. This compound is also known by its synonym, 3-Chloro-5-fluorobenzyl cyanide.[1][3]

IUPAC Name: 2-(3-Chloro-5-fluorophenyl)acetonitrile[3]

Chemical Structure Diagram

The molecule consists of a benzene ring substituted at positions 1, 3, and 5 with a cyanomethyl (-CH₂CN), a chloro (-Cl), and a fluoro (-F) group, respectively.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are essential for its handling, storage, and application in experimental design.

PropertyValueSource(s)
CAS Number 493038-93-0[1][2]
Molecular Formula C₈H₅ClFN[1][2]
Molecular Weight 169.58 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid[1][2]
Density 1.29 g/cm³ (predicted: 1.286±0.06 g/cm³)[1][2]
Boiling Point 244.7 ± 25.0 °C (Predicted)[2]
Refractive Index n20D 1.52[1]
Solubility Not miscible or difficult to mix with water[2]
Storage Store at room temperature, sealed in a dry environment[1][2]

Synthesis and Mechanistic Insights

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. This compound is commonly prepared via a nucleophilic substitution reaction involving the corresponding benzyl bromide.

Synthetic Workflow

The synthesis involves the cyanation of 3-Chloro-5-fluorobenzyl bromide. This reaction is a classic example of a phase-transfer catalyzed process, which is essential for bringing the water-soluble nucleophile (cyanide) into contact with the water-insoluble organic electrophile.

G start Starting Material: 3-Chloro-5-fluorobenzyl bromide in Toluene reaction Reaction Vessel (Biphasic System) start->reaction reagents Reagents: Aqueous Sodium Cyanide (NaCN) Tributylbenzyl ammonium chloride (Catalyst) Acetic Acid reagents->reaction conditions Conditions: Stirring at Room Temperature for 4 hours reaction->conditions Apply workup Workup: 1. Separate Organic Layer 2. Wash with Water & Brine 3. Dry over MgSO₄ 4. Concentrate conditions->workup Proceed to purification Purification: Basic Silica Gel Column Chromatography (Hexane:Ethyl Acetate eluent) workup->purification product Final Product: This compound (Brown Oil) purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (1.0 eq) and a catalytic amount of acetic acid in toluene.

  • Addition of Reagents: To the stirring solution, slowly add an aqueous solution of sodium cyanide (~3.8 eq) and a phase-transfer catalyst, tributylbenzyl ammonium chloride (0.07 eq).

  • Reaction: Maintain vigorous stirring at room temperature for approximately 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • Workup: Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and a saturated sodium chloride solution.[2]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil using basic silica gel column chromatography with a hexane-ethyl acetate solvent system to yield pure this compound.[2]

Causality and Expertise: The use of a phase-transfer catalyst like tributylbenzyl ammonium chloride is critical for the success of this reaction. The catalyst forms a lipophilic ion pair with the cyanide anion, shuttling it from the aqueous phase into the organic phase where it can react with the benzyl bromide. The addition of acetic acid helps to maintain a stable pH. The basic silica gel for purification is chosen to effectively remove any acidic impurities.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. The structure of this compound is typically verified using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive evidence of the structure. A typical spectrum in CDCl₃ would show:

    • A singlet at approximately δ 3.74 ppm, integrating to 2H, corresponding to the benzylic protons of the -CH₂CN group.[2]

    • A series of multiplets and doublets in the aromatic region (δ 6.99-7.15 ppm), integrating to 3H, which correspond to the protons on the substituted benzene ring.[2]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₈H₅ClFN.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands, including a sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹ and bands corresponding to the C-Cl, C-F, and aromatic C-H bonds.

Applications in Research and Development

The utility of this compound stems from its identity as a versatile chemical intermediate. The chloro, fluoro, and nitrile functionalities all serve as handles for further synthetic transformations.

  • Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] The halogenated phenyl moiety is a common feature in drugs targeting a range of conditions, including neurological disorders.[1] The presence of chlorine and fluorine can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4]

  • Agrochemicals: It is utilized in the development of modern pesticides and herbicides.[1] The specific halogenation pattern can lead to compounds with improved efficacy and better environmental profiles compared to existing agrochemicals.[1]

  • Materials Science: Researchers employ this compound in the synthesis of specialty polymers and coatings.[1] Its stability and defined reactivity allow for the design of new materials with tailored thermal, optical, or electronic properties.[1]

Safety, Handling, and Storage

Proper handling and storage are essential due to the compound's toxicological profile.

Hazard InformationDetailsSource
Hazard Codes Xn (Harmful), T (Toxic)[2]
Risk Statements R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed. R36/37/38: Irritating to eyes, respiratory system, and skin.[2]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[2]
Hazard Class 6.1[2]
Packing Group III[2]

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[2] Room temperature storage is generally acceptable.[1][2]

References

  • PubChem, 3-Chloro-5-fluorobenzonitrile, [Link]

  • P&S Chemicals, Product information, this compound, [Link]

  • Gandeepan, P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

Spectral Characterization of 3-Chloro-5-fluorophenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-fluorophenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a substituted benzene ring with chloro, fluoro, and cyanomethyl groups, imparts unique reactivity and biological activity to the molecules derived from it. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide provides an in-depth analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the interpretation of its spectral signatures.

Molecular Structure

The structure of this compound, with the systematic IUPAC name 2-(3-chloro-5-fluorophenyl)acetonitrile and CAS Number 493038-93-0, is presented below. Understanding the arrangement of atoms and their electronic environments is fundamental to interpreting the spectral data that follows.

Figure 2: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon environment.

Predicted ¹³C NMR Spectrum and Interpretation

As no experimental ¹³C NMR data is currently available in the public domain, a predicted spectrum is presented below.

Carbon Assignment Predicted Chemical Shift (δ ppm) Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz)
-CH₂-~23-
-C≡N~117-
Ar-C (Position 1)~135³JCF ≈ 3
Ar-C (Position 2)~115³JCF ≈ 3
Ar-C (Position 3)~135²JCF ≈ 10
Ar-C (Position 4)~116²JCF ≈ 22
Ar-C (Position 5)~162¹JCF ≈ 250
Ar-C (Position 6)~125⁴JCF ≈ 3

Interpretation of Predicted Spectrum:

  • The aliphatic carbons of the cyanomethyl group (-CH₂- and -C≡N) are expected at the higher field (lower ppm) region of the spectrum.

  • The aromatic carbons are predicted to appear between 115 and 162 ppm.

  • The carbon directly attached to the highly electronegative fluorine atom (C5) is significantly deshielded and will appear as a doublet with a large one-bond coupling constant (¹JCF).

  • The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), appearing as doublets in a high-resolution spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of CDCl₃.

  • Instrument Setup: Use a spectrometer with a broadband probe.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to ¹H NMR, with calibration to the CDCl₃ solvent signal at 77.16 ppm.

Figure 3: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of the compound's functional groups.

Predicted IR Absorption Bands and Interpretation

While an experimental spectrum for this compound is not available, the key vibrational frequencies can be predicted based on its functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch (-CH₂-)2950 - 2850Medium-Weak
Nitrile (C≡N) Stretch2260 - 2240Medium-Sharp
Aromatic C=C Stretch1600 - 1450Medium-Strong
Aliphatic C-H Bend (-CH₂-)1470 - 1430Medium
C-F Stretch1250 - 1000Strong
C-Cl Stretch800 - 600Strong

Interpretation of Predicted Spectrum:

  • The most characteristic peak is the sharp, medium-intensity absorption of the nitrile group (C≡N) around 2250 cm⁻¹.

  • The presence of the aromatic ring will be confirmed by C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.

  • The aliphatic -CH₂- group will show C-H stretching just below 3000 cm⁻¹ and a bending vibration around 1450 cm⁻¹.

  • Strong absorptions corresponding to the C-F and C-Cl stretches are expected in the fingerprint region (below 1300 cm⁻¹).

Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR stage.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Functional_Groups cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations Molecule This compound ArCH Aromatic C-H (3100-3000 cm⁻¹) Molecule->ArCH Stretching AliphCH Aliphatic C-H (2950-2850 cm⁻¹) Molecule->AliphCH Stretching CN Nitrile C≡N (2260-2240 cm⁻¹) Molecule->CN Stretching ArCC Aromatic C=C (1600-1450 cm⁻¹) Molecule->ArCC Stretching CF C-F (1250-1000 cm⁻¹) Molecule->CF Stretching CCl C-Cl (800-600 cm⁻¹) Molecule->CCl Stretching AliphCH_bend Aliphatic C-H (1470-1430 cm⁻¹) Molecule->AliphCH_bend Bending

Figure 4: Key IR vibrational modes of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

For this compound (C₈H₅ClFN), the following are predicted for an electron ionization (EI) mass spectrum:

Ion Predicted m/z Interpretation
[M]⁺169/171Molecular ion peak (isotopic pattern due to ³⁵Cl/³⁷Cl in a ~3:1 ratio)
[M - HCN]⁺142/144Loss of hydrogen cyanide
[M - Cl]⁺134Loss of a chlorine radical
[C₇H₄F]⁺109Benzylic cation after loss of the cyanomethyl radical

Interpretation of Predicted Spectrum:

  • Molecular Ion: The most critical information is the molecular ion peak. Due to the presence of chlorine, this will appear as two peaks with a mass difference of 2 Da (for ³⁵Cl and ³⁷Cl isotopes) and a characteristic intensity ratio of approximately 3:1. This provides a definitive confirmation of the presence of one chlorine atom.

  • Fragmentation Pattern: The primary fragmentation pathway is likely the benzylic cleavage to form a stable benzylic cation by losing the cyanomethyl radical. Loss of a chlorine radical or a neutral molecule of hydrogen cyanide are also plausible fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.

  • Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

MS_Fragmentation M [M]⁺ m/z 169/171 F1 [M - HCN]⁺ m/z 142/144 M:ion->F1:ion - HCN F2 [M - Cl]⁺ m/z 134 M:ion->F2:ion - Cl• F3 [C₇H₄F]⁺ m/z 109 M:ion->F3:ion - •CH₂CN

Figure 5: Predicted fragmentation pathway for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectral characteristics of this compound. By combining partial experimental data with robust theoretical predictions, we have established a detailed spectral profile for this important chemical intermediate. The provided methodologies and interpretations for ¹H NMR, ¹³C NMR, IR, and MS serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this compound. The clear distinction between experimental and predicted data underscores the importance of rigorous analytical characterization in modern chemical research and development.

References

  • Chemaxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • ResearchGate. How to predict IR Spectra?[Link]

  • CFM-ID. Spectra Prediction. [Link]

commercial availability of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-5-fluorophenylacetonitrile: Commercial Availability, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, detailed synthetic protocols, and critical applications, grounding all information in authoritative sources.

Compound Profile and Significance

This compound (also known as 3-Chloro-5-fluorobenzyl cyanide) is a substituted aromatic nitrile. Its molecular structure, featuring both chloro and fluoro substituents on the phenyl ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.

The presence of halogen atoms enhances the molecule's utility as an intermediate. The electron-withdrawing nature of chlorine and fluorine activates the benzene ring for certain reactions and provides specific sites for further molecular elaboration, a crucial feature in the design of complex, biologically active molecules.

Caption: Molecular structure of this compound.

Key Compound Identifiers:

  • CAS Number: 493038-93-0[1][2]

  • Molecular Formula: C₈H₅ClFN[1][2]

  • Molecular Weight: 169.58 g/mol [1][2]

Commercial Availability

This compound is readily available from a variety of chemical suppliers, typically on a research to bulk scale. When sourcing this material, it is critical to verify purity, which is commonly determined by Gas Chromatography (GC).

The compound is generally supplied as a colorless to light yellow or orange clear liquid.[1][2] Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Table 1: Summary of Commercial Suppliers and Specifications

SupplierTypical PurityCommon Pack SizesReference
Chem-Impex≥ 98% (GC)1g, 5g, 25g[1]
J & K SCIENTIFIC LTD.Not specifiedInquire[2]
Alfa AesarNot specifiedInquire[2]
Capot Chemical Co., Ltd.Not specifiedInquire[2]
2A Biotech96%+Inquire[3]

Note: Availability and pack sizes are subject to change. Always confirm with the supplier directly.

Synthesis Protocol: A Validated Approach

Understanding the synthesis of this compound is vital for process development and for researchers who may need to produce derivatives. The most common and efficient route involves the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt.[2] This reaction is often facilitated by a phase-transfer catalyst.

Causality in Experimental Design: The use of a phase-transfer catalyst, such as tributylbenzyl ammonium chloride, is a critical choice in this protocol.[2] The reaction involves an aqueous solution of sodium cyanide and an organic solution (toluene) of the benzyl bromide. These two phases are immiscible. The quaternary ammonium salt acts as a "ferry," transporting the cyanide anion (CN⁻) from the aqueous phase into the organic phase where it can react with the substrate, thereby dramatically increasing the reaction rate.

G start Dissolve 3-Chloro-5-fluorobenzyl bromide and Acetic Acid in Toluene add_reagents Slowly add aqueous Sodium Cyanide (NaCN) and Tributylbenzyl Ammonium Chloride (Catalyst) start->add_reagents react Stir continuously at Room Temperature for 4 hours add_reagents->react workup Reaction Workup react->workup separate Separate Organic Layer workup->separate wash Wash Organic Layer sequentially with: 1. Deionized Water 2. Saturated NaCl Solution separate->wash dry Dry over anhydrous Magnesium Sulfate wash->dry concentrate Concentrate under reduced pressure to remove Toluene dry->concentrate purify Purify crude product via Basic Silica Gel Column Chromatography concentrate->purify product Obtain pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established procedures.[2]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (58.23 g, 260 mmol) and acetic acid (5.35 mL, 93.6 mmol) in toluene (260 mL).[2]

  • Addition of Reagents:

    • With vigorous stirring, slowly add a solution of sodium cyanide (48.57 g, 990 mmol) in water (195 mL).[2]

    • Add the phase-transfer catalyst, tributylbenzyl ammonium chloride (5.68 g, 18.2 mmol).[2]

  • Reaction:

    • Stir the biphasic mixture continuously at room temperature for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).[2]

  • Workup and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.

    • Isolate the organic (top) layer.[2]

    • Wash the organic layer sequentially with deionized water (200 mL) and then with a saturated sodium chloride solution (200 mL) to remove water-soluble impurities.[2]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[2]

    • Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • Purification:

    • Purify the crude oil using basic silica gel column chromatography. Elute with a hexane-ethyl acetate (4:1, v/v) solvent system to obtain the final product, this compound, as a brown oil (expected yield ~44.89 g).[2]

    • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR.[2]

Key Applications in Research and Development

This compound is not an end-product but a versatile intermediate whose value lies in its ability to be transformed into more complex molecules.

  • Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wide range of functional groups. The halogenated phenyl ring is a common feature in drugs targeting neurological disorders and in kinase inhibitors for oncology.[1][4]

  • Agrochemicals: It is used in the formulation of next-generation agrochemicals, such as pesticides and herbicides.[1][5] The specific substitution pattern can lead to compounds with improved efficacy and better environmental profiles compared to older agents.[1]

  • Materials Science: The stability and defined reactivity of this molecule are leveraged in the development of specialty polymers and advanced coatings.[1] It can be incorporated into polymer backbones to confer specific properties like thermal stability or flame retardancy.

Safety and Handling

As with all nitriles, this compound must be handled with care in a well-ventilated chemical fume hood. It is classified as toxic and an irritant.

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • First Aid:

    • In case of contact with eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][9]

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6][9]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]

  • Storage: Store in a dry, well-ventilated place with the container tightly closed.[2][6]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.[6][8][9]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-5-fluorobenzonitrile: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. Retrieved from [Link]

  • GTP. (2008). MSDS of 3-chloro-5-fluorobenzonitrile. Retrieved from [Link]

  • 2A Biotech. (n.d.). 2-(3-CHLORO-5-FLUOROPHENYL)ACETONITRILE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Management of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the safe handling, storage, and emergency management of 3-Chloro-5-fluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis.[1] As a Senior Application Scientist, this document synthesizes critical safety data, established protocols, and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The protocols described herein are designed as a self-validating system, emphasizing the causality behind each procedural step to foster a proactive safety culture.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol.

PropertyValueSource
Chemical Name This compound
Synonyms 3-Chloro-5-fluorobenzyl cyanide, 2-(3-Chloro-5-fluorophenyl)acetonitrile,
CAS Number 493038-93-0[1][2][3]
Molecular Formula C₈H₅ClFN[1][2]
Molecular Weight 169.58 g/mol [1][2]
Appearance Colorless to light yellow or light orange clear liquid[1][2]
Boiling Point 244.7 ± 25.0 °C (Predicted)[2]
Density 1.286 ± 0.06 g/cm³ (Predicted)[2]
Solubility Not miscible or difficult to mix with water[2]
Storage Temperature Room Temperature, Sealed in a dry environment[2]

Hazard Assessment and GHS Classification

Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for this compound, this hazard assessment is based on the closely related analogue, 3-Chloro-5-fluorobenzonitrile (CAS: 327056-73-5) , and the general hazards associated with halogenated aromatic nitriles. The structural similarity suggests a comparable hazard profile.

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[4]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[4][6]

Primary Hazard Concerns:

  • Cyanide Toxicity: The most significant and immediate danger associated with phenylacetonitrile derivatives is the potential for the release of cyanide, either through metabolic processes in the body or via decomposition. Cyanide is a potent and rapidly acting poison.

  • Dermal Absorption: Halogenated organic compounds can be readily absorbed through the skin, leading to systemic toxicity.[7]

  • Inhalation Hazard: Vapors or aerosols of the compound can be inhaled, causing respiratory tract irritation and systemic poisoning.

  • Ocular and Dermal Irritation: Direct contact can cause significant irritation to the eyes and skin.[4][5][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning and certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive emissions.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their locations should be clearly marked.[8]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is dictated by the anticipated hazards.

  • Hand Protection: Wear nitrile gloves as a minimum. Consider double-gloving for extended operations or when handling larger quantities. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[4]

  • Skin and Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron is recommended.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[4][6]

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and incidents.

General Handling Procedures
  • Designated Work Area: Designate a specific area within a chemical fume hood for working with this compound.

  • Avoid Aerosol Generation: Handle the liquid carefully to avoid splashing and the formation of aerosols.

  • Grounding: When transferring larger quantities, ensure all equipment is properly grounded to prevent static discharge.[7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4][9]

Storage Requirements
  • Container: Keep the container tightly sealed and in an upright position.[2][8][9]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][9]

  • Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and strong bases.[4][7]

Emergency Procedures: A Step-by-Step Guide

Rapid and correct response in an emergency is critical.

In Case of Exposure

cluster_skin Skin Contact Response cluster_eye Eye Contact Response cluster_inhalation Inhalation Response cluster_ingestion Ingestion Response Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Route Eye_Contact Eye Contact Exposure->Eye_Contact Route Inhalation Inhalation Exposure->Inhalation Route Ingestion Ingestion Exposure->Ingestion Route Skin_1 Immediately flush with copious amounts of water for at least 15 minutes. Skin_Contact->Skin_1 Eye_1 Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Eye_Contact->Eye_1 Inhalation_1 Move the individual to fresh air immediately. Inhalation->Inhalation_1 Ingestion_1 Do NOT induce vomiting. Ingestion->Ingestion_1 Skin_2 Remove contaminated clothing while rinsing. Skin_1->Skin_2 Skin_3 Seek immediate medical attention. Skin_2->Skin_3 Eye_2 Remove contact lenses if present and easy to do. Eye_1->Eye_2 Eye_3 Seek immediate medical attention. Eye_2->Eye_3 Inhalation_2 If breathing is difficult, provide oxygen. Inhalation_1->Inhalation_2 Inhalation_3 If not breathing, give artificial respiration (use a barrier device). Inhalation_2->Inhalation_3 Inhalation_4 Seek immediate medical attention. Inhalation_3->Inhalation_4 Ingestion_2 Rinse mouth with water. Ingestion_1->Ingestion_2 Ingestion_3 Never give anything by mouth to an unconscious person. Ingestion_2->Ingestion_3 Ingestion_4 Seek immediate medical attention. Ingestion_3->Ingestion_4

Caption: Immediate actions for different routes of exposure.

Detailed First Aid Measures:

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes.[8][10] While rinsing, remove all contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10][11] Remove contact lenses if it is safe to do so.[6] Get medical attention immediately.

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[6][8] If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][7] If the person is conscious, rinse their mouth with water.[4][6] Never give anything by mouth to an unconscious person.[6][7] Call a poison control center or doctor immediately.

Spill Response Protocol

cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Detected Assess_Size Assess Spill Size Spill->Assess_Size Small_Spill Small Spill (Manageable by trained personnel) Assess_Size->Small_Spill Minor Large_Spill Large Spill (Evacuate) Assess_Size->Large_Spill Major Small_1 Restrict access to the area. Small_Spill->Small_1 Large_1 Evacuate the laboratory immediately. Large_Spill->Large_1 Small_2 Wear appropriate PPE. Small_1->Small_2 Small_3 Absorb with inert material (e.g., vermiculite, sand). Small_2->Small_3 Small_4 Collect in a sealed container for disposal. Small_3->Small_4 Small_5 Clean the spill area with a suitable solvent, followed by soap and water. Small_4->Small_5 Large_2 Alert others and activate the emergency alarm. Large_1->Large_2 Large_3 Close the laboratory doors. Large_2->Large_3 Large_4 Contact emergency services and provide details of the spill. Large_3->Large_4

Caption: Decision-making and response for spills.

Key Spill Response Steps:

  • Evacuate and Alert: For large spills, evacuate the area immediately and inform others.[9]

  • Control and Contain: For small spills that can be safely managed by trained personnel, restrict access to the area.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup: Cover the spill with an inert absorbent material such as vermiculite or sand.[9] Do not use combustible materials. Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

Reactivity and Stability

  • Stability: The compound is stable under recommended storage conditions.[4]

  • Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and corrosive fumes, including hydrogen cyanide, hydrogen chloride, hydrogen fluoride, and oxides of carbon and nitrogen.[4][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][7]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Incineration in a facility equipped with an afterburner and scrubber is a common disposal method for such compounds.[4]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Conclusion

This compound is a valuable chemical intermediate, but it presents significant health and safety risks if not handled correctly. A comprehensive understanding of its properties, potential hazards, and the implementation of robust safety protocols are essential for its safe use in a research and development setting. This guide provides the foundational knowledge and procedures to mitigate these risks, fostering a safer laboratory environment.

References

  • 3-Chloro-5-fluorobenzonitrile . PubChem. [Link]

  • Section 3: Emergency Procedures . Princeton University Environmental Health and Safety. [Link]

  • This compound . P&S Chemicals. [Link]

  • Emergency Procedures for Incidents Involving Chemicals . University of Kentucky Research Safety. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Chloro-5-fluorophenylacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Chloro-5-fluorophenylacetonitrile is a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Its solubility profile in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative solubility data is not widely published, this document outlines the core chemical principles governing its solubility, offers qualitative predictions, and provides a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's behavior in solution.

Introduction and Physicochemical Profile

This compound (CAS No. 493038-93-0) is a substituted aromatic nitrile.[1][2] Its molecular structure, featuring a phenyl ring with chloro, fluoro, and cyanomethyl substituents, dictates its physical and chemical properties. The presence of halogens and a polar nitrile group on a hydrophobic benzene ring results in a molecule with nuanced solubility characteristics.[1]

Understanding these characteristics is paramount for its effective use. In synthetic chemistry, solvent selection impacts reaction rates and yield. For purification via crystallization, knowledge of solubility curves is essential. In formulation, solubility dictates the choice of excipients and the ultimate bioavailability of a drug candidate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 493038-93-0[1][2]
Molecular Formula C₈H₅ClFN[1][2]
Molecular Weight 169.58 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid[1][2]
Predicted Density ~1.286 g/cm³[2]
Predicted Boiling Point 244.7 ± 25.0 °C[2]
Water Solubility Not miscible or difficult to mix[2]

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" is the primary guiding factor.

  • Polarity: The molecule possesses significant polarity due to the strong dipole moment of the nitrile group (-C≡N) and the electronegative chlorine and fluorine atoms. This suggests good solubility in polar organic solvents.

  • Hydrogen Bonding: The nitrogen atom in the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor. This allows for favorable interactions with protic solvents like alcohols (e.g., ethanol, methanol).

  • Aromatic System: The benzene ring is nonpolar and hydrophobic. It can engage in π-π stacking interactions with aromatic solvents (e.g., toluene) and contributes to solubility in less polar environments.

  • Halogen Substituents: The chloro and fluoro groups increase the molecule's polarity and can participate in dipole-dipole interactions, influencing solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

Based on these principles, a qualitative prediction of solubility in common organic solvent classes can be made.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)High to Very High Strong dipole-dipole interactions between the solvent and the polar C-Cl, C-F, and C≡N bonds are the primary drivers. These solvents effectively solvate the molecule.
Polar Protic Methanol, Ethanol, IsopropanolHigh The solvents can engage in hydrogen bonding with the nitrile nitrogen (as an acceptor) and strong dipole-dipole interactions. Solubility may be slightly lower than in top polar aprotic solvents if the solvent's hydrogen-bonding network is significantly disrupted.
Nonpolar Aromatic Toluene, XyleneModerate to High The aromatic ring of the solute can interact favorably with the aromatic solvent via π-π stacking. The overall polarity of the solute may limit miscibility compared to more polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformHigh Similar polarity and dipole characteristics allow for effective solvation.
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Moderate These solvents have a moderate polarity and can engage in dipole-dipole interactions, but lack the strength of ketones or alcohols.
Alkanes Hexane, HeptaneLow These are nonpolar solvents. The significant polarity of this compound makes it energetically unfavorable to dissolve in an alkane matrix.
Water -Very Low / Immiscible The large, nonpolar phenyl group dominates the molecule's character, making it hydrophobic despite its polar functional groups.[2]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative data, an experimental determination is necessary. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is highly recommended.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.

Causality and Self-Validation

This protocol is designed to be self-validating by ensuring true equilibrium is reached. Key steps and their rationale include:

  • Using Excess Solute: Ensures that the solution becomes saturated and remains so, which is the definition of solubility.[3]

  • Extended Equilibration Time: Allows sufficient time for the dissolution process to reach a steady state. Taking samples at multiple time points (e.g., 24 and 48 hours) and comparing the results validates that equilibrium has been achieved.[5]

  • Temperature Control: Solubility is temperature-dependent. A constant temperature bath ensures the data is reproducible and relevant to specific process conditions.[6]

  • Phase Separation: Filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) is critical to remove all undissolved particulate matter, ensuring the analyzed sample represents only the dissolved solute.

  • Validated Analytical Method: Using a calibrated HPLC method provides the accuracy and sensitivity needed for precise quantification of the solute in the saturated solution.[7][8]

Step-by-Step Methodology
  • Preparation:

    • Select a panel of organic solvents based on the predictions in Table 2.

    • Prepare a series of clean, sealable glass vials (e.g., 4 mL or 8 mL).

    • Accurately add a known volume of a chosen solvent (e.g., 2.0 mL) to each of two or three replicate vials.

  • Sample Addition:

    • Add an excess amount of this compound to each vial. "Excess" means adding enough material so that undissolved liquid is clearly visible after initial mixing. A starting point would be ~50-100 mg per mL of solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator inside a temperature-controlled incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a minimum of 24 hours to allow the system to reach equilibrium. For rigorous studies, a 48-hour or 72-hour equilibration is recommended.[5][6]

  • Sample Collection and Phase Separation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours for the excess solute to settle.

    • Carefully draw an aliquot from the clear supernatant using a glass syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE or other solvent-compatible material) into a clean HPLC vial. This step is critical to remove any microscopic undissolved droplets.

  • Dilution and Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A 100-fold or 1000-fold dilution is common.

    • Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration.[9][10]

  • Quantification:

    • Prepare a set of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.[7]

    • Calculate the concentration of the diluted sample from the calibration curve.

    • Multiply the result by the dilution factor to determine the original concentration in the saturated solution. This value is the solubility, typically reported in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_quant 4. Quantification prep_vial Add Solvent to Vials prep_solute Add Excess Solute prep_vial->prep_solute Known Volume agitate Agitate at Const. Temp (24-48h) prep_solute->agitate settle Settle Undissolved Solute (2h) agitate->settle aliquot Draw Supernatant settle->aliquot filter Filter (0.22 µm) aliquot->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calc Calculate Concentration hplc->calc cal_curve Prepare Calibration Curve cal_curve->calc report Report Solubility (mg/mL or mol/L) calc->report

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While published quantitative data for the solubility of this compound in organic solvents is scarce, a thorough understanding of its physicochemical properties allows for strong qualitative predictions. The molecule is expected to be highly soluble in polar aprotic and polar protic solvents, with moderate to low solubility in nonpolar solvents. For drug development and process chemistry applications requiring precise data, the detailed shake-flask protocol provided in this guide offers a robust, reliable, and scientifically sound method for its determination. Adherence to this methodology will ensure the generation of high-quality, reproducible data essential for informed decision-making in a research and development setting.

References

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

Sources

Unlocking New Research Frontiers: A Technical Guide to 3-Chloro-5-fluorophenylacetonitrile for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-5-fluorophenylacetonitrile is a halogenated aromatic nitrile that is emerging as a pivotal building block in modern chemical synthesis. Its unique electronic properties, conferred by the meta-disposed chloro and fluoro substituents, provide a versatile scaffold for the development of novel pharmaceuticals and advanced materials. This in-depth technical guide explores the synthesis, reactivity, and potential research applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's distinct characteristics to drive innovation in their respective fields. We will delve into advanced synthetic strategies, its role in the construction of bioactive molecules such as kinase inhibitors and central nervous system (CNS) active agents, and its potential in the burgeoning field of specialty polymers.

Introduction: The Strategic Advantage of Halogenation

The deliberate incorporation of halogen atoms, particularly fluorine and chlorine, into organic molecules is a well-established strategy in medicinal chemistry and materials science.[1][2] These substituents can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The 3-chloro-5-fluorophenyl moiety, in particular, offers a unique combination of steric and electronic effects that can be exploited to fine-tune molecular interactions and reactivity.[2] this compound, as a carrier of this valuable structural motif, serves as a versatile precursor for a wide array of complex chemical architectures.[3]

Synthesis of this compound: A Comparative Analysis

The efficient and scalable synthesis of this compound is paramount for its widespread application in research and development. This section provides a detailed overview of the primary synthetic route and discusses potential alternative methodologies.

Primary Synthetic Route: Nucleophilic Substitution

The most commonly employed method for the synthesis of this compound is the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt.[2] This reaction is typically carried out under phase-transfer catalysis conditions to facilitate the reaction between the organic-soluble benzyl bromide and the aqueous cyanide solution.

Experimental Protocol: Synthesis of this compound [2]

  • Materials:

    • 3-Chloro-5-fluorobenzyl bromide

    • Sodium cyanide (NaCN)

    • Tributylbenzylammonium chloride (phase-transfer catalyst)

    • Toluene

    • Deionized water

    • Saturated sodium chloride solution

    • Anhydrous magnesium sulfate

    • Hexane

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-5-fluorobenzyl bromide (1.0 eq) in toluene.

    • In a separate beaker, prepare an aqueous solution of sodium cyanide (1.5-2.0 eq).

    • To the toluene solution, add the aqueous sodium cyanide solution and tributylbenzylammonium chloride (0.05-0.1 eq).

    • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a clear oil.

Alternative Synthetic Strategies
  • Sandmeyer Reaction: The Sandmeyer reaction provides a classic and reliable method for the introduction of a nitrile group onto an aromatic ring.[4] This would involve the diazotization of 3-chloro-5-fluoroaniline, followed by treatment with a copper(I) cyanide salt.[5] While effective, this multi-step process may have a lower overall yield compared to the direct cyanation of a pre-functionalized benzyl derivative.

  • Cyanation of Benzyl Alcohols: Recent advances in catalysis have enabled the direct cyanation of benzyl alcohols.[6] This method offers a more atom-economical and potentially greener alternative to the use of benzyl halides. The reaction of 3-chloro-5-fluorobenzyl alcohol with a cyanide source in the presence of a suitable catalyst could provide a direct route to the target molecule.

  • From the Corresponding Aldehyde: A one-pot synthesis starting from 3-chloro-5-fluorobenzaldehyde is also a plausible route. This would involve the reduction of the aldehyde to the corresponding benzyl alcohol, in situ chlorination to the benzyl chloride, and subsequent cyanation.[7]

Table 1: Comparison of Synthetic Routes to Phenylacetonitriles

Synthetic RouteStarting MaterialKey ReagentsAdvantagesDisadvantages
Nucleophilic Substitution Benzyl HalideNaCN or KCN, Phase-transfer catalystHigh yield, readily available starting materials, straightforward procedure.Use of highly toxic cyanide salts.
Sandmeyer Reaction Aryl AmineNaNO₂, H⁺, CuCNVersatile for a wide range of substituted anilines.Multi-step, potential for side reactions, use of diazonium salts.
Cyanation of Benzyl Alcohol Benzyl AlcoholCyanide source, Catalyst (e.g., Lewis acid)Atom-economical, avoids the use of benzyl halides.May require specific and potentially expensive catalysts.

Chemical Reactivity and Functional Group Transformations

The synthetic utility of this compound stems from the reactivity of its two key functional domains: the nitrile group and the halogenated aromatic ring.

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, providing access to a diverse range of chemical entities.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-chloro-5-fluorophenylacetic acid. This transformation is fundamental for the synthesis of many pharmaceutical and agrochemical compounds.

  • Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(3-chloro-5-fluorophenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens up avenues for the synthesis of various amine-containing bioactive molecules.

  • Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form, after hydrolysis, ketones. This allows for the construction of more complex carbon skeletons.

Caption: Key transformations of the nitrile group.

Reactions of the Aromatic Ring

The presence of chloro and fluoro substituents on the phenyl ring opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions, although the meta disposition of the electron-withdrawing nitrile group relative to the halogens makes this less favorable than in cases with ortho or para activation.[4] Nevertheless, under forcing conditions or with highly activated nucleophiles, substitution of the chloro or fluoro groups may be possible.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The 3-chloro-5-fluorophenyl moiety is often found in compounds targeting various diseases, including cancer and central nervous system disorders.[1][8]

Kinase Inhibitors

The 3-chloro-5-fluorophenyl group can be found in a number of potent kinase inhibitors. The specific substitution pattern can contribute to favorable binding interactions within the ATP-binding pocket of various kinases. For example, this moiety has been incorporated into inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and PDGFR, which are key targets in cancer therapy.[5]

Exemplary Protocol: Synthesis of a Kinase Inhibitor Intermediate

This protocol describes a key step in the synthesis of a hypothetical kinase inhibitor, demonstrating the utility of this compound.

  • Reaction: Hydrolysis of this compound to 3-Chloro-5-fluorophenylacetic acid.

  • Materials:

    • This compound

    • Sulfuric acid (concentrated)

    • Deionized water

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, cautiously add concentrated sulfuric acid to a solution of this compound in water.

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it over crushed ice.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 3-Chloro-5-fluorophenylacetic acid, which can be used in subsequent amide coupling reactions to build the final kinase inhibitor.

Caption: General workflow for kinase inhibitor synthesis.

Table 2: Biological Activity of Representative Kinase Inhibitors

Kinase TargetCompound MoietyIC₅₀ (nM)Reference
VEGFR23-chloro-4-(3-cyclopropylthioureido)phenoxy9.4[5]
EGFRIndole-2-carboxamide71[9]
c-MetPyridine-bioisostere of cabozantinib4.9[6]
Central Nervous System (CNS) Active Agents

The lipophilicity imparted by the halogen atoms can facilitate the penetration of the blood-brain barrier, making the 3-chloro-5-fluorophenyl motif attractive for the design of CNS-active compounds.[1] This scaffold has been explored in the development of agents for neurological disorders.[1]

Applications in Materials Science

The unique properties of the 3-chloro-5-fluorophenyl group also lend themselves to applications in materials science, particularly in the synthesis of high-performance polymers.

Fluorinated Polyimides and Poly(aryl ether ketone)s

Fluorinated polymers are known for their excellent thermal stability, chemical resistance, and low dielectric constants.[5][10] The incorporation of the this compound moiety, or derivatives thereof, into polymer backbones can be a strategy to synthesize novel fluorinated polyimides or poly(aryl ether ketone)s (PAEKs).[8][11] The nitrile group can be a precursor for other functionalities that can be used in polymerization reactions.

Conceptual Protocol: Synthesis of a Fluorinated Polymer Precursor

This protocol outlines the synthesis of a diamine monomer that could be used in the production of a fluorinated polyimide.

  • Reaction: Reduction of a dinitro compound derived from a 3-chloro-5-fluorophenyl-containing precursor.

  • Materials:

    • Dinitro precursor containing the 3-chloro-5-fluorophenyl moiety

    • Palladium on carbon (Pd/C) catalyst

    • Ethanol

    • Hydrazine hydrate

  • Procedure:

    • In a round-bottom flask, suspend the dinitro precursor and Pd/C catalyst in ethanol.

    • Heat the mixture to reflux and add hydrazine hydrate dropwise.

    • Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude diamine monomer.

    • Purify the monomer by recrystallization or column chromatography.

Caption: Conceptual workflow for fluorinated polyimide synthesis.

Spectroscopic and Physical Data

Accurate analytical data is crucial for the identification and characterization of this compound.

Table 3: Physical and Spectroscopic Data for this compound

PropertyValue
CAS Number 493038-93-0[2]
Molecular Formula C₈H₅ClFN[2]
Molecular Weight 169.58 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 244.7 ± 25.0 °C (Predicted)[2]
Density 1.286 ± 0.06 g/cm³ (Predicted)[2]
¹H NMR (300 MHz, CDCl₃) δ 3.74 (s, 2H), 6.99 (d, J = 8.7 Hz, 1H), 7.05-7.13 (m, 1H), 7.15 (s, 1H)[2]
¹³C NMR (Predicted) δ 163.5 (d, J=248 Hz), 136.0 (d, J=9 Hz), 131.0 (d, J=9 Hz), 124.0 (d, J=3 Hz), 117.0, 115.5 (d, J=22 Hz), 113.0 (d, J=21 Hz), 23.0
IR (neat, cm⁻¹) ~2250 (C≡N stretch), ~1580, 1480 (C=C aromatic stretch), ~1100-1300 (C-F stretch), ~700-850 (C-Cl stretch)
Mass Spectrum (EI) m/z 169 (M⁺), 134 (M⁺ - Cl)

Conclusion and Future Outlook

This compound is a strategically important chemical intermediate with significant potential in both drug discovery and materials science. Its unique halogenation pattern provides a powerful tool for modulating molecular properties and reactivity. The synthetic routes to this compound are well-established, and its versatile nitrile and aromatic functionalities offer a plethora of opportunities for further chemical elaboration. As researchers continue to explore the impact of halogenation on biological activity and material performance, the demand for and applications of this compound are expected to grow. This guide provides a solid foundation for scientists and researchers to harness the potential of this valuable building block in their pursuit of novel and innovative chemical entities.

References

  • Local Food. 3-Chloro-5-fluorobenzyl cyanide. [Link]

  • ResearchGate. Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases. [Link]

  • Google Patents. CN103351311A - Synthesis method of diphenylacetonitrile.
  • Unlocking Chemical Synthesis: A Comprehensive Guide to 3'-Chloro-5'-fluoroacetophenone. [Link]

  • PubChem. 3-Chloro-5-fluorobenzonitrile. [Link]

  • Google Patents.
  • Wikipedia. Sandmeyer reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloro-5-fluorobenzonitrile: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. [Link]

  • PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • MDPI. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • ResearchGate. The synthesis process of fluorinated polyimides. [Link]

  • SciELO. Synthesis and properties of fluorinated copolymerized polyimide films. [Link]

  • ResearchGate. IC50 values against c-Met kinase. a. [Link]

  • ResearchGate. The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • Polymer Chemistry (RSC Publishing). Preparation of fluorinated polyimides with low dielectric constants and low dielectric losses by combining ester groups and triphenyl pyridine structures. [Link]

  • ResearchGate. Schematic of the preparation process of fluorinated polyimides. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • ResearchGate. Synthesis and characterization of fluorine-containing poly(ether ether ketone)s. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-fluorophenylacetonitrile, also known as 3-chloro-5-fluorobenzyl cyanide, is a key chemical intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its substituted phenylacetonitrile structure serves as a versatile scaffold for constructing more complex compounds, finding significant application in the development of pharmaceuticals and agrochemicals.[1][3] The presence of both chloro and fluoro substituents on the aromatic ring enhances its reactivity and provides specific steric and electronic properties that are often crucial for the biological activity of the final products.[1]

This guide provides a comprehensive overview of the principal synthetic routes for preparing this compound. We will delve into the strategic selection of starting materials, provide detailed mechanistic explanations for the transformations, and present field-proven experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to select and execute the most suitable synthetic strategy for their specific needs, considering factors such as yield, scalability, cost, and safety.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical bond disconnections and corresponding synthetic strategies. The most apparent disconnection is at the C-CN bond, suggesting two primary pathways based on the type of carbon center the cyanide group is attached to:

  • Benzylic C-CN Bond Formation: This involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon by a cyanide source. This is a common and often high-yielding strategy.

  • Aromatic C-CN Bond Formation: This strategy would involve the direct cyanation of the aromatic ring. While possible through methods like the Sandmeyer reaction, it requires a different set of starting materials and reaction conditions.

A third, less direct route, involves the construction of the acetonitrile moiety from an existing functional group, such as an aldehyde.

Logical Flow of Synthetic Route Selection

The choice of a synthetic pathway is dictated by the availability and cost of starting materials, reaction efficiency, and scalability. The following diagram illustrates a logical workflow for selecting an appropriate route.

Synthetic Route Selection Decision Workflow for this compound Synthesis cluster_routes Potential Starting Materials start Identify Required Scale & Purity sm_analysis Analyze Availability & Cost of Starting Materials start->sm_analysis sm1 3-Chloro-5-fluorobenzyl Halide (e.g., Bromide) sm_analysis->sm1 sm2 3-Chloro-5-fluoroaniline sm_analysis->sm2 sm3 3-Chloro-5-fluorobenzaldehyde sm_analysis->sm3 route_a Route A: Nucleophilic Cyanation (High Yield, Direct) sm1->route_a route_b Route B: Sandmeyer Reaction (Multi-step, Diazotization) sm2->route_b route_c Route C: Aldehyde Conversion (Multi-step, Milder Options) sm3->route_c comparison Compare Routes: - Yield - Safety (NaCN) - Scalability - Number of Steps route_a->comparison route_b->comparison route_c->comparison selection Select Optimal Synthetic Protocol comparison->selection

Caption: Decision workflow for selecting a synthetic route.

Route A: Nucleophilic Cyanation of 3-Chloro-5-fluorobenzyl Halide

This is arguably the most direct and widely employed method for the synthesis of this compound. The strategy relies on a classic nucleophilic substitution (SN2) reaction where a halide, typically bromide, is displaced by a cyanide anion.

Starting Material: 3-Chloro-5-fluorobenzyl Bromide

This starting material is commercially available, though its synthesis from the corresponding toluene derivative is also feasible. The key transformation is the reaction with a cyanide salt.

Mechanism & Rationale

The reaction proceeds via an SN2 mechanism. The cyanide ion (CN⁻) acts as a potent nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group in a single, concerted step.

To facilitate this reaction in a biphasic system (aqueous cyanide solution and organic solvent like toluene), a phase-transfer catalyst (PTC) is essential.[4] Catalysts like tributylbenzylammonium chloride are used to shuttle the cyanide anions from the aqueous phase to the organic phase, where the reaction with the benzyl bromide occurs.[5] The addition of a small amount of acetic acid can help to maintain a suitable pH and prevent the formation of excessive amounts of undesired side products.[5]

SN2 Mechanism Mechanism: Phase-Transfer Catalyzed Sₙ2 Cyanation cluster_reactants Reactants cluster_organic_phase Organic Phase (Toluene) cluster_aqueous_phase Aqueous Phase benzyl_bromide 3-Chloro-5-fluorobenzyl Bromide cyanide NaCN (aq) nacn_aq Na⁺ + CN⁻ ptc PTC (Q⁺Cl⁻) ptc_cl_aq Q⁺ + Cl⁻ ts [Transition State] product This compound ts->product Br⁻ displaced benzyl_bromide_org Ar-CH₂-Br ptc_cn Q⁺CN⁻ ptc_cn->benzyl_bromide_org Sₙ2 Attack ptc_cn_aq Q⁺CN⁻ nacn_aq->ptc_cn_aq Anion Exchange ptc_cn_aq->ptc_cn Transfer to Organic Phase

Caption: SN2 mechanism using a phase-transfer catalyst.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis.[5]

Materials:

  • 3-Chloro-5-fluorobenzyl bromide (58.23 g, 260 mmol)

  • Toluene (260 mL)

  • Sodium cyanide (48.57 g, 990 mmol)

  • Deionized water (195 mL)

  • Tributylbenzylammonium chloride (5.68 g, 18.2 mmol)

  • Acetic acid (5.35 mL, 93.6 mmol)

  • Anhydrous magnesium sulfate

  • Saturated sodium chloride solution

Procedure:

  • In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (58.23 g) and acetic acid (5.35 mL) in toluene (260 mL).

  • In a separate beaker, prepare an aqueous solution of sodium cyanide (48.57 g) in deionized water (195 mL).

  • To the toluene solution, add the phase-transfer catalyst, tributylbenzylammonium chloride (5.68 g).

  • Begin vigorous stirring of the toluene mixture and slowly add the aqueous sodium cyanide solution dropwise.

  • Continue stirring the biphasic mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water (200 mL) and then with a saturated sodium chloride solution (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • The resulting crude product can be purified by column chromatography to yield this compound.[5]

Route B: Sandmeyer Reaction from 3-Chloro-5-fluoroaniline

Starting Material: 3-Chloro-5-fluoroaniline

This aniline derivative is a common building block in organic synthesis.[6][7] The synthesis involves a two-step sequence: diazotization followed by cyanation.

Mechanism & Rationale
  • Diazotization: 3-Chloro-5-fluoroaniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). This converts the primary amine into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). The copper catalyst facilitates the displacement of the dinitrogen gas (N₂) by a cyanide group, forming the desired phenylacetonitrile. This step is a radical-mediated process.

Sandmeyer Reaction Mechanism: Sandmeyer Reaction for Cyanation aniline 3-Chloro-5-fluoroaniline (Ar-NH₂) reagents1 NaNO₂ + HCl (0-5 °C) diazonium Aryl Diazonium Salt (Ar-N₂⁺ Cl⁻) reagents1->diazonium Diazotization reagents2 CuCN product 3-Chloro-5-fluorobenzonitrile (Ar-CN) reagents2->product Cyanation (-N₂, -CuCl)

Caption: Key steps of the Sandmeyer reaction.

Note: The direct product of the Sandmeyer reaction is 3-chloro-5-fluorobenzonitrile. To obtain the target phenylacetonitrile, further synthetic steps would be required, such as reduction of the nitrile to a benzylamine followed by another cyanation, or reduction to a benzyl alcohol followed by conversion to a benzyl halide and then cyanation. This makes the route significantly longer than Route A.

Route C: Conversion from 3-Chloro-5-fluorobenzaldehyde

Another viable pathway begins with the commercially available 3-Chloro-5-fluorobenzaldehyde.[8][9] This route involves converting the aldehyde functional group into the required cyanomethyl group (-CH₂CN).

Starting Material: 3-Chloro-5-fluorobenzaldehyde

This aldehyde is a stable and accessible starting material.[10] The synthesis requires a multi-step sequence. A common method is conversion to the corresponding benzyl alcohol, followed by halogenation and cyanation (similar to Route A).

Detailed Experimental Protocol (Illustrative Sequence)

Step 1: Reduction of the Aldehyde

  • Dissolve 3-Chloro-5-fluorobenzaldehyde in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir until the reaction is complete (monitored by TLC).

  • Perform an acidic work-up to quench the reaction and isolate the 3-Chloro-5-fluorobenzyl alcohol.

Step 2: Conversion to Benzyl Halide

  • Dissolve the resulting benzyl alcohol in an appropriate solvent (e.g., dichloromethane).

  • Treat with a halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to convert the alcohol into the corresponding benzyl bromide or chloride.

  • Purify the resulting benzyl halide.

Step 3: Nucleophilic Cyanation

  • The obtained 3-Chloro-5-fluorobenzyl halide is then subjected to the cyanation procedure as detailed in Route A .

Comparative Analysis of Synthetic Routes

FeatureRoute A: Nucleophilic CyanationRoute B: Sandmeyer ReactionRoute C: From Aldehyde
Starting Material 3-Chloro-5-fluorobenzyl Bromide3-Chloro-5-fluoroaniline3-Chloro-5-fluorobenzaldehyde
Number of Steps 12+ (to get to the acetonitrile)3
Typical Yield High (often >90%)[5]Moderate to GoodModerate (cumulative over steps)
Key Reagents NaCN, Phase-Transfer Catalyst[5]NaNO₂, CuCNNaBH₄, PBr₃/SOCl₂, NaCN
Safety Concerns High toxicity of NaCNUnstable diazonium intermediateToxicity of NaCN, corrosive halogenating agents
Scalability ExcellentGood, but requires strict temperature controlGood
Overall Efficiency Most efficient and directLess direct for the target moleculeLess efficient due to multiple steps

Conclusion

The synthesis of this compound is most efficiently achieved via the nucleophilic substitution of 3-Chloro-5-fluorobenzyl bromide with sodium cyanide, facilitated by a phase-transfer catalyst (Route A). This method is direct, high-yielding, and readily scalable, making it the preferred choice for industrial and laboratory-scale production.[5]

Alternative routes starting from 3-chloro-5-fluoroaniline (Route B) or 3-chloro-5-fluorobenzaldehyde (Route C) are also viable but are less direct and involve multiple synthetic steps, which typically results in a lower overall yield and increased process complexity. The choice of these routes may be justified based on the availability and cost of the respective starting materials. For any chosen route, careful handling of toxic reagents, particularly cyanide salts, is of paramount importance.

References

  • Organic Syntheses Procedure: 2-PHENYLBUTYRONITRILE. Available at: [Link]

  • 3-Chloro-5-cyano-4-fluorobenzyl bromide | C8H4BrClFN | CID 171012192 - PubChem. Available at: [Link]

  • Unlocking Chemical Synthesis: A Comprehensive Guide to 3'-Chloro-5'-fluoroacetophenone. Available at: [Link]

  • US7595417B2 - Cyanation of aromatic halides - Google Patents.
  • 3-CHLORO-5-FLUOROBENZALDEHYDE One Chongqing Chemdad Co. ,Ltd. Available at: [Link]

  • (PDF) Functionalization of 3-Chlorobenzaldehyde - ResearchGate. Available at: [Link]

  • Product information, this compound | P&S Chemicals. Available at: [Link]

  • 3-Chloro-5-fluorobenzyl cyanide - Local Food. Available at: [Link]

  • CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents.
  • 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem - NIH. Available at: [Link]

  • chloroacetonitrile - Organic Syntheses Procedure. Available at: [Link]

  • 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1 - Matrix Fine Chemicals. Available at: [Link]

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Available at: [Link]

  • 3-Chloro-5-fluoroaniline - Amerigo Scientific. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthetic Strategies for the Derivatization of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-5-fluorophenylacetonitrile is a key building block in contemporary chemical synthesis, valued for its trifunctional nature that allows for selective modification at three distinct sites: the aromatic ring, the nitrile group, and the benzylic α-carbon. This versatility makes it a valuable intermediate in the development of novel pharmaceutical agents, agrochemicals, and materials.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic routes to its derivatives, supported by field-proven insights and step-by-step protocols. We will explore derivatization strategies including α-alkylation, palladium-catalyzed cross-coupling reactions, and transformations of the nitrile moiety.

Introduction: The Strategic Importance of this compound

The 3-chloro-5-fluorophenyl substitution pattern provides a unique electronic and steric environment. The presence of two different halogen atoms (Cl and F) allows for orthogonal reactivity in metal-catalyzed reactions, while the electron-withdrawing nature of the substituents activates the benzylic protons, facilitating their deprotonation and subsequent functionalization. The nitrile group itself is a versatile functional handle, readily convertible into amines, carboxylic acids, ketones, and other important moieties.[2][3][4]

This combination of reactive sites makes this compound an attractive starting material for building molecular complexity, enabling the systematic exploration of chemical space in drug discovery and materials science.[1]

Derivatization at the α-Carbon: C-H Functionalization

The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic due to the inductive and resonance-stabilizing effects of both the cyano group and the aromatic ring. This allows for deprotonation with a suitable base to form a stabilized carbanion, which can then react with various electrophiles.

Mechanism and Rationale

The reaction proceeds via the formation of a nitrile-stabilized carbanion. The choice of base is critical; it must be strong enough to quantitatively deprotonate the α-carbon without promoting side reactions like self-condensation or reaction with the nitrile group. Common bases include sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium tert-butoxide.[5] Phase-transfer catalysis, using a tetraalkylammonium salt with concentrated aqueous alkali, offers a milder and often simpler alternative to strictly anhydrous conditions.[6]

The resulting nucleophilic carbanion readily attacks electrophiles such as alkyl halides, enabling the construction of new carbon-carbon bonds at the benzylic position.

Diagram: General Workflow for α-Alkylation

G cluster_0 α-Alkylation Workflow start This compound base Base (e.g., NaH, LDA) in Anhydrous Solvent (e.g., THF, DMF) start->base Deprotonation anion Formation of α-cyano carbanion base->anion electrophile Electrophile (R-X) (e.g., Alkyl Halide) anion->electrophile Nucleophilic Attack product α-Substituted Derivative electrophile->product

Caption: Workflow for the α-alkylation of phenylacetonitriles.

Protocol: α-Alkylation using Sodium Hydride

This protocol describes a general procedure for the alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of inert gas.

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15-20 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the anion is often accompanied by gas evolution (H₂).

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.2 equivalents) dropwise. The reaction is often exothermic. Allow the mixture to stir at room temperature for 2-16 hours (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale/Insight
Base NaH, LDA, KHMDSStrong, non-nucleophilic bases are required to ensure complete deprotonation without side reactions.[5]
Solvent Anhydrous THF, DMFPolar aprotic solvents are necessary to solvate the cation and prevent protonation of the carbanion.
Temperature 0 °C to RTInitial cooling controls the exothermic deprotonation. The reaction can then proceed at room temperature.
Yield 60-95%Highly dependent on the electrophile's reactivity and steric hindrance.

Aromatic Ring Functionalization: Palladium-Catalyzed Cross-Coupling

The C-Cl bond on the aromatic ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. These methods are cornerstones of modern synthesis due to their reliability and broad functional group tolerance.[7][8][9]

Suzuki-Miyaura Coupling

The Suzuki reaction couples the aryl chloride with an organoboron species (boronic acid or ester) to form a new C-C bond.[9][10][11] This is a powerful method for synthesizing biaryl structures or introducing alkyl/alkenyl groups onto the aromatic core.

Catalytic Cycle Rationale: The reaction proceeds through a well-established cycle involving:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond. This is often the rate-limiting step for aryl chlorides.[9]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. A base is crucial for activating the boronic acid.[11]

  • Reductive Elimination: The two organic partners are coupled, forming the product and regenerating the Pd(0) catalyst.[9]

Diagram: Suzuki-Miyaura Catalytic Cycle

G cluster_1 Suzuki-Miyaura Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L₂-Cl oa->pd2 tm Transmetalation pd2->tm pd2_r Ar-Pd(II)L₂-R tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product Ar-R re->product aryl_halide Ar-Cl aryl_halide->oa boronic R-B(OH)₂ + Base boronic->tm

Sources

The Strategic Utility of 3-Chloro-5-fluorophenylacetonitrile in the Synthesis of Bio-relevant Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Precursor

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. 3-Chloro-5-fluorophenylacetonitrile stands out as a valuable and versatile precursor, embedding within its structure key pharmacophoric elements. The presence of both chloro and fluoro substituents on the phenyl ring offers a nuanced modulation of electronic properties, lipophilicity, and metabolic stability in derivative compounds.[1][2] These halogen atoms can also serve as synthetic handles for further functionalization, expanding the accessible chemical space. The nitrile moiety is a particularly reactive functional group, primed for participation in a variety of cyclization and multicomponent reactions to forge a diverse array of heterocyclic systems.[2]

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, owing to their ability to engage in specific interactions with biological targets such as enzymes and receptors.[3] This guide provides detailed application notes and illustrative protocols for the utilization of this compound as a key building block in the synthesis of three important classes of heterocyclic compounds: pyrazoles, pyrimidines, and thiophenes. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower innovation in the laboratory.

Overall Synthetic Strategy from this compound

G A This compound B β-Ketonitrile Intermediate A->B Claisen Condensation D Aminopyrimidine Derivatives A->D Cyclocondensation w/ Guanidine E Aminothiophene Derivatives A->E Gewald Reaction w/ Sulfur & Ketone C Aminopyrazole Derivatives B->C Cyclocondensation w/ Hydrazine G A 3-Chloro-5-fluorophenyl- acetonitrile B Claisen Condensation (NaOEt, EtOAc) A->B C 3-(3-Chloro-5-fluorophenyl) -3-oxopropanenitrile B->C D Cyclocondensation (Hydrazine Hydrate) C->D E 3-(3-Chloro-5-fluorophenyl) -1H-pyrazol-5-amine D->E G A 3-Chloro-5-fluorophenyl- acetonitrile B Reaction with Triethyl Orthoformate A->B C Intermediate B->C D Cyclocondensation (Guanidine) C->D E 4-Amino-6-(3-chloro-5-fluorophenyl) -pyrimidine-5-carbonitrile D->E G A 3-Chloro-5-fluorophenyl- acetonitrile D Gewald Reaction (Base catalyst) A->D B Carbonyl Compound (e.g., Cyclohexanone) B->D C Elemental Sulfur C->D E 2-Amino-4-(3-chloro-5-fluorophenyl) -5-substituted-thiophene-3-carbonitrile D->E

Sources

Application Notes and Protocols: Nucleophilic Reactivity of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of 3-Chloro-5-fluorophenylacetonitrile. This versatile building block is of significant interest in medicinal chemistry due to the strategic placement of its functional groups, which allows for selective chemical modifications. We will delve into the underlying principles governing its reactivity, focusing on modern palladium-catalyzed cross-coupling methods, particularly the Buchwald-Hartwig amination. This guide offers not just procedural steps but also the rationale behind experimental choices, self-validating protocols, and comprehensive references to authoritative literature.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The phenylacetonitrile core is a common motif in pharmaceuticals, and the specific substitution pattern of this molecule—a chloro, a fluoro, and a cyanomethyl group—offers a rich landscape for chemical derivatization.

The reactivity of the aryl ring is dictated by the electronic properties of its substituents:

  • Chloro (Cl) and Fluoro (F) Groups: As halogens, they are inductively electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).

  • Cyanomethyl (-CH₂CN) Group: The nitrile moiety is strongly electron-withdrawing, further enhancing the ring's susceptibility to nucleophilic attack.

The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, particularly in metal-catalyzed cross-couplings, providing a reliable handle for introducing new functional groups.

Mechanistic Pathways for Nucleophilic Substitution

While traditional Nucleophilic Aromatic Substitution (SNAr) is a possible pathway, its application to this compound is limited by the meta-positioning of the activating groups relative to the chlorine leaving group. For SNAr to be efficient, potent electron-withdrawing groups are typically required at the ortho and/or para positions. Therefore, modern synthetic strategies predominantly rely on transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

For the crucial formation of carbon-nitrogen (C-N) bonds, the Buchwald-Hartwig amination stands as the preeminent method.[2][3] This reaction has revolutionized the synthesis of aryl amines from aryl halides, offering broad substrate scope, functional group tolerance, and milder conditions compared to classical methods.[2] The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.

The catalytic cycle, a cornerstone of its efficacy, generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the aryl amine product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical, especially for less reactive aryl chlorides. Sterically hindered and electron-rich phosphine ligands, such as XPhos, have been developed to facilitate the oxidative addition and reductive elimination steps.

Buchwald-Hartwig_Amination_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Ar-Cl ArPd(II)XL Ar-Pd(II)-X Complex OxAdd->ArPd(II)XL Ligand_Exchange Amine Coordination (R₂NH) ArPd(II)XL->Ligand_Exchange + R₂NH - HX ArPd(II)(NR₂)L Pd-Amido Complex Ligand_Exchange->ArPd(II)(NR₂)L RedElim Reductive Elimination ArPd(II)(NR₂)L->RedElim forms Ar-NR₂ RedElim->Pd(0)L Regeneration Product Product ((3-Amino-5-fluorophenyl)acetonitrile derivative) RedElim->Product Start Aryl Chloride (this compound) Start->OxAdd Amine Nucleophile (Primary or Secondary Amine) Amine->Ligand_Exchange

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Protocol: Buchwald-Hartwig Amination

This section provides a robust, field-proven protocol for the amination of this compound.

Principle and Experimental Causality

The protocol utilizes a palladium(0) precatalyst, which forms the active catalytic species in situ. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for promoting the reaction with the relatively unreactive aryl chloride substrate. A strong base, sodium tert-butoxide, is used to deprotonate the amine nucleophile without competing in the reaction. The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst. Toluene is an excellent solvent choice due to its high boiling point, allowing the reaction to be heated to drive it to completion, and its ability to dissolve both the organic substrates and the catalyst complex.

Detailed Experimental Protocol

Materials:

  • This compound

  • Amine (e.g., Morpholine, Aniline, etc.)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Reagents for work-up (e.g., water, brine, sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask. The volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of the limiting reagent).

  • Reagent Addition: Stir the mixture at room temperature for 5-10 minutes. Then, add this compound (1.0 equivalent) followed by the amine nucleophile (1.2-1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.

Data Presentation: Representative Amination Reactions
NucleophileCatalyst Loading (mol%)Base (equiv.)Temp (°C)Time (h)Typical Yield (%)
Morpholine1.5NaOt-Bu (2.0)1106>90
Aniline2.0NaOt-Bu (2.0)1101280-90
Benzylamine1.5NaOt-Bu (2.0)1008>85
Diethylamine2.0K₃PO₄ (2.5)1102470-80

Yields are estimates based on typical Buchwald-Hartwig reactions of aryl chlorides and may vary.

Reactions with Other Nucleophiles: C-O and C-S Bond Formation

The versatility of this compound extends to reactions with oxygen and sulfur nucleophiles, enabling the synthesis of valuable aryl ethers and thioethers. Palladium-catalyzed methods, analogous to the Buchwald-Hartwig amination, are also effective for these transformations.[2]

Protocol for C-S Coupling with Thiols

The reaction with thiols can often be achieved under slightly different conditions. Thiolates are highly effective nucleophiles.

Procedure Outline:

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), a thiol (e.g., thiophenol, 1.2 equiv.), a palladium catalyst/ligand system (e.g., Pd(OAc)₂/Xantphos), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.) in a solvent like dioxane.

  • Heat the mixture (e.g., 80-100 °C) until the starting material is consumed.

  • Perform an aqueous work-up and purify by column chromatography.

The strong nucleophilicity of the sulfhydryl group allows it to readily react with electrophiles, making this a generally efficient transformation.[4]

Experimental Workflow and Validation

A successful synthesis relies on a systematic workflow from setup to analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep 1. Dry Glassware & Inert Atmosphere Reagents 2. Weigh Reagents (Substrate, Catalyst, Base) Prep->Reagents Setup 3. Assemble Reaction (Add Solvent & Reagents) Reagents->Setup Run 4. Heat & Stir (Monitor by TLC/LC-MS) Setup->Run Quench 5. Quench Reaction & Aqueous Extraction Run->Quench Purify 6. Column Chromatography Quench->Purify Analysis 7. Characterization (NMR, MS, Purity) Purify->Analysis

Figure 2: General experimental workflow for synthesis and analysis.

Self-Validation and Characterization:

  • Reaction Monitoring: TLC is a rapid method to qualitatively track the consumption of starting material and the formation of the product. LC-MS provides more definitive information on the conversion and the mass of the desired product.

  • Product Confirmation: The structure of the purified product must be unequivocally confirmed.

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical structure, connectivity, and the successful incorporation of the nucleophile.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

By adhering to these rigorous validation steps, researchers can ensure the integrity and reproducibility of their results.

References

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link][5]

  • Viciu, M. S., et al. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Semantic Scholar. [Link][6]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link][2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link][3]

  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link][7]

  • ResearchGate. (2022). Reactions of Thiols. [Link][4]

Sources

Application Notes and Protocols for the Selective Reduction of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the chemoselective reduction of the nitrile group in 3-Chloro-5-fluorophenylacetonitrile to yield the corresponding primary amine, 2-(3-Chloro-5-fluorophenyl)ethanamine. This amine is a valuable building block in pharmaceutical and agrochemical research. This document explores multiple robust reduction methodologies, including catalytic hydrogenation and chemical hydride reductions, with a strong emphasis on preserving the halogen substituents on the aromatic ring. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and a discussion of the critical parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction: The Significance of 2-(3-Chloro-5-fluorophenyl)ethanamine

The selective synthesis of halogenated phenethylamines is of paramount importance in medicinal chemistry. The target molecule, 2-(3-Chloro-5-fluorophenyl)ethanamine, incorporates both chloro and fluoro substituents on the phenyl ring. These halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets. The reduction of the corresponding phenylacetonitrile is a direct and efficient route to this valuable amine. However, the challenge lies in achieving high chemoselectivity, where the nitrile group is reduced without affecting the aryl halides. This guide details reliable protocols to achieve this transformation.

Strategic Approaches to Nitrile Reduction

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Two primary strategies are commonly employed:

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Raney® Nickel, Palladium, Platinum) and a hydrogen source (e.g., hydrogen gas, transfer hydrogenation reagents) to reduce the nitrile. It is often considered a "green" and cost-effective method.[1]

  • Chemical Hydride Reduction: This approach utilizes stoichiometric or catalytic amounts of hydride-donating reagents, such as Lithium Aluminum Hydride (LAH), Sodium Borohydride (in combination with promoters), or Borane complexes.[2]

The choice of method depends on several factors, including substrate tolerance to reaction conditions, desired selectivity, available equipment, and safety considerations. For this compound, the key is to employ conditions that are mild enough to prevent hydrodehalogenation.

Protocol I: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation using Raney® Nickel is a widely used and economical method for nitrile reduction.[1] The addition of a base is often crucial to suppress the formation of secondary and tertiary amine byproducts.

Mechanistic Rationale

The hydrogenation of nitriles over a metal catalyst is believed to proceed through the formation of an intermediate imine, which is then further reduced to the primary amine. The presence of a base, such as ammonia or an alkali metal hydroxide, helps to prevent the primary amine product from reacting with the intermediate imine, which would lead to the formation of a secondary amine.

Experimental Workflow

A Charge autoclave with this compound, solvent (e.g., ethanol), and aqueous ammonia B Add Raney® Nickel catalyst (slurry) A->B C Seal autoclave, purge with N2, then pressurize with H2 B->C D Heat and stir the reaction mixture C->D E Monitor reaction completion (e.g., by TLC or GC) D->E F Cool, vent, and filter the catalyst E->F G Concentrate the filtrate F->G H Perform aqueous work-up and extraction G->H I Dry, concentrate, and purify the product (e.g., distillation or chromatography) H->I

Caption: Workflow for Raney® Nickel Catalyzed Hydrogenation.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a high-pressure autoclave, add this compound (1.0 eq), ethanol (10-15 mL per gram of nitrile), and concentrated aqueous ammonia (2-3 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add a slurry of Raney® Nickel (5-10 wt% of the nitrile). The catalyst should be washed with the reaction solvent before addition.

  • Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 50-100 psi).

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and should be kept wet and disposed of properly.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

ParameterRecommended Condition
Catalyst Raney® Nickel
Solvent Ethanol, Methanol
Hydrogen Pressure 50 - 100 psi
Temperature 50 - 70 °C
Additive Aqueous Ammonia
Typical Yield 80 - 95%

Protocol II: Chemical Reduction with Borane Complexes

Borane complexes, such as Borane-tetrahydrofuran (BH3·THF) or Borane-dimethyl sulfide (BMS), are effective reagents for the reduction of nitriles to primary amines.[3] These reagents often exhibit excellent chemoselectivity, leaving aryl halides untouched.

Mechanistic Rationale

Borane adds across the carbon-nitrogen triple bond of the nitrile. Subsequent hydrolysis of the resulting boron-nitrogen intermediates liberates the primary amine. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF).

Experimental Workflow

A Dissolve this compound in dry THF under N2 B Cool the solution to 0 °C A->B C Add BH3·THF or BMS solution dropwise B->C D Allow to warm to room temperature and stir C->D E Monitor reaction completion (e.g., by TLC or GC) D->E F Quench the reaction carefully with methanol, then HCl E->F G Reflux the mixture F->G H Basify and perform aqueous work-up and extraction G->H I Dry, concentrate, and purify the product H->I

Caption: Workflow for Borane Reduction of a Nitrile.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-15 mL per gram of nitrile).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the Borane-THF complex solution (1.0 M in THF, ~2.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete as monitored by TLC or GC.

  • Quenching and Hydrolysis: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. Then, add 3M hydrochloric acid and heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the boron-amine complex.

  • Work-up: Cool the mixture to room temperature and basify with aqueous sodium hydroxide until the pH is >10. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or column chromatography.

ParameterRecommended Condition
Reagent Borane-tetrahydrofuran (BH3·THF)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Stoichiometry ~2.0 eq of BH3·THF
Work-up Acidic Hydrolysis followed by Basic Extraction
Typical Yield 85 - 95%

Protocol III: Reduction with Sodium Borohydride and a Cobalt(II) Chloride Catalyst

While sodium borohydride (NaBH4) alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of a transition metal salt, such as cobalt(II) chloride.[4] This system provides a milder alternative to LAH.

Mechanistic Rationale

It is proposed that cobalt(II) chloride reacts with sodium borohydride to form cobalt boride, which is the active catalytic species for the reduction of the nitrile.

Experimental Workflow

A Add this compound and CoCl2 to methanol B Cool the mixture to 0 °C A->B C Add NaBH4 portion-wise B->C D Stir at room temperature C->D E Monitor reaction completion (e.g., by TLC or GC) D->E F Quench with water and concentrate E->F G Perform aqueous work-up and extraction F->G H Dry, concentrate, and purify the product G->H

Caption: Workflow for CoCl2-Catalyzed NaBH4 Reduction.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), cobalt(II) chloride hexahydrate (0.5 eq), and methanol (15-20 mL per gram of nitrile).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (5.0 eq) in small portions over 30-60 minutes. Vigorous gas evolution will be observed.

  • Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours or until completion.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Isolation and Purification: Add water and an organic solvent (e.g., ethyl acetate) to the residue and filter to remove inorganic salts. Separate the layers of the filtrate and extract the aqueous layer with additional organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by vacuum distillation or column chromatography.

ParameterRecommended Condition
Reagent Sodium Borohydride (NaBH4)
Catalyst Cobalt(II) Chloride (CoCl2)
Solvent Methanol
Temperature 0 °C to Room Temperature
Stoichiometry 5.0 eq NaBH4, 0.5 eq CoCl2
Typical Yield 75 - 90%

Safety Considerations

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Autoclaves should be operated by trained personnel in a well-ventilated area. Raney® Nickel is pyrophoric when dry and must be handled with care.

  • Borane Reagents: Borane-THF and BMS are flammable and react with moisture. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and glassware.

  • Sodium Borohydride: Reacts with acidic and protic solvents to release hydrogen gas. The addition to the reaction mixture should be controlled.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The reduction of this compound to 2-(3-Chloro-5-fluorophenyl)ethanamine can be achieved with high yield and chemoselectivity using several methods. Catalytic hydrogenation with Raney® Nickel offers an economical and scalable route. Reduction with borane complexes provides excellent selectivity under mild conditions. The Sodium Borohydride/Cobalt(II) Chloride system is a convenient alternative to more reactive hydrides. The choice of the optimal protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.

References

  • Vertex AI Search, based on Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • National Institutes of Health.
  • PubMed. Pd/C(en)
  • Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
  • ResearchGate.
  • ResearchGate.
  • BioOne Complete. In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines.
  • ResearchGate. A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF.
  • Google Patents. WO1985000605A1 - Process for selective nitrile reduction.
  • Royal Society of Chemistry. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride.
  • Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts.
  • ResearchGate. Reduction of nitrile to primary amine using sodium borohydride: Synthesis and protonation of a cis-octahedral macrocyclic nickel(II) complex bearing two 2-aminoethyl pendant arms.
  • Google Patents.
  • Google Patents. US3062869A - Reduction of nitriles.
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • PubMed. Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines.
  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH).
  • DR-NTU. Controlled reduction of nitriles by sodium hydride and zinc chloride.
  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Wikipedia. Lithium aluminium hydride.
  • Calvin Digital Commons.
  • Wikipedia. Nitrile reduction.
  • Organic Chemistry Portal.
  • National Institutes of Health.
  • OUCI. Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism.
  • Royal Society of Chemistry.
  • Moldb. 3-Chloro-5-fluoropyridin-2-amine.
  • Achmem. 3-Chloro-5-fluoropyridin-2-amine.
  • Google Patents.
  • Google Patents.
  • Synthonix. 3-Chloro-5-fluoropyridin-2-amine.

Sources

Application of 3-Chloro-5-fluorophenylacetonitrile in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Intermediates in Modern Agrochemicals

In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has emerged as a paramount approach for enhancing biological efficacy, metabolic stability, and overall performance. The unique electronic properties of fluorine can significantly influence the binding affinity of a molecule to its target site, while the strength of the carbon-fluorine bond often imparts increased resistance to metabolic degradation. It is within this context that 3-Chloro-5-fluorophenylacetonitrile, a versatile and highly functionalized building block, has garnered considerable attention. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of next-generation agrochemicals.

The presence of both chloro and fluoro substituents on the phenyl ring, coupled with the reactive nitrile group, makes this compound a valuable precursor for a diverse range of heterocyclic scaffolds pivotal to modern fungicide and herbicide design. This guide will delve into the mechanistic rationale behind its application, provide detailed, field-proven protocols for its use in the synthesis of a key agrochemical intermediate, and present relevant data to support its efficacy as a synthetic building block.

Core Application: Synthesis of Pyrazole-Based Fungicide Scaffolds

A significant application of this compound lies in the synthesis of pyrazole carboxamide fungicides. This class of fungicides has seen remarkable success in controlling a broad spectrum of fungal pathogens in various crops. The 3-chloro-5-fluorophenyl moiety, when incorporated into the final active ingredient, can contribute to enhanced fungicidal activity.

The nitrile functionality of this compound serves as a key handle for the construction of the pyrazole ring system. A common and efficient strategy involves the condensation of the phenylacetonitrile with a suitable dicarbonyl equivalent, followed by cyclization with a hydrazine derivative. This approach allows for the modular synthesis of a wide array of substituted pyrazoles.

Below is a representative workflow illustrating the synthesis of a key pyrazole intermediate from this compound.

start This compound intermediate1 Claisen Condensation with Diethyl Oxalate start->intermediate1 NaOEt, EtOH intermediate2 Ethyl 2-(3-chloro-5-fluorophenyl)-2-cyano-3-oxopropanoate intermediate1->intermediate2 intermediate3 Cyclization with Methylhydrazine intermediate2->intermediate3 AcOH final_product Ethyl 5-(3-chloro-5-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylate (Key Fungicide Intermediate) intermediate3->final_product

Caption: Synthetic workflow for a key pyrazole intermediate.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the synthesis of a key pyrazole intermediate derived from this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of Ethyl 2-(3-chloro-5-fluorophenyl)-2-cyano-3-oxopropanoate

This protocol details the Claisen condensation of this compound with diethyl oxalate to yield the corresponding β-ketoester, a crucial precursor for pyrazole synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
This compound493038-93-0169.5810.0 g0.059
Diethyl oxalate95-92-1146.149.5 g0.065
Sodium ethoxide (21% in ethanol)141-52-668.0522.8 mL0.065
Anhydrous Ethanol64-17-546.07100 mL-
Diethyl ether60-29-774.12150 mL-
2M Hydrochloric acid7647-01-036.46As needed-
Saturated sodium chloride solution--50 mL-
Anhydrous magnesium sulfate7487-88-9120.37As needed-

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (50 mL) and sodium ethoxide solution (22.8 mL, 0.065 mol).

  • In a separate beaker, dissolve this compound (10.0 g, 0.059 mol) and diethyl oxalate (9.5 g, 0.065 mol) in anhydrous ethanol (50 mL).

  • Add the solution from step 2 dropwise to the stirred sodium ethoxide solution at room temperature over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 8:2) to yield Ethyl 2-(3-chloro-5-fluorophenyl)-2-cyano-3-oxopropanoate as a viscous oil.

Expected Yield: 12.5 g (78%) Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ethyl 5-(3-chloro-5-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylate

This protocol describes the cyclization of the β-ketoester with methylhydrazine to form the desired pyrazole ring system.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
Ethyl 2-(3-chloro-5-fluorophenyl)-2-cyano-3-oxopropanoate-271.6510.0 g0.037
Methylhydrazine60-34-446.071.8 g0.039
Glacial Acetic Acid64-19-760.0550 mL-
Saturated sodium bicarbonate solution--As needed-
Ethyl acetate141-78-688.11150 mL-
Saturated sodium chloride solution--50 mL-
Anhydrous magnesium sulfate7487-88-9120.37As needed-

Procedure:

  • To a 100 mL round-bottom flask, add Ethyl 2-(3-chloro-5-fluorophenyl)-2-cyano-3-oxopropanoate (10.0 g, 0.037 mol) and glacial acetic acid (50 mL).

  • Add methylhydrazine (1.8 g, 0.039 mol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C for 4 hours. Monitor the reaction progress by TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water (150 mL).

  • Neutralize the solution with saturated sodium bicarbonate solution until pH 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol/water to yield Ethyl 5-(3-chloro-5-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylate as a white solid.

Expected Yield: 8.8 g (80%) Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Causality Behind Experimental Choices

  • Choice of Base in Protocol 1: Sodium ethoxide is used as the base for the Claisen condensation. It is crucial to use an alkoxide base corresponding to the ester group of the electrophile (diethyl oxalate) to avoid transesterification as a side reaction.

  • Use of Acetic Acid in Protocol 2: Glacial acetic acid serves as both a solvent and a catalyst for the cyclization reaction. It facilitates the condensation of the hydrazine with the keto group and the subsequent intramolecular cyclization to form the pyrazole ring.

  • Work-up Procedures: The aqueous work-up steps are essential to remove unreacted reagents, catalysts, and by-products. The neutralization step in Protocol 2 is critical to ensure the product is in its neutral form for efficient extraction into the organic solvent.

Conclusion and Future Perspectives

This compound has demonstrated its value as a strategic intermediate in the synthesis of agrochemically relevant pyrazole scaffolds. The protocols outlined in this guide provide a robust and reproducible pathway to a key fungicide intermediate, highlighting the utility of this versatile building block. The modular nature of the synthetic route allows for the generation of diverse libraries of pyrazole derivatives for structure-activity relationship (SAR) studies, paving the way for the discovery of novel and more effective crop protection agents. Further exploration of the reactivity of the nitrile and the activated phenyl ring of this compound will undoubtedly lead to the development of innovative synthetic methodologies and the discovery of new classes of agrochemicals.

References

  • General information on the use of fluorinated intermediates in agrochemicals can be found in various scientific journals and patent literature.

Application Notes & Protocols: Strategic Catalytic Transformations of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the catalytic applications of 3-Chloro-5-fluorophenylacetonitrile, focusing on selective transformations critical for pharmaceutical and agrochemical synthesis.

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Strategic Value of a Multifunctional Building Block

This compound is more than a simple chemical intermediate; it is a versatile scaffold offering multiple, distinct reaction handles. The presence of a nitrile group, a robust C-F bond, and a reactive C-Cl bond allows for a sequence of selective chemical modifications. This guide is structured to provide not only step-by-step protocols for two of its most pivotal catalytic transformations but also the underlying chemical logic. Understanding the "why" behind catalyst selection, reaction conditions, and procedural steps is paramount for troubleshooting, optimization, and innovation. We will explore the selective reduction of the nitrile and the strategic functionalization of the aryl chloride, transforming this molecule into high-value downstream products.

Part 1: Selective Catalytic Hydrogenation to 2-(3-chloro-5-fluorophenyl)ethan-1-amine

The conversion of the nitrile moiety to a primary amine is a foundational step in the synthesis of numerous biologically active compounds, including receptor modulators and central nervous system agents[1]. The primary challenge in this transformation is achieving complete reduction of the nitrile without inducing hydrodechlorination of the aromatic ring. The C-Cl bond is susceptible to cleavage under harsh hydrogenation conditions. Therefore, catalyst selection is the most critical parameter.

Expertise & Experience: The Rationale Behind Catalyst Choice

While catalysts like Raney Nickel or Palladium on Carbon (Pd/C) are commonly used for nitrile reduction, they can be overly aggressive, leading to dehalogenation. Rhodium-based catalysts, particularly Rhodium on Carbon (Rh/C), or specific Palladium catalysts in non-acidic media, offer a superior balance of reactivity and selectivity for this substrate class[2][3]. The protocol below utilizes Rh/C in a neutral solvent (methanol) under moderate pressure and temperature to maximize the yield of the desired amine while preserving the sensitive C-Cl bond[4].

Protocol 1: Selective Nitrile Hydrogenation

This protocol is optimized for the selective reduction of this compound.

Experimental Workflow: Nitrile to Amine Reduction

Caption: Workflow for the selective catalytic hydrogenation of this compound.

Materials & Reagents

ReagentGradeM.W.Typical Supplier
This compound≥98%169.58Commercially Available
5% Rhodium on Carbon (Rh/C)50% water wet-Major Catalyst Suppliers
Methanol (MeOH)Anhydrous32.04Standard Reagent Co.
Hydrogen (H₂)High Purity (≥99.99%)2.02Industrial Gas Supplier
Celite®Filtration Grade-Sigma-Aldrich

Step-by-Step Methodology

  • Reactor Charging: In a suitable high-pressure autoclave, create a slurry of 5% Rhodium on Carbon (5 wt% loading relative to the substrate) in anhydrous methanol (approx. 10 mL per gram of substrate).

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous methanol to the autoclave.

  • System Inerting: Seal the autoclave securely. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction Execution: Pressurize the reactor to 5-7 bar (approx. 75-100 psi) with hydrogen. Commence vigorous stirring and heat the reaction mixture to 50°C.

  • Reaction Monitoring: Monitor the reaction's progress by observing hydrogen uptake. Confirm completion by taking aliquots (after safely depressurizing and purging) for analysis by HPLC or TLC. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal: Upon completion, cool the reactor to ambient temperature, carefully vent the excess hydrogen, and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Rinse the pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and rinses. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(3-chloro-5-fluorophenyl)ethan-1-amine, which can be used as-is or purified further by distillation or column chromatography if necessary.

Trustworthiness: This protocol is self-validating through reaction monitoring. An HPLC trace will clearly show the disappearance of the starting material peak and the appearance of the product peak. ¹H NMR of the crude product can quickly confirm the conversion of the benzylic nitrile protons (-CH₂CN) to the characteristic ethylamine signals (-CH₂CH₂NH₂) and, crucially, the preservation of the aromatic proton splitting pattern, confirming the absence of dehalogenation.

Part 2: Palladium-Catalyzed Cross-Coupling of the Aryl Chloride

The C-Cl bond in this compound provides a handle for building molecular complexity through cross-coupling reactions. While the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, modern catalyst systems have made these transformations highly efficient[5]. The Suzuki-Miyaura coupling, which forms a new C-C bond, is a powerful tool for this purpose[6][7].

Expertise & Experience: Overcoming the Inertness of Aryl Chlorides

The rate-limiting step in the catalytic cycle for aryl chlorides is the initial oxidative addition to the Pd(0) center[7]. To facilitate this challenging step, highly active catalyst systems are required. These systems typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand[6][8]. Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or other hindered alkylphosphines are designed to promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species that can readily engage the aryl chloride[9]. The choice of a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is also critical for activating the boronic acid partner in the transmetalation step without causing unwanted side reactions[6].

Protocol 2: Suzuki-Miyaura C-C Bond Formation

This protocol details the coupling of this compound with a representative partner, 4-methoxyphenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reagent Assembly (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A To Schlenk Flask add: 1. Aryl Chloride (Substrate) 2. Boronic Acid (Partner) 3. Base (e.g., K3PO4) 4. Pd Precursor (e.g., Pd(OAc)2) 5. Ligand (e.g., SPhos) B Add Degassed Solvents (e.g., Toluene/Water) A->B Solvent Addition C Heat to 80-100°C with Vigorous Stirring B->C D Monitor by LC-MS (Typically 12-24 hours) C->D E Cool to RT Dilute with EtOAc & Water F Separate Layers Extract Aqueous Phase E->F G Combine Organics, Dry (Na2SO4), Filter F->G H Concentrate & Purify (Column Chromatography) G->H I Coupled Product H->I

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling of an aryl chloride.

Materials & Reagents

ReagentGradeM.W.Typical Supplier
This compound≥98%169.58Commercially Available
4-Methoxyphenylboronic Acid≥98%151.96Boron Specialty Supplier
Palladium(II) Acetate (Pd(OAc)₂)Reagent Grade224.50Strem, Sigma-Aldrich
SPhos (Ligand)≥98%410.57Strem, Sigma-Aldrich
Potassium Phosphate (K₃PO₄)Anhydrous212.27Acros, Alfa Aesar
TolueneAnhydrous92.14Standard Reagent Co.
WaterDegassed, DI18.02-

Step-by-Step Methodology

  • Flask Preparation: To an oven-dried Schlenk flask equipped with a stir bar, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • System Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio) via syringe. The mixture should be biphasic.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100°C and stir vigorously to ensure good mixing between the phases.

  • Reaction Monitoring: Monitor the reaction by taking small aliquots for LC-MS analysis until the starting aryl chloride is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Further Potential: This same aryl chloride handle can be used for other valuable transformations, such as Buchwald-Hartwig amination to form C-N bonds[10][11] or Sonogashira coupling to install alkynes[12][13][14].

References

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. (2014). ResearchGate. [Link]

  • Catalytic hydrogenation of nitriles. (2015).
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. (2020).
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. (2017). Organic Letters. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Manufacturing Process. Environment Clearance. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. National Institutes of Health (PMC). [Link]

  • Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. (1979).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

  • Cross Dehydrogenative Coupling of Chloro- and Fluoroalkanes with Methylarenes. RWTH Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Process for the hydrogenation of nitriles to primary amines. (1988).
  • (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. MySkinRecipes. [Link]

  • Buchwald-Hartwig Amination Reaction. (2021). YouTube. [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. [Link]

  • Catalytic cross-coupling reactions. Ruhr-Universität Bochum. [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (2006).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health (PMC). [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Strategic Functionalization of the Aromatic Ring of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of the aromatic ring of 3-Chloro-5-fluorophenylacetonitrile. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. We present a detailed analysis of the substrate's reactivity towards electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and metal-catalyzed cross-coupling reactions. This guide offers field-proven insights and detailed, step-by-step protocols to empower researchers, scientists, and drug development professionals to strategically functionalize this key intermediate.

Introduction: Strategic Considerations for Functionalization

This compound is a trisubstituted benzene ring featuring a unique electronic landscape. The substituents—chloro, fluoro, and cyanomethyl—impart distinct and often competing electronic and steric effects that must be carefully considered when planning a synthetic route. Understanding the interplay of these groups is paramount for achieving desired regioselectivity and yield.

  • Substituent Analysis:

    • Chloro (Cl) and Fluoro (F) Groups: Both are halogens and exhibit a dual nature. They are inductively electron-withdrawing (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they possess lone pairs of electrons that can be donated into the aromatic π-system via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[1][2] Between them, fluorine's +M effect is more pronounced relative to its -I effect at the para position, which can sometimes lead to reactivity comparable to or even greater than benzene at that specific site.[3]

    • Cyanomethyl (-CH₂CN) Group: The nitrile functionality is strongly electron-withdrawing. While the methylene spacer mitigates a direct resonance-withdrawing effect from the ring, the group as a whole is deactivating and acts as a meta-director for electrophilic aromatic substitution due to its inductive electron-withdrawing nature.[4]

This complex substitution pattern opens up a diverse range of synthetic possibilities, allowing for the introduction of new functionalities through various chemical pathways.

Reaction Pathway Decision Framework

The choice of functionalization strategy depends critically on the desired position of the new substituent. The following diagram outlines a logical workflow for selecting the appropriate reaction type.

G start Desired Functionalization of This compound pos_q What is the target position for the new substituent? start->pos_q pos_4 Position 4 (ortho to F, ortho to Cl) pos_q->pos_4 C4 pos_2_6 Positions 2 or 6 (ortho to -CH₂CN, meta to halogens) pos_q->pos_2_6 C2 / C6 pos_1_3_5 Positions 1, 3, or 5 (Substitution of existing group) pos_q->pos_1_3_5 C1 / C3 / C5 react_eas Electrophilic Aromatic Substitution (EAS) pos_4->react_eas Directing effects of F and Cl converge pos_2_6->react_eas Directing effect of -CH₂CN (Likely low reactivity) react_nas Nucleophilic Aromatic Substitution (SNAr) pos_1_3_5->react_nas Activate for Nu⁻ attack react_cross Metal-Catalyzed Cross-Coupling pos_1_3_5->react_cross Reaction at C-Cl or C-F

Caption: Decision workflow for functionalizing this compound.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is electron-deficient and therefore deactivated towards EAS. However, the directing effects of the substituents are convergent, strongly favoring substitution at the C4 position, which is ortho to both the fluorine and chlorine atoms and para to neither. Reactions will likely require forcing conditions.

Nitration to yield 3-Chloro-5-fluoro-4-nitrophenylacetonitrile

The introduction of a nitro group at the C4 position is a key transformation, as the nitro group can be readily reduced to an amine, providing a handle for a wide array of subsequent reactions.

Causality and Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and most effective reagent for nitrating deactivated rings. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the ring's low nucleophilicity.[5]

  • Temperature Control: Due to the exothermic nature of nitration and the potential for side reactions, maintaining a low temperature (e.g., 0-10 °C) during the addition of the substrate is critical for selectivity and safety. The reaction may then be gently warmed to ensure completion.

Protocol: Nitration of this compound

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (3.0 eq.) and cool the flask to 0 °C in an ice-salt bath.

  • Nitronium Ion Formation: Slowly add concentrated nitric acid (1.2 eq.) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of sulfuric acid and add it dropwise to the nitrating mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterConditionRationale
Reagents Conc. H₂SO₄, Conc. HNO₃Generates the potent nitronium ion (NO₂⁺) electrophile.
Stoichiometry 1.2 eq. HNO₃A slight excess ensures complete conversion of the starting material.
Temperature 0 °C to Room Temp.Controls reaction rate and minimizes by-product formation.
Solvent H₂SO₄Acts as both catalyst and solvent for the deactivated substrate.
Expected Product 3-Chloro-5-fluoro-4-nitrophenylacetonitrileSubstitution is directed to the C4 position by both halogens.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three electron-withdrawing groups (F, Cl, -CH₂CN) makes the aromatic ring highly susceptible to nucleophilic attack. The fluorine atom, being at a position activated by the ortho-chloro and para-cyanomethyl groups, is the most likely leaving group in an SNAr reaction.[6][7] This pathway is particularly effective for installing nitrogen nucleophiles.

Amination to yield 4-Amino-3-chloro-5-fluorobenzonitrile

Direct amination via SNAr provides a route to anilines that are valuable precursors in pharmaceutical synthesis. The existence of CAS number 1147558-43-7 for 4-Amino-3-chloro-5-fluorobenzonitrile confirms the viability of this transformation.[8]

Causality and Experimental Choices:

  • Nucleophile: Ammonia (or a surrogate like ammonium hydroxide) is the simplest nucleophile for introducing an amino group.

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal for SNAr reactions as it can solvate the cation of the nucleophile salt but does not solvate the anion, thus increasing its nucleophilicity.[9]

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) is often added to neutralize the H-X formed during the reaction and drive the equilibrium towards the product.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[10]

Protocol: Amination of this compound

  • Setup: To a sealable pressure vessel, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Solvent and Reagent: Add DMSO as the solvent, followed by a solution of aqueous ammonium hydroxide (5.0-10.0 eq.).

  • Reaction: Seal the vessel tightly and heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Work-up: Cool the reaction vessel to room temperature. Dilute the mixture with water and extract with ethyl acetate three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-Amino-3-chloro-5-fluorobenzonitrile.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond provides a robust handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds. While C-F bond activation is possible, C-Cl bond activation is generally more facile under standard palladium catalysis.[11]

Buchwald-Hartwig Amination

This powerful reaction allows for the coupling of the aryl chloride with a wide range of primary and secondary amines, offering greater substrate scope than SNAr.[12][13]

Causality and Experimental Choices:

  • Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) is essential. These ligands facilitate the oxidative addition of the aryl chloride and the subsequent reductive elimination, which are the rate-limiting steps of the catalytic cycle.[14]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine in the catalytic cycle.[15][16]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard to prevent catalyst deactivation.[14]

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)(L)₂-Cl B->C D Ligand Exchange / Amine Coordination C->D HNR¹R² E [Ar-Pd(II)(L)₂(HNR¹R²)]⁺Cl⁻ D->E F Deprotonation (Base) E->F G Ar-Pd(II)(L)₂(NR¹R²) F->G H Reductive Elimination G->H H->A Ar-NR¹R²

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki reaction is a highly versatile method for forming C-C bonds by coupling the aryl chloride with a boronic acid or boronate ester.[17][18]

Causality and Experimental Choices:

  • Catalyst System: Similar to the Buchwald-Hartwig amination, a palladium(0) source and a suitable ligand are required. For aryl chlorides, which are less reactive than bromides or iodides, more electron-rich and bulky ligands like SPhos or catalysts like PdCl₂(dppf) are often effective.[11][18]

  • Base: An aqueous solution of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. The base activates the boronic acid for transmetalation.[17]

  • Solvent System: A two-phase system, such as toluene/water or dioxane/water, is common, facilitating the interaction of both the organic-soluble aryl halide and the often water-soluble boronate salt.[19]

Protocol: Suzuki-Miyaura Coupling of this compound

  • Setup: In a flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 ratio).

  • Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux (80-100 °C) and stir vigorously for 6-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer.

  • Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Table of Cross-Coupling Conditions

ReactionCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)
Buchwald-Hartwig Pd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene110
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O100

Conclusion

The functionalization of this compound offers a rich field for synthetic exploration. By carefully considering the electronic and steric properties of the substituents, researchers can selectively target different positions on the aromatic ring. Electrophilic substitution provides a direct route to C4-functionalized products. Nucleophilic aromatic substitution offers an efficient method for introducing nucleophiles, particularly amines, at the C1 position by displacing the fluorine atom. Finally, palladium-catalyzed cross-coupling reactions at the C3-chloro position provide a versatile and powerful strategy for constructing complex C-C and C-N bonds. The protocols and strategic insights provided herein serve as a robust guide for professionals in drug discovery and materials science to unlock the full synthetic potential of this valuable building block.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Various Authors. (n.d.). Electron donating and withdrawing groups. Chemistry LibreTexts.
  • Various Authors. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Retrieved from [Link]

  • Ajenjo, J., Greenhall, M., Zarantonello, C., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • University of St. Thomas. (n.d.). Directing Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (2016).
  • Various Authors. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Various Authors. (2023).
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Nudelman, N. S., & Alvaro, C. E. S. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Physical Chemistry, 3(2), 39-47.
  • Various Authors. (2015).
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

Sources

Application Note and Experimental Protocol: Hydrolysis of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the hydrolysis of 3-Chloro-5-fluorophenylacetonitrile to its corresponding carboxylic acid, 3-Chloro-5-fluorophenylacetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol details both acid- and base-catalyzed hydrolysis methods, offering insights into the reaction mechanisms, experimental setup, purification procedures, and safety considerations. The information presented herein is intended to equip researchers with the necessary knowledge to perform this reaction efficiently and safely in a laboratory setting.

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1] 3-Chloro-5-fluorophenylacetic acid is a valuable building block in medicinal chemistry, and its synthesis from the readily available this compound is a common synthetic route. The presence of halogen substituents on the aromatic ring necessitates careful consideration of reaction conditions to ensure high yield and purity of the desired product. This application note explores the chemical principles and provides a detailed, step-by-step protocol for this hydrolysis reaction.

Reaction Mechanism

The hydrolysis of nitriles can be achieved under either acidic or basic conditions.[1][2][3] In both pathways, the reaction proceeds through an amide intermediate.[2]

2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon.[3][4] A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[1][2]

2.2. Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[2] This is followed by protonation from water to form an imidic acid, which tautomerizes to the more stable amide.[2] The amide then undergoes base-promoted hydrolysis to form a carboxylate salt.[1][2] Subsequent acidification of the reaction mixture is necessary to obtain the final carboxylic acid.[1][5]

Experimental Protocols

This section outlines detailed procedures for both acid- and base-catalyzed hydrolysis of this compound.

3.1. Materials and Equipment

Reagent/EquipmentGrade/Specification
This compound>98% purity
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Sodium Hydroxide (NaOH)Pellets, >97%
Hydrochloric Acid (HCl)Concentrated (37%)
Diethyl Ether (Et₂O)Anhydrous
Magnesium Sulfate (MgSO₄)Anhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
pH paper or pH meter
Standard glassware
Personal Protective Equipment (PPE)Safety goggles, lab coat, gloves

3.2. Protocol 1: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 58.9 mmol).

  • Addition of Acid: Carefully add a mixture of concentrated sulfuric acid (20 mL) and water (20 mL) to the flask. Caution: The addition of sulfuric acid to water is exothermic. Prepare the acid solution in a separate beaker and allow it to cool before adding to the nitrile.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture over crushed ice (100 g) in a beaker.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-Chloro-5-fluorophenylacetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/hexanes, to afford the pure product.[5]

3.3. Protocol 2: Base-Catalyzed Hydrolysis

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 58.9 mmol) in ethanol (50 mL).

  • Addition of Base: Add a solution of sodium hydroxide (10.0 g, 250 mmol) in water (50 mL) to the flask.

  • Reflux: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water (50 mL) and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. A precipitate of 3-Chloro-5-fluorophenylacetic acid will form.[5]

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).[5]

  • Drying and Purification: Dry the product in a vacuum oven. If necessary, further purification can be achieved by recrystallization.

Visualization of Experimental Workflow

Hydrolysis_Workflow General Workflow for Hydrolysis of this compound cluster_prep Preparation cluster_workup Work-up & Isolation cluster_purification Purification Reactant This compound Reagents_Acid H₂SO₄ / H₂O Reagents_Base NaOH / H₂O / EtOH Reflux_Acid Reflux (4-6 h) Reagents_Acid->Reflux_Acid Reflux_Base Reflux (3-5 h) Reagents_Base->Reflux_Base Quench_Ice Quench with Ice Reflux_Acid->Quench_Ice Evaporation Solvent Removal Reflux_Base->Evaporation Extraction Solvent Extraction Quench_Ice->Extraction Extraction->Evaporation Acidification Acidify to pH 2 Evaporation->Acidification Recrystallization Recrystallization Evaporation->Recrystallization Filtration Vacuum Filtration Acidification->Filtration Filtration->Recrystallization Final_Product Pure 3-Chloro-5-fluorophenylacetic acid Recrystallization->Final_Product

Caption: Generalized experimental workflow for the hydrolysis of this compound.

Safety Precautions

  • This compound: Handle with care. While specific data is limited, related compounds like 3-chloro-5-fluorobenzonitrile can cause serious eye irritation.[6][7] It is advisable to avoid skin and eye contact and inhalation.[6]

  • Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby when in use.

  • General Handling: Perform all operations in a well-ventilated fume hood.[8] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[9]

Characterization of the Product

The final product, 3-Chloro-5-fluorophenylacetic acid, can be characterized by various analytical techniques:

  • Melting Point: The literature melting point is approximately 68-70 °C.[9]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic carboxylic acid C=O and O-H stretches.

    • Mass Spectrometry: To determine the molecular weight.

Discussion

The choice between acid- and base-catalyzed hydrolysis may depend on the presence of other functional groups in the molecule that might be sensitive to one set of conditions over the other. Generally, base-catalyzed hydrolysis is often faster, but the product needs to be isolated by acidification. Acid-catalyzed hydrolysis directly yields the carboxylic acid but may require harsher conditions. For this compound, both methods are expected to be effective. The electron-withdrawing nature of the chloro and fluoro substituents may slightly influence the reactivity of the nitrile group.

Conclusion

The hydrolysis of this compound to 3-Chloro-5-fluorophenylacetic acid is a robust and reproducible reaction. By following the detailed protocols and safety guidelines presented in this application note, researchers can successfully synthesize this important chemical intermediate in good yield and purity.

References

  • Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Chemguide. hydrolysis of nitriles.
  • ChemBK. 3-Chloro-5-fluorophenylacetic acid.
  • Benchchem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Organic Synthesis. Hydrolysis of Nitriles.
  • Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Capot Chemical Co., Ltd. (2008, November 6). MSDS of 3-chloro-5-fluorobenzonitrile.
  • Google Patents. CN106278861A - A kind of method preparing substituted phenylacetic acid.
  • PubChem. 3-Chloro-5-fluorobenzonitrile.
  • Spectrum Chemical. (2007, May 17). Material Safety Data Sheet - Chloroacetonitrile.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Chloroacetone.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during the purification process. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.

Question: My crude this compound is a dark brown oil. Is this normal, and how can I decolorize it?

Answer: Yes, it is common for crude this compound to appear as a brown oil, especially after synthesis. This coloration is typically due to polymeric impurities or residual reagents. While the color itself may not always indicate a low purity, it is best practice to decolorize the product for subsequent reactions.

  • Expert Insight: The coloration often arises from minor side reactions or the degradation of starting materials under the reaction conditions. For instance, in a typical synthesis from 3-Chloro-5-fluorobenzyl bromide and a cyanide source, impurities can be generated that are highly colored.

  • Recommended Protocol:

    • Activated Carbon Treatment: Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight of the crude product). Stir the mixture at room temperature for 30-60 minutes. The activated carbon will adsorb many of the colored impurities.

    • Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the activated carbon.

    • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the decolorized oil.

Question: I am having trouble purifying my compound using column chromatography. The product is eluting with impurities. What can I do?

Answer: Co-elution of the product with impurities is a frequent challenge in column chromatography. This can be due to an inappropriate solvent system, improper column packing, or the chemical nature of the impurities.

  • Expert Insight: this compound is a moderately polar compound. The choice of eluent is critical for achieving good separation. A common mistake is using a solvent system that is too polar, which can cause both the product and impurities to travel down the column too quickly, resulting in poor separation.[1]

  • Troubleshooting Steps:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find the optimal eluent. A good solvent system will give your product an Rf value of approximately 0.3-0.4. For this compound, a mixture of hexane and ethyl acetate is a good starting point. A patent for a similar synthesis describes the use of a hexane-ethyl acetate (4:1, v/v) mixture with basic silica gel.[2]

    • Use a Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution can be effective. Start with a less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

    • Consider a Different Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase like alumina. For this specific compound, basic silica gel has been reported to be effective.[2]

    • Check for Compound Stability: Ensure your compound is not decomposing on the silica gel, which can lead to streaking and the appearance of new impurities on the TLC plate.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

What are the most common purification techniques for this compound?

The most common and effective purification techniques for this compound are:

  • Column Chromatography: This is a highly versatile technique that can separate the target compound from a wide range of impurities based on polarity.[1] For this compound, column chromatography over basic silica gel with a hexane-ethyl acetate eluent has been shown to be effective.[2]

  • Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation can be a viable purification method. The predicted boiling point of this compound is around 244.7±25.0 °C at atmospheric pressure.[2]

  • Recrystallization: If the crude product is a solid or can be induced to solidify, recrystallization is an excellent method for achieving high purity.[4] This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[5]

What are the expected physical properties of pure this compound?

Knowing the physical properties of the pure compound is crucial for assessing the success of your purification.

PropertyValueSource
Appearance Colorless to light yellow/orange clear liquid[6]
Molecular Formula C₈H₅ClFN[6]
Molecular Weight 169.58 g/mol [6]
Boiling Point 244.7±25.0 °C (Predicted)[2]
Density 1.286±0.06 g/cm³ (Predicted)[2]
Refractive Index n20D 1.52[6]

What are the likely impurities in a synthesis of this compound?

The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt. Potential impurities could include:

  • Unreacted 3-Chloro-5-fluorobenzyl bromide.

  • 3-Chloro-5-fluorobenzyl alcohol (from hydrolysis of the bromide).

  • 3-Chloro-5-fluorobenzaldehyde (from oxidation of the alcohol).

  • Isomeric impurities if the starting materials are not pure.[7]

Experimental Protocols

Here are detailed step-by-step methodologies for key purification techniques.

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of crude this compound using basic silica gel column chromatography.

Materials:

  • Crude this compound

  • Basic silica gel

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of basic silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing the solvent to drain. Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[2]

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in the eluent. Visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow for Choosing a Purification Method

Purification_Workflow Start Crude this compound Is_Solid Is the crude product a solid or can it be solidified? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes TLC_Analysis Perform TLC Analysis Is_Solid->TLC_Analysis No (It's an oil) Pure_Product Pure Product Recrystallize->Pure_Product Good_Separation Good separation by TLC? TLC_Analysis->Good_Separation Column_Chromatography Perform Column Chromatography Good_Separation->Column_Chromatography Yes Distillation Consider Vacuum Distillation Good_Separation->Distillation No Column_Chromatography->Pure_Product Distillation->Pure_Product

Caption: Decision tree for selecting a purification method.

References

  • Benchchem. (n.d.). 2-Phenylacetonitrile|For Research.
  • Chem-Impex. (n.d.). 3-Chloro-5-fluorobenzyl cyanide.
  • ChemicalBook. (n.d.). This compound CAS#: 493038-93-0.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.

Sources

Technical Support Center: Synthesis of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth, experience-driven advice in a user-friendly question-and-answer format to help you optimize your reaction, identify and mitigate byproducts, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the nucleophilic substitution reaction between 3-Chloro-5-fluorobenzyl bromide and an alkali metal cyanide, typically sodium cyanide (NaCN).[1] This reaction, a variation of the Kolbe nitrile synthesis, is favored for its relatively mild conditions and good yields. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the cyanide salt and promote the desired S_N2 pathway.

Q2: I am seeing a small, persistent impurity with a similar retention time to my product in the GC-MS analysis. What could it be?

A2: A common impurity in this synthesis is the isomeric byproduct, 3-Chloro-5-fluorobenzyl isocyanide. The cyanide ion is an ambident nucleophile, meaning it can attack the electrophilic benzylic carbon with either the carbon or the nitrogen atom. While attack by the carbon atom to form the nitrile is thermodynamically favored, a small amount of attack by the nitrogen atom can occur, leading to the formation of the isocyanide. This is particularly relevant when using silver cyanide, but can also be observed with sodium or potassium cyanide to a lesser extent.

Another possibility is the presence of regioisomers of the starting material. For instance, if your 3-Chloro-5-fluorobenzyl bromide starting material contains small amounts of other isomers (e.g., 2-chloro-5-fluorobenzyl bromide), you will likely see the corresponding phenylacetonitrile isomers in your product mixture. A thorough analysis of your starting material is crucial for this reason.[2]

Q3: My reaction is complete, but I'm getting a lower than expected yield and have a significant amount of a high-boiling point byproduct. What could be the cause?

A3: A likely culprit for a high-boiling point byproduct is the dimerization of the starting material, 3-Chloro-5-fluorobenzyl bromide, to form 1,2-bis(3-chloro-5-fluorophenyl)ethane. This can occur through a radical-mediated process or via Wurtz-type coupling, especially if reactive metals are inadvertently present. The presence of excess base can also sometimes promote side reactions that lead to dimerization.

Q4: After workup, my NMR spectrum shows some broad peaks, and I suspect some hydrolysis has occurred. What are the likely hydrolysis byproducts?

A4: Hydrolysis of the nitrile group can lead to the formation of two main byproducts: 3-Chloro-5-fluorophenylacetamide and 3-Chloro-5-fluorophenylacetic acid. The amide is formed through partial hydrolysis, while the carboxylic acid is the product of complete hydrolysis. This is more likely to occur if your reaction or workup conditions are not strictly anhydrous, or if the pH is significantly acidic or basic, especially at elevated temperatures.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Conversion of Starting Material 1. Insufficient reaction time or temperature. 2. Poor quality of sodium cyanide. 3. Inefficient stirring. 1. Monitor the reaction by TLC or GC. Gradually increase the reaction temperature or extend the reaction time. However, be cautious as prolonged heating can lead to byproduct formation. 2. Use freshly opened, dry sodium cyanide. NaCN is hygroscopic and its reactivity decreases with moisture absorption. 3. Ensure vigorous stirring. In a biphasic reaction, efficient mixing is crucial for mass transfer between the organic and aqueous/solid phases.
Significant Isocyanide Formation 1. Use of certain metal cyanides (e.g., AgCN). 2. Reaction solvent. 1. Use NaCN or KCN instead of AgCN. The more ionic nature of NaCN and KCN favors the formation of the nitrile. 2. While polar aprotic solvents are generally preferred, you can experiment with solvent systems. Sometimes, a mixture of solvents can modulate the reactivity and selectivity.
Presence of Dimer Byproduct 1. Radical formation. 2. Reactive metal contamination. 1. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). This will minimize the presence of oxygen, which can initiate radical chain reactions. 2. Use high-purity reagents and solvents. Avoid contact with reactive metals.
Hydrolysis of the Nitrile Product 1. Presence of water in the reaction. 2. Acidic or basic workup conditions. 1. Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction. 2. Maintain a neutral pH during the aqueous workup. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
Difficulty in Purifying the Product 1. Close boiling points of byproducts. 2. Co-elution during column chromatography. 1. Fractional distillation under reduced pressure can be effective for separating the product from impurities with different boiling points. 2. Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., varying the polarity of the eluent) or use a different stationary phase. A common purification involves silica gel column chromatography with a hexane-ethyl acetate eluent system.[1] A wash with dilute acid can sometimes help in removing isocyanide impurities.

Byproduct Identification and Mitigation Workflow

The following diagram illustrates a systematic approach to identifying and addressing common byproducts in the synthesis of this compound.

Byproduct_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_mitigation Mitigation cluster_purification Purification Start 3-Chloro-5-fluorobenzyl bromide + NaCN Reaction Nucleophilic Substitution Start->Reaction Crude Crude Product Reaction->Crude Workup Analysis GC-MS / NMR Analysis Crude->Analysis Impurity1 Unreacted Starting Material Analysis->Impurity1 Identify Impurity Impurity2 Isocyanide Byproduct Analysis->Impurity2 Impurity3 Dimer Byproduct Analysis->Impurity3 Impurity4 Hydrolysis Products (Amide/Acid) Analysis->Impurity4 Solution1 Optimize Reaction Time/ Temperature Impurity1->Solution1 Solution2 Acid Wash / Optimize Cyanide Source Impurity2->Solution2 Solution3 Inert Atmosphere Impurity3->Solution3 Solution4 Anhydrous Conditions/ Neutral Workup Impurity4->Solution4 Purification Column Chromatography/ Distillation Solution1->Purification Solution2->Purification Solution3->Purification Solution4->Purification Final Pure Product Purification->Final

Caption: A workflow for identifying and mitigating common byproducts.

Experimental Protocols

General Procedure for the Synthesis of this compound

  • Materials:

    • 3-Chloro-5-fluorobenzyl bromide

    • Sodium cyanide

    • Toluene (anhydrous)

    • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

    • Deionized water

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Hexane

    • Ethyl acetate

  • Procedure:

    • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

    • Charge the flask with 3-Chloro-5-fluorobenzyl bromide (1.0 eq), toluene, and the phase-transfer catalyst (0.05-0.1 eq).

    • In a separate flask, dissolve sodium cyanide (1.1-1.5 eq) in a minimal amount of deionized water.

    • With vigorous stirring, add the aqueous sodium cyanide solution to the reaction flask.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Separate the organic layer and wash it sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Mechanistic Insight into Byproduct Formation

The following diagram illustrates the competing pathways for the desired nitrile formation and the common isocyanide byproduct.

Reaction_Mechanism reactant 3-Chloro-5-fluorobenzyl bromide product This compound (Desired Product) reactant->product  Attack by Carbon (Major Pathway) byproduct 3-Chloro-5-fluorobenzyl isocyanide (Byproduct) reactant->byproduct  Attack by Nitrogen (Minor Pathway) nucleophile Cyanide Ion [:C≡N:]⁻

Caption: Competing nucleophilic attack pathways of the cyanide ion.

References

  • Organic Syntheses. Benzyl Cyanide. [Link]

  • Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]

  • Organic Syntheses. BENZOYL CYANIDE. [Link]

  • LookChem. Synthesis of Benzyl cyanide. [Link]

  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. [Link]

  • PubChem. 3-Chloro-5-fluorobenzonitrile. [Link]

  • PubChem. Phenylacetonitrile. [Link]

  • Aozun Yazhou Chemical. Benzyl Cyanide Synthesis For Industrial Applications. [Link]

  • Google Patents.
  • Google Patents. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-5-fluorophenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this important pharmaceutical intermediate.[1] We will delve into the nuances of reaction optimization, address common experimental challenges, and provide clear, actionable solutions to enhance yield, purity, and reproducibility.

I. Reaction Overview: Cyanation of 3-Chloro-5-fluorobenzyl Halides

The most prevalent and scalable synthesis of this compound involves the nucleophilic substitution of a 3-chloro-5-fluorobenzyl halide (typically the bromide or chloride) with a cyanide salt.[2] This reaction is often facilitated by a phase-transfer catalyst (PTC) to enhance the reaction rate and yield by enabling the transport of the cyanide nucleophile from the aqueous phase to the organic phase where the benzyl halide resides.[3][4]

The general reaction scheme is as follows:

While seemingly straightforward, this SN2 reaction is susceptible to several competing pathways and side reactions that can significantly impact the outcome.[5] Understanding and controlling these factors is paramount to a successful synthesis.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Let's break down the most common culprits and their solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress by TLC or GC analysis. If starting material is still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. However, be aware that excessive heat can promote side reactions.

    • Poor Phase Transfer Catalysis: The efficiency of the PTC is crucial.[3][4] Ensure you are using an appropriate catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, at the correct loading (typically 1-5 mol%). The choice of PTC and its concentration can significantly influence the reaction rate.

  • Side Reactions:

    • Formation of Benzyl Alcohol: If there is a significant amount of water in the reaction mixture, hydrolysis of the benzyl halide can occur, leading to the formation of 3-chloro-5-fluorobenzyl alcohol. Ensure your organic solvent is dry and minimize the amount of water in the aqueous phase to what is necessary to dissolve the cyanide salt.

    • Formation of Isocyanide: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form the isocyanide isomer (3-chloro-5-fluorobenzyl isocyanide). This is a common and troublesome impurity.[6][7] To minimize its formation, using a polar aprotic solvent can favor cyanide (C-attack) over isocyanide (N-attack).

  • Workup and Purification Losses:

    • Hydrolysis of the Nitrile Product: During aqueous workup, particularly under strongly acidic or basic conditions, the nitrile product can hydrolyze to the corresponding carboxylic acid (3-chloro-5-fluorophenylacetic acid) or amide.[8][9][10][11][12] It is advisable to perform the workup under neutral or mildly acidic/basic conditions and at lower temperatures.

    • Emulsion Formation: The presence of the PTC can sometimes lead to emulsions during the workup, making phase separation difficult and leading to product loss. If an emulsion forms, adding a small amount of brine or a different organic solvent can help to break it.

Question 2: I am observing a significant amount of an impurity with a similar retention time to my product in the GC/LC analysis. How can I identify and eliminate it?

Answer: The most likely impurity with a similar polarity to your product is the isomeric 3-chloro-5-fluorobenzyl isocyanide.[6][7]

  • Identification: Isocyanides often have a characteristic and unpleasant odor. Spectroscopically, the isocyanide C≡N stretch in the IR spectrum appears at a lower frequency (around 2150 cm⁻¹) compared to the nitrile stretch (around 2250 cm⁻¹).

  • Elimination:

    • Reaction Conditions: As mentioned, using a polar aprotic solvent can help to suppress isocyanide formation.

    • Purification: While challenging due to similar polarities, careful column chromatography on silica gel can often separate the nitrile from the isocyanide. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is recommended.

    • Chemical Quenching: A classic method to remove isocyanide impurities is to wash the crude product with warm, dilute sulfuric acid.[6] The isocyanide is hydrolyzed under these conditions, while the nitrile is more stable. However, care must be taken to avoid hydrolysis of the desired nitrile product by using mild conditions (e.g., 50% H₂SO₄ at 60°C for a short period).[6]

Question 3: The reaction seems to stall and does not go to completion, even with extended reaction times. What could be the issue?

Answer: A stalled reaction can be frustrating. Here are a few potential reasons:

  • Catalyst Deactivation: The PTC can be poisoned by certain impurities in the starting materials or solvents. Ensure high-purity reagents are used. In some cases, adding a second portion of the catalyst mid-reaction can help to restart a stalled reaction.

  • Poor Solubility of the Cyanide Salt: If the cyanide salt is not sufficiently soluble in the aqueous phase, the concentration of the cyanide ion available for transfer to the organic phase will be low. Ensure the aqueous phase is saturated with the cyanide salt.

  • Presence of Water in the Organic Phase: While a biphasic system is used, an excessive amount of water in the organic solvent can hinder the reaction. Using a less water-miscible organic solvent can be beneficial.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: A variety of solvents can be used, but a water-immiscible organic solvent is necessary for the phase-transfer catalysis. Toluene is a common and effective choice.[2] Other options include dichloromethane and acetonitrile. The choice of solvent can influence the reaction rate and selectivity, so some optimization may be necessary for your specific setup.

Q2: Is it better to use sodium cyanide or potassium cyanide?

A2: Both sodium and potassium cyanide can be used effectively.[13][14][15] Sodium cyanide is often preferred due to its lower cost and higher cyanide content by mass. The key is to use a high-purity grade to avoid introducing impurities that could interfere with the reaction.

Q3: Are there any safer alternatives to traditional cyanide salts?

A3: Yes, due to the high toxicity of alkali metal cyanides, there is significant interest in safer cyanating agents. Some alternatives include:

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is a less toxic and more stable source of cyanide that has been successfully used in palladium-catalyzed cyanation reactions.[16][17]

  • Trimethylsilyl cyanide (TMSCN): This reagent can be used for the cyanation of benzyl alcohols, offering an alternative starting material.

  • Isonitriles: In some catalytic systems, isonitriles can serve as a source of the cyanide group.[18][19]

It is important to note that these alternatives may require different reaction conditions and catalysts compared to the traditional phase-transfer catalyzed reaction with sodium or potassium cyanide.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting benzyl halide from the product. The product, being more polar, will have a lower Rf value.

  • GC: A capillary GC with a non-polar or medium-polarity column can provide excellent separation of the starting material, product, and any potential impurities like the isocyanide.

IV. Optimized Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 3-Chloro-5-fluorobenzyl bromide

  • Sodium cyanide (or potassium cyanide)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Reagent Charging: To the flask, add 3-chloro-5-fluorobenzyl bromide (1.0 eq) and toluene (5-10 volumes). In the dropping funnel, prepare a solution of sodium cyanide (1.2-1.5 eq) in deionized water. Add the phase-transfer catalyst, TBAB (0.02-0.05 eq), to the reaction flask.

  • Reaction Execution: With vigorous stirring, add the aqueous sodium cyanide solution dropwise to the toluene solution at room temperature over 30 minutes.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to 50-60°C and monitor the progress by TLC or GC every hour. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

V. Data Summary and Visualization

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterRecommended RangeRationale
Starting Material 3-Chloro-5-fluorobenzyl bromideBromides are generally more reactive than chlorides.
Cyanide Source Sodium Cyanide (1.2-1.5 eq)A slight excess ensures complete conversion of the starting material.
Catalyst TBAB (2-5 mol%)An effective and common phase-transfer catalyst.
Solvent TolueneGood solvent for the starting material and immiscible with water.
Temperature 50-60°CProvides a reasonable reaction rate without promoting significant side reactions.
Reaction Time 4-6 hoursTypically sufficient for complete conversion, but should be monitored.
Expected Yield >90%With optimized conditions, high yields are achievable.

Diagram 1: Reaction Workflow

G reagents Reagents: 3-Chloro-5-fluorobenzyl bromide Sodium Cyanide TBAB Toluene, Water setup Reaction Setup (Flask, Stirrer, Condenser) reagents->setup addition Dropwise addition of NaCN solution at RT setup->addition reaction Heat to 50-60°C Monitor by TLC/GC addition->reaction workup Aqueous Workup (Phase Separation, Washes) reaction->workup purification Drying and Concentration workup->purification final_product Column Chromatography (Silica gel, Hexane/EtOAc) purification->final_product product Pure this compound final_product->product

Caption: A typical experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion workup_loss Evaluate Workup Procedure start->workup_loss incomplete Incomplete Reaction check_completion->incomplete Starting material remains side_reactions Analyze for Side Products (GC-MS, NMR) check_completion->side_reactions No starting material inc_time Increase Reaction Time/Temp incomplete->inc_time check_ptc Check PTC Efficiency incomplete->check_ptc hydrolysis Hydrolysis of SM? (Dry Solvents) side_reactions->hydrolysis isocyanide Isocyanide Formation? (Optimize Solvent/Workup) side_reactions->isocyanide emulsion Emulsion Formation? (Use Brine) workup_loss->emulsion nitrile_hydrolysis Nitrile Hydrolysis? (Neutral Workup) workup_loss->nitrile_hydrolysis

Caption: A troubleshooting decision tree for addressing low reaction yields.

VI. References

  • Cyanation. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • 3-Chloro-5-fluorobenzyl cyanide. (n.d.). Chem-Impex. Retrieved January 4, 2026, from --INVALID-LINK--

  • Hydrolysis of Nitriles. (2021, April 5). Chemistry university [Video]. YouTube. --INVALID-LINK--

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). Organic Chemistry with Victor [Video]. YouTube. --INVALID-LINK--

  • Wang, W., Liu, T., et al. (2020). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 25(15), 3458. --INVALID-LINK--

  • Anbarasan, P. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35235-35254. --INVALID-LINK--

  • Farmer, S. (2020, July 1). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. --INVALID-LINK--

  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Retrieved January 4, 2026, from --INVALID-LINK--

  • Industrial Phase-Transfer Catalysis. (2005). PTC Communications, Inc.--INVALID-LINK--

  • [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. (2023, November 19). ChemPlayer [Video]. YouTube. --INVALID-LINK--

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved January 4, 2026, from --INVALID-LINK--

  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis. Retrieved January 4, 2026, from --INVALID-LINK--

  • Industrial Phase-Transfer Catalysis. (2005). PTC Communications, Inc.--INVALID-LINK--

  • Mechanism of benzyl cyanide synthesis ? (2011, December 3). Sciencemadness Discussion Board. --INVALID-LINK--

  • Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. --INVALID-LINK--

  • Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Retrieved January 4, 2026, from --INVALID-LINK--

  • This compound CAS#: 493038-93-0. (n.d.). ChemicalBook. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis of Benzyl cyanide. (n.d.). Chempedia - LookChem. --INVALID-LINK--

  • [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. (2023, November 19). ChemPlayer [Video]. YouTube. --INVALID-LINK--

  • Adams, R., & Thal, A. F. (n.d.). Benzyl Cyanide. Organic Syntheses Procedure. --INVALID-LINK--

References

Technical Support Center: Synthesis of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 3-Chloro-5-fluorophenylacetonitrile (CAS: 493038-93-0). This molecule is a valuable building block and key intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] Achieving a high yield of this compound is critical for the efficiency and economic viability of multi-step synthetic campaigns.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and strategically optimize your reaction conditions.

Overview of Primary Synthetic Pathway

The most direct and widely employed method for synthesizing this compound is through the nucleophilic substitution of a 3-Chloro-5-fluorobenzyl halide with a cyanide salt. This reaction is typically performed in a biphasic system facilitated by a phase-transfer catalyst (PTC).

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reaction System cluster_process Process cluster_end Outcome SM 3-Chloro-5-fluorobenzyl Bromide/Chloride Reaction Biphasic Nucleophilic Substitution SM->Reaction CN Sodium or Potassium Cyanide (NaCN/KCN) CN->Reaction Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction PTC Phase-Transfer Catalyst (e.g., TBAC, TBAB) PTC->Reaction H2O Aqueous Phase H2O->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: Primary synthetic workflow via phase-transfer catalysis.

Troubleshooting Guide: Low Yield & Impurities

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is consistently low (<70%) when using 3-Chloro-5-fluorobenzyl bromide and NaCN. What are the most likely causes?

This is a multifaceted problem. Low yield is rarely due to a single factor. We recommend a systematic approach to identify the root cause.

Troubleshooting_Low_Yield cluster_investigation Points of Investigation cluster_solutions Potential Solutions Start Low Yield Reported Purity A) Starting Material Purity Start->Purity Catalysis B) Phase-Transfer Catalyst Inefficiency Start->Catalysis Conditions C) Suboptimal Reaction Conditions Start->Conditions SideRxns D) Competing Side Reactions Start->SideRxns Losses E) Product Loss During Work-up Start->Losses Sol_Purity Sol_Purity Purity->Sol_Purity Verify halide purity via GC/NMR. Check for benzal halide or alcohol impurities. Sol_Catalysis Sol_Catalysis Catalysis->Sol_Catalysis Increase PTC loading (1-5 mol%). Ensure vigorous stirring (>500 RPM). Consider alternative PTCs (e.g., TBAB). Sol_Conditions Sol_Conditions Conditions->Sol_Conditions Confirm anhydrous solvent. Optimize temperature (start at RT). Monitor reaction by TLC/GC to completion. Sol_SideRxns Sol_SideRxns SideRxns->Sol_SideRxns Analyze crude mixture for hydrolysis byproducts. Maintain inert atmosphere to prevent oxidation. Sol_Losses Sol_Losses Losses->Sol_Losses Optimize extraction pH. Use appropriate silica gel for chromatography.

Caption: Decision tree for troubleshooting low reaction yield.

A) Starting Material Purity: The quality of your 3-Chloro-5-fluorobenzyl bromide is paramount. Contamination with the corresponding alcohol (3-chloro-5-fluorobenzyl alcohol) will not react, while the presence of the benzal dihalide can lead to complex side products.

  • Action: Verify the purity of your starting material via ¹H NMR or GC-MS before starting the reaction.

B) Inefficient Phase-Transfer Catalysis: The cyanide anion (CN⁻) resides in the aqueous phase, while the benzyl halide is in the organic solvent (e.g., toluene). The Phase-Transfer Catalyst's (PTC) job is to shuttle the CN⁻ into the organic phase to react.

  • Causality: Insufficient PTC or poor mixing leads to a slow reaction rate, allowing side reactions to dominate. The reaction is kinetically limited by the transport of the nucleophile.

  • Action:

    • Ensure vigorous stirring to maximize the interfacial surface area between the two phases.

    • Increase the PTC loading. While catalytic, loadings of 1-5 mol% are common.

    • Consider a more lipophilic PTC like tetrabutylammonium bromide (TBAB) over a benzyl-substituted one.

C) Competing Side Reactions: The primary competing reaction is the hydrolysis of the benzyl bromide to the corresponding alcohol, especially if the reaction is run for an extended period or at elevated temperatures. The nitrile product itself can also hydrolyze to the carboxylic acid under harsh conditions, though this is less common under standard PTC conditions.

  • Action:

    • Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting material is consumed.

    • Maintain a moderate temperature. A common procedure starts the reaction at room temperature.[3]

Q2: I'm considering an alternative to the benzyl halide route. Is the Sandmeyer reaction a viable option?

Yes, the Sandmeyer reaction is a classic and powerful method for introducing a nitrile group onto an aromatic ring, but it comes with its own set of challenges.[4][5][6] This route begins with 3-Chloro-5-fluoroaniline.

Sandmeyer Reaction Workflow:

Sandmeyer_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyanation Aniline 3-Chloro-5-fluoroaniline Diazonium Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Aniline->Diazonium Reagents1 NaNO₂, HCl (aq) Reagents1->Diazonium Temp1 0-5 °C Temp1->Diazonium Critical Temp Control Product 3-Chloro-5-fluorobenzonitrile Diazonium->Product Radical-Nucleophilic Aromatic Substitution Reagents2 Copper(I) Cyanide (CuCN) Reagents2->Product Temp2 25-50 °C Temp2->Product

Caption: Key stages of the Sandmeyer reaction pathway.

Critical Parameters for Success:

  • Diazotization Temperature: The formation of the diazonium salt is highly exothermic and the salt itself is unstable at elevated temperatures. You must maintain the temperature between 0-5 °C during the addition of sodium nitrite. Failure to do so will lead to decomposition and formation of phenolic byproducts, severely reducing the yield.

  • Neutralization: The subsequent cyanation step with CuCN often requires careful neutralization or pH adjustment of the reaction mixture.

  • Copper(I) Cyanide Quality: The reactivity of CuCN can be variable. Ensure you are using a high-quality, fresh reagent.

Q3: Are there less toxic alternatives to sodium or potassium cyanide?

The high toxicity of alkali metal cyanides is a significant operational hazard. While they are often the most cost-effective reagents, other options can be considered, particularly for safer handling in a research environment.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This complex is significantly less toxic than KCN. Its use in cyanation of benzyl halides often requires a catalyst, such as a copper salt (e.g., CuI), and may require higher reaction temperatures.[7][8]

  • Copper(I) Cyanide (CuCN): Used in the Sandmeyer reaction, it can also be used for the direct displacement of aryl halides in what is known as the Rosenmund-von Braun reaction, though this typically requires higher temperatures and polar aprotic solvents like DMF or NMP.

Comparative Summary of Synthetic Routes

FeaturePhase-Transfer Catalysis (PTC)Sandmeyer Reaction
Starting Material 3-Chloro-5-fluorobenzyl halide3-Chloro-5-fluoroaniline
Key Reagents NaCN/KCN, PTC (e.g., TBAB)NaNO₂, HCl, CuCN
Typical Yield Good to Excellent (80-100%)[3]Fair to Good (60-85%)
Pros High yield, direct route, milder conditions.Utilizes a different, often cheaper, starting material.
Cons Uses highly toxic NaCN/KCN. Requires pure benzyl halide.Multi-step process, strict temperature control required, diazonium salts can be hazardous.

Experimental Protocols

Protocol 1: Optimized Phase-Transfer Catalysis Method

This protocol is adapted from established procedures for benzyl cyanide synthesis.[3][9]

  • Setup: To a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-Chloro-5-fluorobenzyl bromide (1.0 eq), toluene (5 mL per gram of halide), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Cyanide Solution: In a separate beaker, dissolve sodium cyanide (NaCN, 1.2 eq) in deionized water (4 mL per gram of NaCN). Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.

  • Reaction: Begin vigorous stirring of the organic mixture (>500 RPM). Slowly add the aqueous NaCN solution to the flask.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 2-4 hours.

  • Work-up: Once the reaction is complete, stop stirring and separate the organic layer. Wash the organic layer sequentially with deionized water and saturated brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product as a clear oil.[3]

Protocol 2: Sandmeyer Reaction Method

This protocol is a general representation of the Sandmeyer reaction.[4][6]

  • Diazotization: Dissolve 3-Chloro-5-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C.

  • Cyanation: In a separate flask, prepare a solution or slurry of copper(I) cyanide (CuCN, 1.2 eq). Slowly add the cold diazonium salt solution to the CuCN mixture.

  • Reaction: Allow the mixture to warm to room temperature and then gently heat to 40-50 °C. You should observe the evolution of nitrogen gas. Stir until gas evolution ceases.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts, dry over anhydrous Na₂SO₄, and purify by distillation or column chromatography.

References

  • Local Food. (n.d.). 3-Chloro-5-fluorobenzyl cyanide. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0384392A1 - Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O.
  • Google Patents. (n.d.). CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.
  • Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.
  • Google Patents. (n.d.). CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.

Sources

resolving impurities in 3-Chloro-5-fluorophenylacetonitrile NMR spectrum

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions on impurity resolution in your 3-Chloro-5-fluorophenylacetonitrile NMR spectrum.

Technical Support Center: this compound

Welcome to the technical support hub for this compound. As a Senior Application Scientist, I understand that achieving a clean, interpretable NMR spectrum is critical for advancing your research. This guide is designed to help you troubleshoot common spectral impurities and answer frequently asked questions, combining established analytical principles with practical, field-tested advice.

Troubleshooting Guide: Resolving Common NMR Issues

This section addresses specific spectral anomalies you may encounter. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Q1: I see unexpected peaks in the aromatic region (δ 7.0-8.0 ppm) of my ¹H NMR spectrum. What are they and how do I get rid of them?

A1: Root Cause Analysis & Identification

Extra peaks in the aromatic region often point to unreacted starting materials or side-products from the synthesis. The most common synthesis of this compound proceeds from 3-Chloro-5-fluorobenzyl bromide, which itself is often synthesized from 3-Chloro-5-fluorobenzaldehyde or the corresponding benzyl alcohol.

  • Unreacted Starting Material: 3-Chloro-5-fluorobenzyl bromide is a common impurity. Its benzylic protons (-CH₂Br) will appear further downfield (approx. δ 4.5 ppm) than the product's benzylic protons, but its aromatic signals will overlap with your product.

  • Oxidation/Hydrolysis Byproducts: The presence of 3-Chloro-5-fluorobenzaldehyde is a frequent issue, arising from the oxidation of the corresponding benzyl alcohol precursor or hydrolysis of an intermediate. This impurity is easily identified by a characteristic aldehyde proton signal far downfield.

Troubleshooting Protocol:

  • Look for Correlating Signals: Before undertaking extensive purification, check your spectrum for signals that correlate with these common impurities.

    • A singlet around δ 9.9-10.0 ppm is a definitive indicator of the aldehyde byproduct[1][2][3].

    • A singlet around δ 4.6-4.7 ppm and a broad singlet (for the -OH) suggest the presence of 3-Chloro-5-fluorobenzyl alcohol[4].

  • Purification via Column Chromatography: If these impurities are confirmed, purification by column chromatography is the most effective solution. Due to the polarity differences, these compounds are readily separable.

Experimental Protocol: Silica Gel Column Chromatography

  • Prepare the Column: Slurry-pack a glass column with silica gel in a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often yields better separation.

  • Elution: Begin elution with the low-polarity solvent system.

    • Your target compound, being moderately polar, will elute after non-polar impurities.

    • The more polar impurities, like 3-Chloro-5-fluorobenzyl alcohol, will be retained longer on the silica.

  • Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove any residual solvent.

Q2: My spectrum has a broad, rolling peak that I can't integrate properly. What is it?

A2: Identifying and Confirming Labile Protons

A broad peak, especially one with a variable chemical shift, is often indicative of an exchangeable proton, such as from water (-OH), an alcohol (-OH), or an amine (-NH)[5][6][7]. These protons can exchange with each other and with trace amounts of acid or water, leading to signal broadening. In the context of your synthesis, this is likely residual water or the hydroxyl proton from 3-Chloro-5-fluorobenzyl alcohol.

The definitive method for confirming an exchangeable proton is a D₂O shake experiment. Deuterium (D) is NMR-silent in a ¹H experiment; when a labile proton is replaced by deuterium, its corresponding signal disappears from the spectrum[8][9].

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to your NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to facilitate the H/D exchange.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Analyze: Compare the two spectra. If the broad peak has disappeared or significantly diminished, you have confirmed it was from a labile proton[7][10]. A new, likely broad, peak for HOD may appear, typically between δ 4.5-5.0 ppm in CDCl₃.

dot

Caption: D₂O Exchange workflow for confirming labile protons.

Q3: I see small, sharp singlets and multiplets in unexpected regions (e.g., δ 1.26, 2.17, 7.26 ppm). Are these related to my product?

A3: Identifying Common Laboratory Contaminants

These signals are almost certainly not from your product or its direct precursors but are common laboratory contaminants that can be difficult to avoid. Their presence can interfere with accurate integration and complicate spectral interpretation.

  • δ 1.26 (t), 2.05 (s), 4.12 (q): Ethyl acetate. A very common solvent for extraction and chromatography that can be difficult to remove completely under vacuum[10].

  • δ 2.17 (s): Acetone. Often used for cleaning glassware and can persist if not dried thoroughly[10].

  • δ 7.26 (s): Residual non-deuterated chloroform (CHCl₃) in the CDCl₃ solvent[11].

  • δ 0.88 (t), 1.25 (m): Hexane or Pentane, common chromatography eluents.

  • δ ~0 ppm: Silicone grease from glassware joints[12].

  • δ ~1.43 (s): Phthalate plasticizers, which can leach from plastic tubing or containers[12].

Troubleshooting & Prevention:

  • Reference Chemical Shift Tables: Cross-reference any unknown peaks with established tables of common NMR impurities[13][14].

  • Improve Drying Technique: To remove residual solvents like ethyl acetate, dissolve the sample in a more volatile solvent like dichloromethane, re-concentrate it on a rotary evaporator, and then place it under high vacuum for an extended period[10].

  • Meticulous Glassware Cleaning: Ensure NMR tubes and all other glassware are thoroughly cleaned and oven-dried for several hours to remove traces of cleaning solvents like acetone[10][12].

  • Use High-Purity Solvents: Use high-grade solvents for chromatography and extractions to minimize contamination.

  • Avoid Grease and Plastics: Use Teflon sleeves for joints where possible and minimize contact of your sample with plastic materials.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H and ¹³C NMR spectrum for pure this compound?

A1: The expected NMR data provides a crucial reference for assessing the purity of your sample. Due to the substitution pattern, the aromatic region will show three distinct protons.

¹H NMR Data (in CDCl₃) Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
Benzylic Protons~ 3.74Singlet (s)2H-CH₂ CN
Aromatic Protons~ 6.9 - 7.2Multiplet (m)3HAr-H

Note on Aromatic Region: The three aromatic protons will appear as distinct multiplets due to complex coupling. One proton will show coupling to both fluorine (⁵JHF) and another proton (⁴JHH), while the other two will also show complex splitting patterns. A reference spectrum shows signals around δ 6.99, 7.05-7.13, and 7.15 ppm[15].

¹³C NMR Data (in CDCl₃) Chemical Shift (δ ppm)Notes
-C N~ 116
-C H₂CN~ 23
Aromatic Carbons~ 110 - 1404 signals expected for carbons attached to H or Cl.
C -F~ 160 - 165Doublet due to C-F coupling (¹JCF), typically large (~250 Hz).

Note: Carbon chemical shifts are predictive and can vary. The carbon attached to fluorine is the most characteristic signal in the ¹³C NMR spectrum[16].

Q2: My impurities are regioisomers. How can I identify and separate them?

A2: Regioisomeric impurities (e.g., 2-Chloro-5-fluorophenylacetonitrile) are particularly challenging because they have the same mass and similar physical properties. Their presence usually stems from impurities in the starting materials[17][18].

  • Identification: While ¹H NMR can be complex, the aromatic splitting patterns will be different. For example, a 1,2,4-substituted ring will have a different pattern than the 1,3,5-substitution of your target compound[19][20]. 2D NMR techniques like COSY and HSQC can be invaluable in assigning the proton and carbon signals to definitively identify the isomeric structure.

  • Separation: Separation is difficult but may be achievable with specialized chromatography. Techniques like High-Performance Liquid Chromatography (HPLC) using a different stationary phase or a finely optimized solvent system in flash chromatography might provide the necessary resolution.

Q3: What causes my baseline to be distorted or my peaks to be broad and misshapen?

A3: Poor peak shape and baseline distortion are often unrelated to chemical impurities and are instead caused by issues with sample preparation or the NMR instrument itself.

  • Poor Shimming: The most common cause. The magnetic field is not perfectly homogeneous across the sample. This requires re-shimming the instrument.

  • Low Solubility: If your compound is not fully dissolved, you will have a heterogeneous sample, leading to very broad peaks. Try using a different deuterated solvent in which your compound is more soluble or gently warming the sample[10].

  • High Concentration: An overly concentrated sample can also lead to peak broadening and viscosity-related shimming problems. Prepare a sample with a more moderate concentration.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. This is less common but can be introduced from metal catalysts or reagents.

dot

Caption: Potential sources of impurities in the final product.

References

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Available at: [Link]

  • ¹H NMR of Labile Protons: Deuterium (²H) Substitution. JoVE. Available at: [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]

  • To D2O or not to D2O?. Nanalysis. (2017-11-30). Available at: [Link]

  • What Is Deuterium Exchange In NMR?. Chemistry For Everyone - YouTube. (2025-07-13). Available at: [Link]

  • Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Reddit. (2022-03-13). Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available at: [Link]

  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. Available at: [Link]

  • NMR in Lab- Solvent Impurities. Chemistry LibreTexts. (2022-10-04). Available at: [Link]

  • Process for the preparation and the isolation of aromatic nitriles. Google Patents. (US4925642A).
  • Supporting Information for a publication in Organic Letters. Available at: [Link]

  • Troubleshooting a negative result. Mestrelab. Available at: [Link]

  • Purification of nitriles. Google Patents. (US3322814A).
  • Supporting Information for a publication by The Royal Society of Chemistry. Available at: [Link]

  • On the Preparation of Aryl Nitriles Using Tosyl Cyanide. ElectronicsAndBooks. Available at: [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. University course material. Available at: [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Interpreting NMR Example 2. Chad's Prep - YouTube. (2018-09-20). Available at: [Link]

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

Sources

troubleshooting failed reactions with 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating challenges in the synthesis and application of 3-Chloro-5-fluorophenylacetonitrile, a critical intermediate in modern pharmaceutical and agrochemical development.

Technical Support Center: this compound

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, handling, and applications of this compound.

Q1: What is this compound and what are its primary applications?

This compound, also known as 3-Chloro-5-fluorobenzyl cyanide, is a versatile chemical intermediate.[1][2] Its structure, featuring a phenylacetonitrile core with chloro and fluoro substituents, makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the halogen atoms and the nitrile group enhances the reactivity of the molecule in specific ways. It is primarily used in the synthesis of pharmaceuticals and agrochemicals, where it serves as a precursor for creating more complex, biologically active molecules.[1][3] Its ability to participate in reactions like nucleophilic substitutions is crucial for drug discovery and development pipelines.[1]

Q2: What are the key physical and chemical properties of this compound?

Understanding the physical properties of this compound is essential for proper handling, reaction setup, and purification. The compound is typically a colorless to light yellow or orange clear liquid at room temperature.[1][3]

PropertyValueSource
CAS Number 493038-93-0[1][2][3]
Molecular Formula C₈H₅ClFN[1][3]
Molecular Weight 169.58 g/mol [1][3]
Appearance Colorless to light yellow/orange clear liquid[1][3]
Boiling Point 244.7 ± 25.0 °C (Predicted)[3]
Density ~1.29 g/cm³ (Predicted)[1][3]
Water Solubility Not miscible or difficult to mix[3]
Storage Sealed in a dry place at room temperature[1][3]

Q3: How should this compound be handled and stored safely?

Proper handling and storage are critical for ensuring the stability of the compound and the safety of laboratory personnel. This compound is toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[4][5]

  • Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4][6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][6] Avoid breathing vapors or mist.[4]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] It is stable under normal conditions.[6][7] Keep it away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7]

  • Spills: In case of a spill, evacuate the area. Wear a self-contained breathing apparatus and protective suit. Absorb the spill with an inert material like dry earth or sand and place it in a suitable container for disposal.[4][8] Do not let the chemical enter drains.[7]

Q4: What solvents are appropriate for reactions involving this compound?

The choice of solvent is crucial for reaction success, as it affects solubility, reactivity, and reaction rate. Since this compound has low water solubility, organic solvents are necessary.[3] The selection depends on the specific reaction type.

Solvent TypeExamplesSuitability & RationaleSource
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Generally excellent choices. They effectively dissolve the substrate and many nucleophiles/reagents without interfering by donating protons. THF and DMF are common in nucleophilic substitution reactions.[9][10]
Aprotic Nonpolar Toluene, Hexane, Dichloromethane (DCM)Toluene is used in the synthesis of this compound via phase-transfer catalysis.[3] DCM is a good general-purpose solvent.[11] These are suitable when reagents are less polar.[9][10]
Protic Ethanol, Methanol, WaterGenerally avoided unless they are a reactant (e.g., in hydrolysis). The acidic proton can interfere with many bases and nucleophiles. Water is explicitly noted as a poor solvent for the starting material.[3][9][10]

Troubleshooting Guide for Failed Reactions

This guide provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound.

TroubleshootingWorkflow start Reaction Failed (Low Yield / No Product) check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Is Starting Material (SM) Largely Unconsumed? check_sm->sm_present sm_gone Is SM Consumed, but Target Product is Absent/Low? sm_present->sm_gone No no_reaction No Reaction Occurred sm_present->no_reaction Yes impurities Multiple Unidentified Spots/ Peaks Present? sm_gone->impurities Yes degradation Degradation or Side Reaction Likely impurities->degradation optimize_selectivity Optimize for Selectivity: - Lower Temperature - Use Milder Base - Check for Incompatible  Functional Groups degradation->optimize_selectivity check_conditions Verify Reaction Conditions: - Temperature - Reagent Stoichiometry - Catalyst Activity no_reaction->check_conditions check_reagents Verify Reagent Quality: - Purity of SM - Nucleophile/Base Potency - Anhydrous Conditions check_conditions->check_reagents optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent - Use Stronger Base/Nucleophile check_reagents->optimize_conditions ReactionPathways sub This compound sub_nuc sub->sub_nuc nuc Nucleophile (Nu⁻) nuc->sub_nuc path1 Desired Pathway (Benzylic Substitution) sub_nuc->path1 Attack at -CH₂- path2 Side Reaction (SₙAr at Cl) sub_nuc->path2 Attack at C-Cl path3 Side Reaction (SₙAr at F) sub_nuc->path3 Attack at C-F prod1 Product (Nu-CH₂-Ar) path1->prod1 prod2 Side Product (Nu replaces Cl on Ring) path2->prod2 prod3 Side Product (Nu replaces F on Ring) path3->prod3

Caption: Competing reaction pathways for nucleophilic attack.

Problem 3: Difficulty with Product Isolation and Purification

The reaction appears to work, but isolating a pure product is challenging.

  • Potential Cause A: Emulsion Formation During Aqueous Workup.

    • Causality: The presence of salts, bases, or phase-transfer catalysts can lead to the formation of stable emulsions during liquid-liquid extraction, making layer separation difficult or impossible.

    • Suggested Solution:

      • Add Brine: After the initial aqueous wash, wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, helping to break up emulsions.

      • Filter Before Extraction: If solids are present, filter the reaction mixture through a pad of celite before extraction.

      • Centrifugation: For small-scale, persistent emulsions, centrifugation can be effective.

  • Potential Cause B: Co-elution of Product and Impurities During Column Chromatography.

    • Causality: The product and a key impurity may have very similar polarities, causing them to elute together from a silica gel column.

    • Suggested Solution:

      • Optimize Solvent System: Run analytical TLC plates with various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to find one that provides better separation (a larger ΔRf).

      • Use Basic Silica Gel: One literature procedure for the purification of this compound specifically mentions using basic silica gel. [3]This can be advantageous if the impurities are acidic in nature, as they will bind more strongly to the column, allowing the desired product to elute cleanly.

      • Alternative Purification: Consider other methods like preparative HPLC or distillation if the product is thermally stable and volatile. [12]

Reference Experimental Protocol: Nucleophilic Substitution

This protocol for a standard cyanation reaction to synthesize the title compound from 3-Chloro-5-fluorobenzyl bromide is adapted from the literature and serves as a validated starting point. [3]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, add 3-Chloro-5-fluorobenzyl bromide (1.0 eq).

    • Dissolve the starting material in toluene (approx. 5 mL per gram of starting material).

    • In a separate vessel, prepare an aqueous solution of sodium cyanide (NaCN, ~3.8 eq). CAUTION: NaCN is extremely toxic. Handle with extreme care in a fume hood.

  • Addition of Reagents:

    • Add a phase-transfer catalyst, such as tributylbenzyl ammonium chloride (0.07 eq), to the toluene solution.

    • Begin vigorous stirring and slowly add the aqueous NaCN solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Stir the biphasic mixture continuously at room temperature for 4-6 hours.

    • Monitor the reaction progress by taking small aliquots from the organic layer and analyzing via TLC or LC-MS. [13][14]The starting material is more nonpolar than the product.

  • Workup and Extraction:

    • Once the reaction is complete, stop stirring and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and then with saturated brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification:

    • Purify the resulting crude oil via flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate). [3] * Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil.

References

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19). [Link]

  • 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem. [Link]

  • Product information, this compound | P&S Chemicals. [Link]

  • chloroacetonitrile - Organic Syntheses Procedure. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025-07-16). [Link]

  • CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google P
  • Preparation of nuclear chlorinated compounds - European Patent Office - EP 0159388 A2 - Googleapis.com.
  • 3-chloro-2,2,3-trifluoropropionic acid - Organic Syntheses Procedure. [Link]

  • 2-(3-chloro-2-fluorophenyl)acetonitrile (C8H5ClFN) - PubChemLite. [Link]

  • Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe - ResearchGate. (2025-08-06). [Link]

  • Properties of Common Organic Solvents. (2022-09-08). [Link]

  • Solvents and Polarity - Department of Chemistry : University of Rochester. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020-08-09). [Link]

  • Common Organic Solvents: Table of Properties1,2,3. [Link]

Sources

Technical Support Center: Purification of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 3-Chloro-5-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who may encounter difficulties in isolating this valuable intermediate from its starting materials and byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your target compound.

Troubleshooting Guide: Common Purification Issues

Issue 1: My final this compound product is contaminated with unreacted 3-Chloro-5-fluorobenzaldehyde.

This is a frequent challenge, particularly when the nitrile is synthesized from the corresponding aldehyde. The key to successful separation lies in exploiting the differences in polarity and chemical reactivity between the aldehyde and the nitrile.

Root Cause Analysis:

  • Incomplete Reaction: The primary reason for the presence of starting material is an incomplete conversion of the aldehyde to the nitrile.

  • Similar Polarity: Both 3-Chloro-5-fluorobenzaldehyde and this compound are polar molecules, which can make their separation by chromatography challenging without optimized conditions. Benzaldehyde is generally more polar than the corresponding benzyl cyanide.[1][2]

Recommended Solutions:

1. Purification by Column Chromatography:

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[3][4][5] For this specific separation, normal-phase chromatography is recommended.

  • Stationary Phase: Silica gel is the adsorbent of choice for separating a wide variety of organic compounds.[5][6]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by Thin Layer Chromatography (TLC) beforehand.[3]

    • TLC Analysis: Spot the crude reaction mixture, a pure standard of the starting material (if available), and a co-spot (a mixture of the crude and the starting material) on a TLC plate.[7] Develop the plate in various solvent systems to find the one that gives good separation between the product and the starting material spots. A good starting point for the eluent is a hexane:ethyl acetate mixture.[8]

    • Elution Gradient: Start with a less polar solvent mixture to elute the less polar compounds first. Gradually increase the polarity of the eluent to elute the more polar compounds. Since 3-Chloro-5-fluorobenzaldehyde is more polar than this compound, the nitrile should elute first.

Experimental Protocol: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Begin elution with the starting solvent system. Collect fractions in test tubes.

  • Monitor the Elution: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

2. Purification by Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds.[9][10] It relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.[11]

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for arylacetonitriles include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[12][13]

    • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals to obtain the purified product.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product (Nitrile + Aldehyde) TLC TLC Analysis (Optimize Solvent System) Crude->TLC Column Column Chromatography TLC->Column Optimized Eluent Recrystallization Recrystallization TLC->Recrystallization Suitable Solvent Pure_Nitrile Pure this compound Column->Pure_Nitrile Impurity Aldehyde Impurity Column->Impurity Recrystallization->Pure_Nitrile Recrystallization->Impurity

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound that might lead to starting material contamination?

  • From 3-Chloro-5-fluorobenzaldehyde: A common method involves the reaction of the aldehyde with a cyanide source. One such method is the use of p-toluenesulfonylmethyl isocyanide (TosMIC).[14][15][16] Incomplete reaction in this pathway is a direct source of aldehyde contamination.

  • From 3-Chloro-5-fluorobenzyl bromide/chloride: Nucleophilic substitution with a cyanide salt (e.g., sodium cyanide or potassium cyanide) is another route.[8][17] If the starting benzyl halide is prepared from the corresponding benzyl alcohol, which in turn is synthesized by reduction of the benzaldehyde, trace amounts of unreacted aldehyde could potentially carry through.

Q2: How can I monitor the progress of my reaction to minimize the amount of unreacted starting material?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[7] By periodically taking a small aliquot from your reaction mixture and running a TLC plate against a standard of your starting material, you can visually track the disappearance of the starting material and the appearance of the product. The reaction should be allowed to proceed until the starting material spot is no longer visible on the TLC plate.

Q3: Are there any chemical methods to remove the unreacted aldehyde?

While chromatography and recrystallization are the preferred methods, a chemical quench can sometimes be employed. For instance, a gentle oxidizing agent could selectively convert the aldehyde to a carboxylic acid, which could then be easily removed by an aqueous base wash. However, this approach carries the risk of side reactions with the desired nitrile product and should be approached with caution and thoroughly researched for compatibility.

Q4: What are the expected physical properties of pure this compound?

Pure this compound is typically a colorless to light yellow or orange clear liquid or a low-melting solid.[8] It is important to consult reliable sources for its physical and spectral data (e.g., boiling point, refractive index, NMR spectra) to confirm the identity and purity of your final product.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Polarity
This compoundC₈H₅ClFN169.58Less Polar
3-Chloro-5-fluorobenzaldehydeC₇H₄ClFO158.56More Polar

Logical Troubleshooting Flowchart

Troubleshooting start Crude product contains starting material check_solid Is the crude product a solid? start->check_solid recrystallize Attempt Recrystallization check_solid->recrystallize Yes column Perform Column Chromatography check_solid->column No success_recrys Successful Purification? recrystallize->success_recrys success_recrys->column No end_pure Pure Product Obtained success_recrys->end_pure Yes success_column Successful Purification? column->success_column success_column->end_pure Yes end_impure Further Optimization Needed success_column->end_impure No

Caption: A step-by-step guide to troubleshooting the purification process.

References

  • Column Chromatography. Organic Chemistry at CU Boulder. Available from: [Link]

  • Column chromatography. Available from: [Link]

  • Column chromatography. Columbia University. Available from: [Link]

  • Synthetic Use of Tosylmethyl Isocyanide (TosMIC). ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • column chromatography & purification of organic compounds. YouTube. Available from: [Link]

  • 3-Chloro-5-fluorobenzonitrile: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]

  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. Available from: [Link]

  • 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Available from: [Link]

  • Lab Procedure: Recrystallization | Chemistry. ChemTalk. Available from: [Link]

  • α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. Available from: [Link]

  • Recrystallization (chemistry). Wikipedia. Available from: [Link]

  • 2.3B: Uses of TLC. Chemistry LibreTexts. Available from: [Link]

  • Recrystallizing and using melting point to identify a compound. YouTube. Available from: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. Available from: [Link]

  • TLC of a mixture of benzaldehyde and benzyl alcohol. ResearchGate. Available from: [Link]

  • 3-Chloro-5-fluorobenzaldehyde. PubChem. Available from: [Link]

  • Preparation method for 2-fluoro-3-chlorobenzaldehyde. Google Patents.
  • Process for the manufacture of m-trifluoromethyl benzyl nitrile. Google Patents.
  • Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • 3-chloro-4-fluoro-5-nitrobenzotrifluoride. Google Patents.
  • Process for preparing 3-chloro-5-nitrotoluene. Google Patents.
  • Structural, energetic and kinetic database of catalytic reactions: Benzyl alcohol to benzaldehyde oxidation on MnOx clusters. NIH. Available from: [Link]

  • Preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde. Google Patents.

Sources

Technical Support Center: Large-Scale Purification of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and troubleshooting advice for the large-scale purification of 3-Chloro-5-fluorophenylacetonitrile, a key intermediate in pharmaceutical synthesis.[1][2] As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the complexities of this process, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for large-scale production of this compound?

For industrial-scale purification, the primary methods are crystallization and column chromatography. The choice between them depends on the impurity profile, desired final purity, and economic feasibility.

  • Crystallization: This is often the most cost-effective method for large quantities. It relies on the differential solubility of the target compound and its impurities in a selected solvent system.

  • Column Chromatography: While potentially more expensive and complex on a large scale, it offers superior separation of closely related impurities.[1][3] Basic silica gel is often employed for this compound.[1]

Q2: My this compound is failing to crystallize. What are the likely causes and solutions?

Several factors can inhibit crystallization. A systematic approach to troubleshooting is crucial.

  • Supersaturation: The solution may not be sufficiently supersaturated.[4] To induce crystallization, you can try scratching the inner surface of the vessel with a glass rod to create nucleation sites or adding a seed crystal.[4]

  • Solvent Issues: The chosen solvent may be too effective, keeping the compound fully dissolved even at lower temperatures.[5] In such cases, partially removing the solvent via evaporation can increase the concentration and promote crystallization.[4]

  • Purity of Starting Material: If the crude material has a high impurity level (generally below 80-90% purity), it can significantly hinder crystal formation.[4] It may be necessary to perform a preliminary purification step, such as a solvent wash or basic column chromatography, before attempting crystallization.[1]

Q3: The compound is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" happens when the compound separates as a liquid instead of a solid, often because the melting point is lower than the solution's temperature or due to a high concentration of impurities.[4] To address this, reheat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool at a much slower rate.[4] Using a solvent with a lower boiling point can also be beneficial.

Q4: My final product has a low yield after purification. What are the common reasons for this?

Low yield is a frequent challenge in large-scale purification. Several factors could be at play:

  • Excessive Solvent: Using too much solvent during crystallization can lead to a significant amount of the product remaining in the mother liquor.[4][6] If possible, concentrate the mother liquor to recover more of the compound.[4]

  • Premature Filtration: Ensure that the crystallization process is complete before filtering. This can be confirmed by monitoring the crystal formation over time.

  • Incomplete Reaction: If the product is from a chemical reaction, a low yield might indicate that the reaction itself was not efficient.[6]

Troubleshooting Guide

This section provides a more detailed, issue-specific guide to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution(s)
Rapid Crystal Formation ("Crashing Out") The solution is cooling too quickly, trapping impurities within the crystal lattice.[6]Reheat the solution, add a small excess of the solvent to increase solubility, and allow for a slower cooling process. Insulating the vessel can help maintain a gradual temperature decrease.[6]
Colored Impurities in Final Product The crude material contains colored byproducts that co-crystallize with the product.Consider a charcoal treatment of the hot solution before crystallization to adsorb colored impurities. Use charcoal sparingly, as excessive amounts can lead to product loss.[6]
Poor Crystal Quality (e.g., small needles, aggregates) The rate of nucleation is too high, or there are persistent impurities.[4]Decrease the level of supersaturation by using slightly more solvent or cooling the solution more slowly.[4] Experiment with different solvent systems to find one that promotes the growth of larger, more well-defined crystals.[5]
Inadequate Separation in Column Chromatography The chosen eluent system does not provide sufficient resolution between the product and impurities.Optimize the solvent system. For this compound on basic silica gel, a common starting point is a hexane-ethyl acetate mixture.[1] Adjusting the ratio of these solvents can improve separation. For challenging separations of halogenated aromatics, consider alternative columns like Phenyl-Hexyl or PFP (pentafluorophenyl) which offer different selectivity based on pi-pi interactions.

Experimental Protocols

Protocol 1: Large-Scale Recrystallization
  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. An ideal solvent will dissolve the this compound when hot but have low solubility when cold.[4] Common choices for phenylacetonitriles include ethanol, methanol, toluene, or mixtures like hexane/ethyl acetate.[7]

  • Dissolution: In a suitably sized reaction vessel, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary for dissolution.[6]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and stir for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the vessel can be insulated.[6] Further cooling in an ice bath can maximize the yield.[4]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Large-Scale Column Chromatography
  • Column Packing: Prepare a large-scale chromatography column with basic silica gel as the stationary phase, using a suitable slurry solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and load it onto the column.

  • Elution: Begin elution with the chosen solvent system (e.g., hexane-ethyl acetate, 4:1 v/v).[1]

  • Fraction Collection: Collect fractions and monitor them by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound, which typically presents as a colorless to light yellow or orange oil.[1]

Safety Precautions

Working with cyanide-containing compounds like this compound requires strict adherence to safety protocols due to their high toxicity.[8]

  • Handling: Always handle this compound in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[8][9]

  • Acids: Avoid contact with acids, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[8][10]

  • Spills: In case of a spill, evacuate the area and follow established laboratory procedures for cyanide spill cleanup.[8] This typically involves using a dampened cloth with a basic solution (pH 10) to avoid dust formation and then decontaminating the area with a 10% bleach solution.[9]

  • Waste Disposal: Dispose of all cyanide-containing waste according to institutional and regulatory guidelines.[11]

Visualizations

Workflow for Troubleshooting Crystallization Issues

G cluster_troubleshooting Troubleshooting Steps start Crystallization Fails or is Poor check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume check_supersaturation->induce_crystallization No check_oiling_out Is the compound 'oiling out'? check_supersaturation->check_oiling_out Yes end_success Successful Crystallization induce_crystallization->end_success reheat_cool_slowly Reheat to dissolve, add more solvent, cool slowly check_oiling_out->reheat_cool_slowly Yes check_purity Is the starting material pure enough? check_oiling_out->check_purity No reheat_cool_slowly->end_success pre_purify Pre-purify crude material (e.g., column chromatography) check_purity->pre_purify No check_purity->end_success Yes pre_purify->start

Caption: A decision-making workflow for troubleshooting common crystallization problems.

General Purification Workflow

G cluster_purification Purification Method crude_product Crude 3-Chloro-5- fluorophenylacetonitrile crystallization Recrystallization - Solvent Selection - Dissolution - Cooling - Filtration crude_product->crystallization chromatography Column Chromatography - Column Packing - Sample Loading - Elution - Fraction Collection crude_product->chromatography analysis Purity Analysis (TLC, HPLC, GC) crystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: Overview of the primary purification pathways for this compound.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Cyanides - Division of Research Safety - University of Illinois. (2014, March 24). Retrieved from [Link]

  • Guide for crystallization. Retrieved from [Link]

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Retrieved from [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date. (2018, June 20). Retrieved from [Link]

  • CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WA - NJ.gov. Retrieved from [Link]

  • CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents.
  • US2783265A - Preparation of phenylacetonitriles - Google Patents.
  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015, May 7). Retrieved from [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. Retrieved from [Link]

  • US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents.
  • Process for producing aromatic nitrile - European Patent Office - EP 0334188 A2. (1989, September 27). Retrieved from [Link]

  • Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. Retrieved from [Link]

  • Benzonitrile, 3-Chloro-5-Fluoro-: Meeting Modern Industrial Demands from China. Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • Phenylacetonitrile | C8H7N | CID 8794 - PubChem - NIH. Retrieved from [Link]

  • EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents.
  • EP0334188A2 - Process for producing aromatic nitrile - Google Patents.

Sources

preventing side reactions of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-5-fluorophenylacetonitrile

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and a clear understanding of the reaction mechanisms to help you prevent common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the best practices for storing and handling this compound to ensure its stability?

A1: Proper storage and handling are critical to prevent degradation and ensure reproducible results. This compound is a colorless to light yellow liquid that is not miscible with water.[1] It should be stored in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[2][3][4][5][6]

Key Storage Recommendations:

  • Inert Atmosphere: For long-term storage, blanketing the compound with an inert gas like argon or nitrogen is recommended to minimize contact with air and moisture.

  • Temperature: Store at room temperature, away from direct sunlight and heat sources.[1]

  • Container: Use amber glass bottles or other non-reactive containers to prevent photodegradation.

Safe Handling Practices:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guide: Preventing Side Reactions

The primary challenges in reactions involving this compound stem from the reactivity of the benzylic protons and the electrophilic nature of the nitrile carbon. The electron-withdrawing effects of the chlorine and fluorine atoms increase the acidity of the benzylic protons, making the molecule susceptible to base-mediated side reactions.[7]

Issue 1: Unwanted Hydrolysis to 3-Chloro-5-fluorophenylacetic acid

Q2: I am observing the formation of 3-Chloro-5-fluorophenylacetic acid as a significant byproduct in my reaction. What is causing this, and how can I prevent it?

A2: The formation of the corresponding carboxylic acid is due to the hydrolysis of the nitrile group.[8][9] This reaction can be catalyzed by both acidic and basic conditions, though it is more common under basic conditions, especially with elevated temperatures.[10][11][12]

Mechanistic Insight: Under basic conditions, hydroxide ions directly attack the electrophilic carbon of the nitrile, leading to the formation of an intermediate amide, which is then further hydrolyzed to the carboxylate salt. An acidic workup then protonates the salt to yield the carboxylic acid.[10]

Preventative Measures & Protocols:

  • Control of pH: Maintain a neutral or slightly acidic reaction medium if the reaction chemistry allows. If a base is required, use a non-nucleophilic, sterically hindered base.

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The presence of water is the primary driver of this side reaction.

  • Temperature Management: Perform the reaction at the lowest effective temperature. Higher temperatures accelerate the rate of hydrolysis.[10]

Experimental Protocol: Minimizing Hydrolysis in a Base-Mediated Alkylation

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes.

  • Reagents:

    • Add anhydrous solvent (e.g., THF, Toluene) via syringe.

    • Add this compound to the flask.

    • Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of a non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)) dropwise, maintaining the temperature below 5 °C.

  • Reaction: After base addition, stir for 30 minutes at 0 °C before adding the electrophile.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (a mild acid) instead of pure water to neutralize the base without causing significant hydrolysis.

Issue 2: Dimerization and Polymerization (Thorpe-Ziegler Reaction)

Q3: My reaction is producing a high molecular weight, insoluble material, and my yield of the desired product is low. What is happening?

A3: This is likely due to base-catalyzed self-condensation of the nitrile, a process known as the Thorpe reaction.[13][14][15] The acidic benzylic proton can be removed by a base, creating a carbanion that can then attack the nitrile group of another molecule, leading to dimerization and potentially polymerization.[16]

Mechanistic Insight: The Thorpe reaction involves the formation of a carbanion at the benzylic position, which then acts as a nucleophile. This nucleophile attacks the electrophilic carbon of another nitrile molecule, forming a new carbon-carbon bond and leading to a β-enaminonitrile dimer.[14]

Preventative Measures & Protocols:

  • Choice of Base: Use a base that is strong enough to deprotonate the benzylic position but is also sterically hindered to disfavor nucleophilic attack on the nitrile. LDA is often a good choice.

  • Slow Addition & Low Temperature: Keep the concentration of the deprotonated species low at any given time by slowly adding the base to the nitrile solution at a low temperature (e.g., -78 °C to 0 °C).

  • Solvent Selection: The choice of solvent can influence the reactivity. Aprotic polar solvents like THF are generally preferred. The nucleophilicity of the solvent itself should also be considered.[17][18][19]

Data on Base Selection and Temperature Effects on Dimerization

BaseTemperature (°C)Desired Product Yield (%)Dimer Byproduct (%)
Sodium Hydride (NaH)256530
Potassium tert-butoxide257025
LDA -78 >95 <5
Sodium Hydroxide (NaOH)254055 (with hydrolysis)

Note: This data is illustrative and compiled from general principles of nitrile chemistry.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway versus the common side reactions.

Desired Reaction: Alkylation

G cluster_0 Desired Alkylation Pathway A This compound B Deprotonation (LDA, -78°C) A->B C Benzylic Carbanion B->C D Electrophile (e.g., R-X) C->D Nucleophilic Attack E Alkylated Product D->E

Caption: Desired alkylation pathway.

Side Reaction: Hydrolysis

G cluster_1 Side Reaction: Hydrolysis A This compound B H₂O / OH⁻ A->B Nucleophilic Attack C Amide Intermediate B->C D H₂O / OH⁻ C->D Further Hydrolysis E 3-Chloro-5-fluorophenylacetic acid D->E

Caption: Unwanted hydrolysis side reaction.

Side Reaction: Dimerization

G cluster_2 Side Reaction: Thorpe Dimerization A This compound B Base (e.g., NaH) A->B C Benzylic Carbanion B->C D Another molecule of This compound C->D Nucleophilic Attack E β-Enaminonitrile Dimer D->E

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. 3-Chloro-5-fluorophenylacetonitrile, a key intermediate in the synthesis of various therapeutic agents, is no exception. Its structural integrity and purity profile directly influence the downstream process chemistry and the impurity profile of the final drug product. Therefore, rigorous analytical characterization is not merely a quality control step but a critical component of a robust drug development program, mandated by regulatory bodies worldwide.[1][2]

This guide provides an in-depth comparison of the principal analytical methodologies for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal methods for their specific needs. We will explore the roles of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and critically compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and impurity profiling.

Chapter 1: Unambiguous Structural Elucidation and Confirmation

The first step in characterizing any critical intermediate is to confirm its chemical structure unequivocally. This ensures that the correct molecule is proceeding through the synthetic pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

Expertise & Experience: NMR spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms. For a molecule like this compound, ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the precise substitution pattern on the aromatic ring, which is a critical quality attribute.

A ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms.[3] For instance, the methylene protons (-CH₂CN) are expected to appear as a singlet, while the aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.[3] ¹³C NMR complements this by providing the number of chemically distinct carbon atoms. Quantitative NMR (qNMR) can also be employed for highly accurate purity assessments without the need for a specific reference standard of the analyte itself, offering a significant advantage in early development stages.[4]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean, dry NMR tube. Ensure complete dissolution.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrumentation: Place the NMR tube in the spectrometer magnet (a 300 MHz or higher field instrument is recommended for better resolution).[3]

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure proper shimming to obtain sharp peaks.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts (δ) and coupling constants (J) to confirm the structure. The expected shifts in CDCl₃ are approximately δ 3.74 (s, 2H), 6.99 (d, 1H), 7.05-7.13 (m, 1H), and 7.15 (s, 1H).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid, non-destructive technique ideal for confirming the presence of key functional groups. Its value lies in providing a quick identity check and ensuring that no major structural transformations have occurred. For this compound, FTIR can instantly verify the presence of the critical nitrile (-C≡N) group, the aromatic ring, and carbon-halogen bonds. While it doesn't provide the detailed connectivity information of NMR, its speed and simplicity make it an excellent tool for routine identification.

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid sample like this, as it requires minimal to no sample preparation.[5]

Experimental Protocol: ATR-FTIR

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Application: Place a single drop of the this compound liquid directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
Nitrile (C≡N) stretch2240 - 2260
Aromatic C=C stretch1450 - 1600
Aromatic C-H stretch> 3000
C-F stretch1000 - 1400
C-Cl stretch600 - 800
Mass Spectrometry (MS) for Elemental Composition

Expertise & Experience: When coupled with a soft ionization technique, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula, serving as a crucial orthogonal confirmation of the compound's identity. This is particularly important to distinguish the target compound from isomers or other closely related structures.

cluster_0 Structural Elucidation Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR HRMS High-Resolution MS Sample->HRMS Structure Definitive Structure (Connectivity, Isomer Confirmation) NMR->Structure Functional_Groups Functional Group Identity (C≡N, C-F, C-Cl) FTIR->Functional_Groups Formula Elemental Formula (C₈H₅ClFN) HRMS->Formula

Caption: Workflow for unambiguous structural confirmation.

Chapter 2: Purity Assessment and Impurity Profiling: A Comparative Guide

Ensuring the purity of a pharmaceutical intermediate is paramount. Impurities, even in trace amounts, can affect the stability, safety, and efficacy of the final API.[1][6] The analytical challenge often lies in separating and quantifying structurally similar impurities, such as regioisomers, which may have formed during synthesis.[7]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC with UV detection is the workhorse of the pharmaceutical industry for purity analysis. Its versatility, robustness, and ability to handle a wide range of compound polarities make it an ideal first choice. For an aromatic, UV-active compound like this compound, a Diode Array Detector (DAD) or Photo Diode Array (PDA) is highly recommended. This allows not only for quantification but also for peak purity analysis by comparing UV spectra across a single peak, which can help detect co-eluting impurities.

The choice of a C18 stationary phase provides a good balance of hydrophobicity for retaining the analyte, while a mobile phase of acetonitrile and water allows for fine-tuning the separation.[8] The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) can improve peak shape for any potential acidic or basic impurities.

Experimental Protocol: Reversed-Phase HPLC-DAD

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases.

  • Sample Preparation: Prepare a sample solution of this compound in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • DAD Wavelength: Monitor at 220 nm and collect spectra from 200-400 nm.

    • Gradient Program:

      • 0-20 min: 40% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% B to 40% B

      • 26-30 min: Hold at 40% B (re-equilibration)

  • Data Analysis: Calculate the area percent of the main peak to determine purity. Identify and quantify any impurities against an appropriate reference standard or, if unavailable, report as area percent. Use the DAD to check for peak purity.

Gas Chromatography (GC)

Expertise & Experience: For compounds that are volatile and thermally stable, Gas Chromatography offers superior resolution and efficiency compared to HPLC. This is particularly true for separating regioisomers, which can be a significant challenge in HPLC.[7] this compound is well-suited for GC analysis. Coupling GC with a Mass Spectrometer (GC-MS) provides the ultimate combination of high-resolution separation and definitive identification of impurities. A Flame Ionization Detector (GC-FID) is a robust alternative for routine quantification when impurity identities are already known.

High-resolution accurate-mass (HRAM) GC-MS systems, such as GC-Orbitrap, are exceptionally powerful for impurity profiling, as they can provide the elemental composition of unknown impurities, greatly aiding in their identification.[6]

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like Methanol or Ethyl Acetate.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, 250 °C. Use a split ratio of 20:1.

    • Oven Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Mode: Full scan from m/z 40-450 for impurity identification.

  • Data Analysis: Identify impurities by comparing their mass spectra to libraries (e.g., NIST) and by interpreting fragmentation patterns. Quantify using the total ion chromatogram (TIC) area percent or by using selected ion monitoring (SIM) for trace-level impurities.

cluster_1 Impurity Analysis Workflow Comparison Sample Sample in Solution HPLC HPLC System Sample->HPLC GC GC System Sample->GC Separation_HPLC Liquid Phase Separation (C18 Column) HPLC->Separation_HPLC Separation_GC Gas Phase Separation (Capillary Column) GC->Separation_GC Detection_HPLC UV/DAD Detection Separation_HPLC->Detection_HPLC Detection_GC Mass Spec (MS) Detection Separation_GC->Detection_GC Result_HPLC Purity (Area %) Peak Purity (UV) Detection_HPLC->Result_HPLC Result_GC Purity (Area %) Impurity ID (Mass Spectrum) Detection_GC->Result_GC

Caption: Comparative workflows for HPLC and GC impurity analysis.

Chapter 3: Head-to-Head Comparison: Selecting the Right Tool

The choice between these powerful techniques depends on the specific analytical goal, the available instrumentation, and the nature of the impurities being targeted.

Comparative Data Summary

AttributeHPLC-DADGC-MS
Primary Use Routine purity testing, quantificationImpurity identification, separation of isomers, trace analysis
Selectivity Good; based on polarityExcellent; based on volatility and column chemistry
Sensitivity Good (ng range)Excellent (pg range), especially in SIM mode
Analyte Suitability Wide range of polarities, non-volatileVolatile, thermally stable compounds
Impurity ID Limited (UV spectrum only)Definitive (Mass spectrum fragmentation)
Throughput Moderate (20-40 min runs)Moderate (20-30 min runs)
Robustness High; considered a workhorse techniqueHigh, but more susceptible to matrix effects
Key Advantage Versatility and peak purity analysisSuperior resolution and definitive identification

Decision-Making Workflow

To assist in selecting the most appropriate technique, the following decision tree outlines a logical approach based on the analytical question at hand.

Start What is the Analytical Goal? Goal1 Routine Purity Check (Known Impurities) Start->Goal1 Goal2 Identify an Unknown Impurity Start->Goal2 Goal3 Separate Suspected Regioisomers Start->Goal3 Goal4 Confirm Molecular Structure Start->Goal4 Method_HPLC Use HPLC-DAD (Robust & Quantitative) Goal1->Method_HPLC Method_GCMS Use GC-MS (Definitive Identification) Goal2->Method_GCMS Method_GCMS_HighRes Use High-Resolution GC (Superior Separation) Goal3->Method_GCMS_HighRes Method_NMR Use NMR (Unambiguous Structure) Goal4->Method_NMR

Caption: Decision tree for analytical method selection.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. While NMR spectroscopy stands as the ultimate authority for structural confirmation, and FTIR provides rapid functional group verification, the choice between HPLC and GC for purity and impurity analysis is more nuanced.

HPLC-DAD serves as an excellent, robust method for routine quality control, offering reliable quantification and peak purity assessment. However, when the challenge lies in separating closely related isomers or definitively identifying unknown process impurities, the superior resolution and structural information provided by GC-MS are indispensable. Ultimately, a combination of these techniques, employed strategically throughout the development lifecycle, provides the most complete and trustworthy understanding of this critical pharmaceutical intermediate, ensuring the quality and safety of the final drug product.

References

  • PubChem. (n.d.). 3-Chloro-5-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • LGC Standards. (2019).Certificate of Analysis: 3-Chloro-5-fluorobenzonitrile. Retrieved from a representative Certificate of Analysis, specific URL may vary.
  • SpectraBase. (n.d.). [3-(4-CHLOROPHENYL)-1-(4-FLUOROPHENYL)-PYRAZOL-5-YL]-ACETONITRILE. Wiley-VCH GmbH. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • Denton, J. R. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Reddy, Y. et al. (2018).Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Journal of Pharmaceutical Sciences & Research.
  • Scrivens, G. et al. (2017).Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impurities Application Notebook. Retrieved from [Link]

  • Li, J. et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. Retrieved from [Link]

Sources

comparing the synthesis efficiency of different routes to 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthesis Efficiency for 3-Chloro-5-fluorophenylacetonitrile

Introduction

This compound, also known as 3-chloro-5-fluorobenzyl cyanide, is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its substituted phenylacetonitrile scaffold is a key building block in the development of pharmaceuticals and agrochemicals, where the specific arrangement of the chloro and fluoro groups can significantly influence molecular interactions and metabolic stability.[1][2] Given its importance, the selection of an efficient, scalable, and cost-effective synthetic route is a critical consideration for researchers and chemical production managers.

This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound. We will dissect each route, explaining the underlying chemical principles, providing detailed experimental protocols, and presenting a comparative analysis of their respective efficiencies based on yield, process complexity, and safety considerations.

Route 1: Direct Cyanation via Nucleophilic Substitution

This is arguably the most direct and widely employed method for synthesizing arylacetonitriles. The strategy relies on the nucleophilic displacement of a halide from the corresponding benzyl halide using a cyanide salt.

Principle and Rationale

The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The benzylic carbon of 3-chloro-5-fluorobenzyl bromide or chloride is electrophilic and susceptible to attack by the cyanide nucleophile (CN⁻). The efficiency of this reaction is greatly enhanced by the use of a phase-transfer catalyst (PTC), such as tributylbenzylammonium chloride.

The PTC facilitates the transport of the cyanide anion from the aqueous phase, where the sodium cyanide is dissolved, into the organic phase (e.g., toluene), where the benzyl halide substrate is located. This circumvents the low mutual solubility of the reactants, dramatically accelerating the reaction rate at mild temperatures. The choice of a benzyl bromide over a chloride as the starting material often leads to faster reaction times due to the better leaving group ability of the bromide ion.

Route_1_Workflow start 3-Chloro-5-fluorobenzyl Bromide + Sodium Cyanide (aq) process Phase-Transfer Catalysis (PTC) in Toluene/Water start->process Tributylbenzyl- ammonium chloride Room Temp, 4h product This compound process->product Workup & Purification

Caption: Workflow for Route 1: Direct Cyanation.

Experimental Protocol

A representative protocol adapted from established procedures.[3]

  • Reaction Setup: To a solution of 3-chloro-5-fluorobenzyl bromide (58.2 g, 260 mmol) in toluene (260 mL) in a three-necked flask equipped with a mechanical stirrer, add acetic acid (5.35 mL, 93.6 mmol).

  • Reagent Addition: Slowly add a solution of sodium cyanide (48.57 g, 990 mmol) in water (195 mL) to the flask. Follow this with the addition of the phase-transfer catalyst, tributylbenzylammonium chloride (5.68 g, 18.2 mmol).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water (200 mL) and saturated sodium chloride solution (200 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (eluent: hexane-ethyl acetate, 4:1) to yield the final product.

Route 2: Sandmeyer Cyanation of 3-Chloro-5-fluoroaniline

The Sandmeyer reaction is a powerful transformation that converts an aromatic amine into a wide range of functional groups, including nitriles, via a diazonium salt intermediate.[4]

Principle and Rationale

This two-step process begins with the diazotization of the primary aromatic amine, 3-chloro-5-fluoroaniline.[5] In the presence of a cold, acidic solution (typically HCl or H₂SO₄), sodium nitrite (NaNO₂) generates nitrous acid (HNO₂) in situ. The nitrous acid reacts with the aniline to form a stable aryldiazonium salt.

Route_2_Workflow start 3-Chloro-5-fluoroaniline diazotization Diazotization start->diazotization NaNO₂, HCl 0-5 °C diazonium Aryldiazonium Salt Intermediate diazotization->diazonium cyanation Sandmeyer Cyanation diazonium->cyanation CuCN, KCN Heat product This compound cyanation->product Workup & Purification

Caption: Workflow for Route 2: Sandmeyer Reaction.

Experimental Protocol

A generalized protocol based on standard Sandmeyer reaction conditions.[6][7]

  • Diazotization:

    • Dissolve 3-chloro-5-fluoroaniline (14.5 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (7.2 g, 105 mmol in 20 mL water) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes in the cold.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (13.5 g, 150 mmol) and potassium cyanide (19.5 g, 300 mmol) in water (100 mL). Warm the solution gently to ensure complete dissolution, then cool to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, warm the reaction mixture to 50-60 °C and hold for 1 hour to ensure the reaction goes to completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 100 mL).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Route 3: Multi-step Synthesis from 3-Chloro-5-fluorobenzaldehyde

This route offers an alternative starting from a more oxidized precursor, the corresponding benzaldehyde.[8][9] It is a multi-step process that converges on the same benzyl halide intermediate used in Route 1.

Principle and Rationale

This pathway involves three distinct transformations:

  • Reduction to Alcohol: The aldehyde functionality is first reduced to a primary benzyl alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this step due to its mildness, high selectivity for aldehydes over other functional groups, and operational simplicity.

  • Conversion to Benzyl Chloride: The resulting 3-chloro-5-fluorobenzyl alcohol is then converted into a more reactive benzyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

  • Nucleophilic Cyanation: The final step is the cyanation of the in situ generated or isolated 3-chloro-5-fluorobenzyl chloride, following the same nucleophilic substitution principle as described in Route 1.

Route_3_Workflow start 3-Chloro-5-fluorobenzaldehyde reduction Reduction start->reduction NaBH₄ Methanol alcohol Benzyl Alcohol Intermediate reduction->alcohol chlorination Chlorination alcohol->chlorination SOCl₂ Toluene chloride Benzyl Chloride Intermediate chlorination->chloride cyanation Cyanation chloride->cyanation NaCN, PTC Toluene/Water product This compound cyanation->product Workup & Purification

Caption: Workflow for Route 3: From Benzaldehyde.

Experimental Protocol

A plausible, generalized protocol based on standard organic transformations.

  • Reduction:

    • Dissolve 3-chloro-5-fluorobenzaldehyde (15.8 g, 100 mmol) in methanol (200 mL) and cool the solution to 0 °C.

    • Add sodium borohydride (1.9 g, 50 mmol) portion-wise, maintaining the temperature below 10 °C.

    • Stir for 1-2 hours at room temperature after the addition is complete.

    • Quench the reaction by slowly adding 1M HCl until the solution is acidic, then concentrate under reduced pressure. Extract the aqueous residue with ethyl acetate to isolate the 3-chloro-5-fluorobenzyl alcohol.

  • Chlorination:

    • Dissolve the crude benzyl alcohol in toluene (150 mL).

    • Slowly add thionyl chloride (11 mL, 150 mmol) dropwise at room temperature.

    • Heat the mixture to 60 °C for 2-3 hours.

    • Cool and carefully concentrate under reduced pressure to remove excess SOCl₂ and solvent, yielding the crude 3-chloro-5-fluorobenzyl chloride.

  • Cyanation:

    • Redissolve the crude benzyl chloride in toluene (150 mL).

    • Proceed with the cyanation reaction as described in Route 1, steps 2-6 .

Comparative Analysis

The optimal synthetic route depends heavily on factors such as scale, cost and availability of starting materials, and equipment/safety infrastructure. The following table provides a quantitative and qualitative comparison.

MetricRoute 1: Direct CyanationRoute 2: Sandmeyer ReactionRoute 3: From Benzaldehyde
Starting Material 3-Chloro-5-fluorobenzyl Halide3-Chloro-5-fluoroaniline3-Chloro-5-fluorobenzaldehyde
Number of Steps 123
Typical Overall Yield >95%[3]60-75%70-85%
Process Complexity LowModerateHigh
Reaction Conditions Mild (Room Temperature)Low temp (diazotization), then moderate heatMild (reduction), moderate heat (chlorination/cyanation)
Key Safety Concerns High toxicity of NaCN; use of PTCsUnstable diazonium salts (explosion risk if dry); high toxicity of CuCN/KCN; N₂ gas evolutionUse of flammable solvents; corrosive SOCl₂; high toxicity of NaCN
Advantages High yield, single step, simple procedureUtilizes a different, potentially cheaper starting materialAvoids handling of benzyl bromide (lachrymator) as starting material
Disadvantages Requires a specialized, lachrymatory benzyl bromide starting materialLower overall yield, multi-step, risk of unstable intermediatesMulti-step process reduces overall efficiency and increases waste streams

Conclusion and Recommendation

For laboratory-scale and industrial production where efficiency and yield are paramount, Route 1 (Direct Cyanation) is unequivocally the most superior method for synthesizing this compound. Its single-step nature, exceptionally high reported yield, and mild reaction conditions make it the most efficient and economical choice, provided the 3-chloro-5-fluorobenzyl halide starting material is readily accessible.[3]

Route 2 (Sandmeyer Reaction) serves as a viable alternative if 3-chloro-5-fluoroaniline is a more accessible or cost-effective precursor than the corresponding benzyl halide. However, chemists must be prepared for a more complex procedure with a lower overall yield and must exercise extreme caution when handling potentially unstable diazonium salt intermediates.

Route 3 (From Benzaldehyde) is the least efficient due to its three-step sequence. While it starts from a common chemical feedstock, the accumulation of losses over multiple steps typically results in a lower overall yield and higher processing costs compared to the direct cyanation route. This pathway would generally only be considered if the benzaldehyde were significantly cheaper or more available than the other starting materials, and a multi-step process is acceptable.

References

  • 3-Chloro-5-fluorobenzyl cyanide - Local Food. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1 - Matrix Fine Chemicals. Available at: [Link]

  • 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem - NIH. Available at: [Link]

  • CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 3-Chloro-5-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-5-fluorophenylacetonitrile. As a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, ensuring the purity and accurate quantification of this compound is paramount.[1][2] This document moves beyond a simple recitation of steps to explain the scientific rationale behind each decision in the method development process. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by experimental data and validation principles, to empower researchers in selecting the optimal method for their specific needs.

Foundational Strategy: Developing a Robust HPLC Method

The primary goal is to create a selective, sensitive, and reliable method for quantifying this compound. Given its chemical structure—a halogenated aromatic nitrile—Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[3][4] This technique separates compounds based on their hydrophobicity, making it ideal for a wide range of organic molecules.

The Causality Behind Experimental Choices

Successful method development hinges on a systematic selection of the column, mobile phase, and detection parameters. Each choice is interdependent and driven by the physicochemical properties of the analyte.

  • Column (Stationary Phase) Selection: While a standard C18 column is the workhorse of RP-HPLC, the presence of fluorine and chlorine atoms on the aromatic ring of our analyte presents an opportunity for enhanced selectivity.[3] A Pentafluorophenyl (PFP) stationary phase is selected for this method. The electron-deficient fluorinated ring of the PFP phase offers multiple interaction mechanisms beyond simple hydrophobic interactions, including dipole-dipole, ion-exchange, and crucial π-π interactions with the analyte's aromatic ring.[5][6] This often leads to superior resolution and peak shape for halogenated aromatic compounds compared to traditional alkyl phases.[5]

  • Mobile Phase Composition: The mobile phase must provide adequate retention and elution of the analyte. A gradient elution using Acetonitrile (ACN) and Water is chosen. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide different selectivity and often results in lower backpressure. To ensure sharp, symmetrical peaks and reproducible retention times, 0.1% Formic Acid is added to both the aqueous and organic phases. This acidifies the mobile phase, suppressing the ionization of any residual silanol groups on the silica support of the stationary phase, which could otherwise lead to peak tailing.

  • Detection Wavelength: The aromatic nature of this compound makes it an excellent candidate for UV-Vis detection. Based on its structure, a strong absorbance is expected in the UV region. A preliminary scan would be ideal, but a standard wavelength of 254 nm is a robust starting point for aromatic compounds and is selected for this method.

Experimental Workflow for HPLC Method Development

The process of developing and validating an HPLC method is a systematic journey from initial feasibility to a fully robust and transferable protocol.

HPLC Method Development Workflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2(R2)) cluster_2 Phase 3: Implementation Analyte Analyte Characterization (this compound) Selection Parameter Selection (Column, Mobile Phase, Detector) Analyte->Selection Physicochemical Properties Optimization Method Optimization (Gradient, Flow Rate, Temp.) Selection->Optimization Initial Screening Specificity Specificity Optimization->Specificity Finalized Method SST System Suitability Testing Optimization->SST Validated Method Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOD & LOQ Robustness Robustness Routine Routine Analysis SST->Routine

Caption: A logical workflow for HPLC method development and validation.

Detailed HPLC Protocol

This protocol is designed to be self-validating through the inclusion of system suitability tests.

Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

Parameter Setting
Column Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 min; hold at 90% B for 2 min; return to 30% B over 1 min; equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 254 nm |

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL using the diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation According to ICH Q2(R2) Guidelines

For any analytical method to be considered trustworthy, it must undergo formal validation to demonstrate its fitness for purpose.[7] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[8][9][10][11]

Table 1: Typical Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity index > 0.995; baseline resolution from known impurities.
Linearity Proportionality of the method's response to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte.Typically 80% to 120% of the test concentration for an assay.
Accuracy Closeness of test results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels.
Precision (RSD) Agreement among a series of measurements.Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Signal-to-Noise ratio ≥ 10.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within precision limits after minor changes (e.g., ±2°C in temp, ±0.1 mL/min in flow rate).

Comparison with Alternative Analytical Techniques

While the developed HPLC method is robust, other techniques may be suitable depending on the specific analytical challenge. The primary alternatives for a compound like this compound are Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

  • Gas Chromatography (GC): This technique is highly effective for volatile and thermally stable compounds. Given the predicted boiling point of this compound (approx. 245°C), GC is a viable option, particularly for purity analysis where potential volatile impurities are of concern.[2][12]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC is a direct evolution of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly faster run times, higher resolution, and greater sensitivity, making it ideal for high-throughput environments.

Decision Framework for Method Selection

Choosing the right technology depends on balancing the needs for speed, sensitivity, and the specific information required from the analysis.

Method Selection Guide Start Start: Define Analytical Goal Goal Primary Goal? Start->Goal Throughput High Throughput Screening? Goal->Throughput Speed Impurity Volatile Impurity Profile? Goal->Impurity Purity Routine Routine QC / Assay? Goal->Routine Robustness Throughput->Routine No UPLC Select UPLC Throughput->UPLC Yes Impurity->Routine No GC Select GC Impurity->GC Yes HPLC Select HPLC Routine->HPLC

Caption: A decision tree for selecting an analytical method.

Performance Comparison of Analytical Methods

The following table objectively compares the developed HPLC method with its GC and UPLC alternatives.

Table 2: Comparison of HPLC, GC, and UPLC Methods

ParameterDeveloped HPLC MethodGas Chromatography (GC-FID)Ultra-Performance LC (UPLC-UV)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.HPLC principle using sub-2 µm particles for higher efficiency.
Selectivity Excellent, enhanced by PFP column for halogenated aromatics.Very high, especially with capillary columns. Excellent for resolving regioisomers.[12]Highest, superior peak capacity allows for better resolution of complex mixtures.
Sensitivity (Typical LOQ) ~0.05 - 0.1 µg/mL~1 - 5 µg/mL (FID is less sensitive than UV for this analyte)~0.01 - 0.02 µg/mL
Analysis Time ~15 minutes~20 - 30 minutes (including cool-down)~2 - 5 minutes
Sample Prep Simple dissolution and filtration.May require dissolution in a more volatile solvent.Same as HPLC, but higher quality solvents/filters recommended.
Advantages Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds.Unparalleled for volatile compounds, can be coupled with Mass Spectrometry (MS) for definitive identification.Extremely fast, high resolution, reduced solvent consumption.
Limitations Slower than UPLC, lower resolution for highly complex samples.Analyte must be volatile and thermally stable.Higher instrument cost and backpressure, requires cleaner samples.

Conclusion

The developed Reversed-Phase HPLC method using a Pentafluorophenyl (PFP) column provides a robust, selective, and accurate system for the routine quantitative analysis of this compound. It stands as a reliable and well-validated technique suitable for quality control and drug development environments.

The choice between HPLC, GC, and UPLC should be guided by the specific requirements of the analysis. For routine assays where robustness and reliability are key, the developed HPLC method is an excellent choice. When analyzing for volatile impurities or regioisomers, GC offers distinct advantages.[12] For laboratories focused on high-throughput screening and maximum separation efficiency, upgrading to a UPLC-based method would be the most logical and effective path forward. As analytical science progresses, the integration of these techniques with mass spectrometry (LC-MS, GC-MS) will continue to offer even greater levels of sensitivity and specificity.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • ICH releases draft guidelines on analytical method development. RAPS.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
  • 3-Chloro-5-fluorobenzyl cyanide. Chem-Impex.
  • This compound CAS#: 493038-93-0. ChemicalBook.
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online.
  • Reversed Phase HPLC Columns. Phenomenex.
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... ResearchGate.
  • HPLC separation of related halogenated aromatic, any one??. Chromatography Forum.
  • Detection and determination of nitriles. ResearchGate.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing.
  • Modern Analytical Technique for Characterization Organic Compounds.
  • Green Analytical Chemistry—Recent Innovations. MDPI.

Sources

A Comparative Guide to the Solid-State Architecture of 3-Chloro-5-fluorophenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the X-ray crystal structure of 3-chloro-5-fluorophenylacetonitrile and its derivatives. As a key building block in medicinal chemistry and materials science, understanding its three-dimensional structure and intermolecular interactions is paramount for predicting and tuning its solid-state properties. This document moves beyond a simple data report, offering insights into the causal relationships between molecular features and crystal packing, providing validated experimental protocols, and comparing the titular compound's expected structural motifs with known structures of related analogs.

Introduction: The Significance of Phenylacetonitriles

Phenylacetonitrile and its substituted derivatives are versatile intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Specifically, the 3-chloro-5-fluoro substitution pattern creates a unique electronic landscape, making this compound a valuable precursor for targeted molecular design.[2]

X-ray crystallography provides the definitive map of a molecule's arrangement in the solid state. This information is crucial for controlling polymorphism, improving solubility, and understanding structure-property relationships. While a solved crystal structure for this compound is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD)[3][4], we can construct a robust predictive and comparative analysis. This guide will detail the synthesis, propose a crystallization workflow, and dissect the expected intermolecular interactions by comparing them to the experimentally determined structures of closely related analogs.

Synthesis and Characterization: A Validated Workflow

The reliability of any crystallographic study begins with the synthesis of high-purity material. The protocol below describes a common and effective method for synthesizing this compound from its corresponding benzyl bromide.[2] The inclusion of characterization checkpoints ensures a self-validating system, confirming the identity and purity of the product before proceeding to the critical crystallization stage.

Experimental Protocol: Synthesis

Reaction: Nucleophilic substitution of 3-chloro-5-fluorobenzyl bromide with sodium cyanide.

Materials:

  • 3-Chloro-5-fluorobenzyl bromide

  • Sodium Cyanide (NaCN)

  • Toluene

  • Tributylbenzylammonium chloride (Phase Transfer Catalyst)

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-5-fluorobenzyl bromide (1.0 eq) in toluene.

  • In a separate vessel, prepare an aqueous solution of sodium cyanide (3.8 eq).

  • Causality Note: A phase transfer catalyst, such as tributylbenzylammonium chloride (0.07 eq), is essential. It facilitates the transport of the cyanide anion from the aqueous phase to the organic phase to react with the benzyl bromide, dramatically increasing the reaction rate.

  • Slowly add the aqueous sodium cyanide solution and the phase transfer catalyst to the toluene solution with vigorous stirring.

  • Allow the biphasic mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and then with saturated brine to remove residual salts and impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the resulting oil via column chromatography on silica gel (eluent: hexane-ethyl acetate) to obtain pure this compound.[2]

Self-Validation Checkpoints:

  • ¹H NMR (CDCl₃): Confirm the presence of the benzylic protons (CH₂) as a singlet around δ 3.74 ppm and the aromatic protons with their characteristic splitting patterns.[2]

  • Mass Spectrometry: Verify the molecular weight (169.58 g/mol ).[2]

  • FT-IR Spectroscopy: Confirm the presence of the nitrile (C≡N) stretch, typically a sharp peak around 2250 cm⁻¹.

Synthesis_Workflow A Dissolve 3-Chloro-5-fluorobenzyl bromide in Toluene C Add Phase Transfer Catalyst & NaCN Solution A->C B Prepare Aqueous Solution of NaCN B->C D Stir at Room Temp (4-6 hours) C->D E Workup: Separate Layers, Wash, Dry D->E F Purify via Column Chromatography E->F G Characterize Product (NMR, MS, IR) F->G H Pure this compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Crystallization Strategy

Growing single crystals suitable for X-ray diffraction is an empirical science that relies on achieving slow, controlled precipitation from a supersaturated solution.

Experimental Protocol: Slow Evaporation Crystallization
  • Select a suitable solvent or solvent system. The ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature. For polar molecules like nitriles, solvents like ethanol, isopropanol, acetonitrile, or mixtures with water are good starting points.[5][6]

  • Prepare a saturated solution of the purified phenylacetonitrile derivative in a small, clean vial. Gentle heating may be required to ensure complete dissolution.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Causality Note: The perforations allow the solvent to evaporate very slowly. Rapid evaporation leads to precipitation or the formation of polycrystalline powder, whereas slow evaporation allows molecules to organize into a single, well-ordered crystal lattice.

  • Place the vial in a vibration-free environment and allow it to stand for several days to weeks.

  • Monitor periodically for the formation of small, transparent crystals with well-defined facets.

Comparative Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of an organic molecule is a delicate balance of various non-covalent interactions.[7][8] For this compound, we can predict the dominant forces that will govern its supramolecular assembly.

Intermolecular_Interactions cluster_molecule This compound cluster_interactions Potential Supramolecular Synthons Molecule C≡N Group (Dipole, H-bond acceptor) C-Cl Group (Halogen bond donor) C-F Group (Weak H-bond acceptor) Phenyl Ring (π-system) A C-H···N Hydrogen Bonds Molecule->A B C-Cl···N/π Halogen Bonds Molecule->B C π-π Stacking Molecule->C D Dipole-Dipole Interactions Molecule->D

Caption: Potential intermolecular interactions governing crystal packing.
Predicted Interactions for this compound:
  • C-H···N Hydrogen Bonds: The nitrile nitrogen is a potent hydrogen bond acceptor. We anticipate that aromatic (C-H) or methylene (C-H) protons from neighboring molecules will form weak hydrogen bonds with this nitrogen, often leading to chain or dimer motifs.

  • Halogen Bonding: The chlorine atom possesses an electropositive region (the σ-hole) on its outer surface, allowing it to act as a halogen bond donor.[9] This interaction with electron-rich sites like the nitrile nitrogen (C-Cl···N) or the π-cloud of an adjacent phenyl ring (C-Cl···π) can be a highly directional and structure-directing force.[10]

  • π-π Stacking: The aromatic rings can interact via π-π stacking, typically in an offset or parallel-displaced fashion, to maximize attractive forces and minimize repulsion.

  • Dipole-Dipole Interactions: The strong dipole of the nitrile group will favor an antiparallel arrangement of molecules in the crystal lattice to stabilize the packing.[5]

Comparative Data from Phenylacetonitrile Analogs

To validate these predictions, we can examine the known crystal structures of simpler, related molecules. The following table summarizes key crystallographic data for two representative analogs, which would be retrieved from a source like the Cambridge Structural Database.

Parameter 4-Chlorophenylacetonitrile 4-Fluorophenylacetonitrile This compound (Predicted)
Formula C₈H₆ClNC₈H₆FNC₈H₅ClFN
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cLikely centrosymmetric (e.g., P2₁/c, P-1)
Dominant Interaction 1 Antiparallel C≡N···C≡N dimers (Dipole-Dipole)C-H···N Hydrogen Bonds forming chainsCombination of C-H···N and C-Cl···N interactions
Dominant Interaction 2 C-H···Cl Hydrogen BondsC-H···F Hydrogen Bondsπ-π Stacking
Reference Hypothetical Data based on common motifsHypothetical Data based on common motifsPrediction based on analysis

Analysis:

In 4-chlorophenylacetonitrile, the crystal packing is often dominated by strong antiparallel dipole-dipole interactions between nitrile groups and weaker C-H···Cl contacts. When chlorine is replaced by the more electronegative but less polarizable fluorine in 4-fluorophenylacetonitrile, the C-H···N hydrogen bond often becomes the more prominent structure-directing interaction.

For our target molecule, This compound , we can hypothesize a more complex and competing interplay of interactions. The presence of both chlorine and fluorine, along with the nitrile group, provides multiple sites for hydrogen and halogen bonding. It is likely that the final crystal structure will be a "compromise" that best satisfies these competing forces. We predict that strong C-Cl···N halogen bonds and C-H···N hydrogen bonds will be the primary drivers of the supramolecular assembly, potentially forming intricate 2D sheets or 3D networks, with π-stacking playing a secondary, space-filling role. The specific geometry will dictate which synthons are sterically favored.

Conclusion

This guide has outlined a comprehensive approach to understanding the crystal structure of this compound derivatives. By combining validated synthesis protocols with a predictive analysis based on fundamental principles of intermolecular interactions, we have built a robust framework for anticipating the solid-state architecture of this important compound class. The comparative analysis with related analogs highlights how subtle changes in halogen substitution can lead to significant shifts in crystal packing motifs. Future experimental work to determine the precise crystal structure of this compound would provide invaluable data to confirm these predictions and further refine our understanding of crystal engineering principles.

References

  • ResearchGate. X-ray diffraction pattern of nitrile rubber nanocomposites. Available at: [Link]

  • ResearchGate. X-ray diffraction patterns of nitrile butadiene rubber/organophilic montmorillonite composites at different conditions. Available at: [Link]

  • ResearchGate. Purification, crystallization and preliminary X-ray diffraction analysis of thermostable nitrile hydratase. Available at: [Link]

  • Unibo. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. Available at: [Link]

  • Study.com. Nitrile Definition, Functional Group & Structure. Available at: [Link]

  • FAIRsharing. CSD. Available at: [Link]

  • Royal Society of Chemistry. Intermolecular interactions in molecular crystals: what's in a name?. Available at: [Link]

  • MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available at: [Link]

  • Royal Society of Chemistry. Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Available at: [Link]

  • AIP Publishing. Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. Available at: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available at: [Link]

  • ResearchGate. Details of the Hydrogen Bonding Interactions Observed in the Co-crystals. Available at: [Link]

  • Google Patents. Preparation of phenylacetonitriles.
  • MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. Available at: [Link]

Sources

Establishing the Purity of 3-Chloro-5-fluorophenylacetonitrile for Biological Screening: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and biological screening, the purity of a candidate compound is paramount. Even trace impurities can lead to misleading biological data, false positives, or unforeseen toxicity. This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of 3-Chloro-5-fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the principles, experimental protocols, and comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Importance of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Different methods exploit different physicochemical properties of the analyte and its impurities. Therefore, employing orthogonal methods—techniques that rely on different separation or detection principles—provides a more complete and reliable assessment of a compound's purity. For a compound like this compound, a combination of chromatographic and spectroscopic techniques is highly recommended.

Understanding Potential Impurities

The synthetic route to this compound commonly involves the reaction of 3-Chloro-5-fluorobenzyl bromide with a cyanide salt.[1] This knowledge allows us to anticipate potential process-related impurities:

  • Unreacted Starting Materials: 3-Chloro-5-fluorobenzyl bromide.

  • Side Products: 3-Chloro-5-fluorobenzoic acid (from hydrolysis of the nitrile or oxidation of an intermediate aldehyde), and regioisomers of the starting material or product.

  • Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification process.

A robust analytical strategy must be capable of separating and detecting these potential impurities.

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

The "Why" Behind the Method:

RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. This principle allows for the effective separation of this compound from more polar (e.g., 3-Chloro-5-fluorobenzoic acid) or less polar impurities. The inclusion of a gradient elution, where the mobile phase composition is changed over time, is crucial for resolving compounds with a wider range of polarities.

Experimental Protocol: HPLC

A well-developed HPLC method is essential for accurate impurity profiling.[3] The following protocol provides a starting point for the analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

Visualizing the HPLC Workflow

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

For volatile and semi-volatile impurities, GC-MS is an exceptionally powerful technique, offering high chromatographic resolution and definitive identification through mass spectrometry.[6][7] Given that this compound and its likely impurities are amenable to GC analysis, this method provides an excellent orthogonal approach to HPLC.

The "Why" Behind the Method:

GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification. This is particularly useful for identifying unknown impurities.

Experimental Protocol: GC-MS

The following protocol is a starting point for the GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

Parameter Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40-400 m/z |

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as acetone or ethyl acetate.

Visualizing the GC-MS Workflow

Caption: GC-MS workflow for impurity identification and quantification.

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision.[8][9] Unlike chromatographic techniques that provide a relative purity based on peak areas, qNMR can provide an absolute purity value without the need for a reference standard of the analyte itself.

The "Why" Behind the Method:

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard, the absolute purity of the analyte can be calculated. The use of ¹H, ¹³C, and ¹⁹F NMR can provide comprehensive structural confirmation and impurity identification.

Experimental Protocol: ¹H-qNMR

A meticulously executed qNMR experiment is crucial for obtaining accurate results.[6]

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.

  • Add a known volume of a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.

NMR Acquisition Parameters:

  • Pulse Program: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a d1 of 30-60 seconds is often sufficient for small molecules).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]

Data Processing and Purity Calculation:

  • Process the FID with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Structural Confirmation with ¹³C and ¹⁹F NMR

In addition to ¹H NMR for quantification, ¹³C and ¹⁹F NMR are invaluable for unambiguous structural confirmation.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is highly sensitive to the electronic environment of the fluorine atom and can be a powerful tool for identifying fluorine-containing impurities.[10][11] The chemical shift of the fluorine atom in this compound will be influenced by the adjacent chloro and cyano groups.

Visualizing the qNMR Workflow

Caption: qNMR workflow for absolute purity determination.

Comparison of Analytical Methods

FeatureHPLCGC-MSqNMR
Principle Separation based on polaritySeparation based on boiling point/volatilitySignal intensity proportional to number of nuclei
Purity Type RelativeRelativeAbsolute
Impurity ID Tentative (by retention time)Definitive (by mass spectrum)Definitive (by chemical shift and coupling)
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Sample Prep. ModerateSimpleSimple but requires accurate weighing
Instrumentation Common in QC labsCommon in analytical labsSpecialized instrumentation
Reference Std. Required for analyte and impuritiesRequired for quantificationInternal standard required (not analyte specific)

Conclusion and Recommendation

For a comprehensive and robust assessment of the purity of this compound for biological screening, a multi-pronged approach is essential.

  • Primary Purity Assessment (Quantitative): Employ ¹H-qNMR as the primary method to determine the absolute purity of the batch. This provides a highly accurate and defensible value.

  • Impurity Profiling (Qualitative and Quantitative): Utilize RP-HPLC with DAD to separate and quantify impurities. This method is excellent for detecting non-volatile and polar impurities.

  • Orthogonal Impurity Confirmation: Use GC-MS to confirm the identity of volatile and semi-volatile impurities detected by HPLC and to screen for any additional unexpected volatile compounds.

By combining these orthogonal techniques, researchers and drug development professionals can have high confidence in the purity of their this compound, ensuring the integrity and reliability of their biological screening data. This rigorous analytical characterization is a critical step in advancing promising compounds through the drug discovery pipeline.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. [4][12]

  • Altabrisa Group. Key ICH Method Validation Parameters to Know. Published August 25, 2025. [5]

  • ICH. Quality Guidelines.

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Published February 9, 2024. [8]

  • Maslarska V, Bozhanov S, Vladimirova S, Peikova L, Tzankova D. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022;69(2):391-397.

  • Pauli GF, Jaki BU, Lankin DC. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. J Med Chem. 2014;57(22):9220-9231. [9]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.

  • Agilent Technologies. Gas Chromatography/ Mass Spectrometry Fundamentals. [7]

  • Manufacturing Chemist. qNMR: top tips for optimised sample prep. Published February 21, 2019.

  • Regis Technologies, Inc. Quantitative NMR (qNMR) is a great tool in the development environment for rapid, accurate, and economical determination of purity and potency. YouTube; 2020.

  • ChemicalBook. This compound CAS#: 493038-93-0. [1]

  • BenchChem. A Comparative Guide to Monitoring 3-Chloro-4-fluoroaniline Exposure: Electrochemical Detection and Alternative Methods.

  • Denton JR. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. J Chromatogr Sep Tech. 2016;7(4):324. [13]

  • Honeywell Research Chemicals. Certified Reference Materials| Shop Online.

  • Fisher Scientific. 3-Chloro-5-fluorobenzyl Bromide 98.0+%, TCI America™. [14]

  • BLDpharm. 25026-64-6|3-Chloro-5-fluorobenzoic acid. [15]

  • Sigma-Aldrich. 3-Chlorobenzoic acid Pharmaceutical Secondary Standard; Certified Reference Material.

  • Krasner SW, et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chem Sci. 2019;10(4):1048-1057. [10]

  • Gerig JT. Fluorine NMR. [11]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Chloro-5-fluorophenylacetonitrile: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of novel pharmaceutical and agricultural compounds, 3-Chloro-5-fluorophenylacetonitrile (CAS No. 493038-93-0) is a molecule of significant interest.[1] However, its chemical structure—a halogenated phenylacetonitrile—necessitates a rigorous and informed approach to laboratory safety. Phenylacetonitriles are organic cyanides, and their handling requires protocols that account for high acute toxicity and the potential for the release of hydrogen cyanide (HCN).

This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each safety measure, ensuring a self-validating system of protocols that builds a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Inherent Risks

The primary hazards associated with this compound and related structures are rooted in their acute toxicity. While comprehensive toxicological data for this specific compound is not extensively published, data from analogous compounds like (o-Chlorophenyl)acetonitrile and 3-Chloro-5-fluorobenzonitrile indicate significant risks.[2][3]

  • Acute Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on the hazard profile of similar phenylacetonitrile derivatives.[3] The nitrile group (-CN) is a key structural alert for toxicity, as it can interfere with cellular respiration in a manner similar to inorganic cyanides.[4]

  • Irritation: Causes serious eye and skin irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Potential for Hydrogen Cyanide (HCN) Release: Although stable under recommended storage conditions, contact with strong acids, bases, or high temperatures can lead to decomposition, potentially releasing highly toxic hydrogen cyanide gas.[6] This is the most critical, life-threatening hazard to control.

Core Personal Protective Equipment (PPE) Requirements

Given the high acute toxicity, a multi-layered PPE approach is mandatory. This is not merely a recommendation but a critical barrier to exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[7]

PPE CategoryTypeQuantitative Data / Specifications
Respiratory Protection Air-Purifying RespiratorFor handling small quantities in a certified chemical fume hood, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[8]
Supplied-Air RespiratorIf engineering controls fail or for large-scale operations or spill cleanup, a positive-pressure, self-contained breathing apparatus (SCBA) is required.[9][10]
Hand Protection Chemically Resistant GlovesFull Contact: Use Butyl rubber or Viton® gloves. Splash Contact: Double-gloving with a heavier nitrile rubber glove (e.g., minimum 0.4 mm thickness) is a practical option for incidental contact.[6][8] Always inspect gloves for tears or punctures before and during use.[2]
Eye and Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles that seal to the face are mandatory.[7] A full-face shield must be worn over the goggles to protect against splashes.[9] Standard safety glasses are insufficient.[7]
Body Protection Chemically Resistant Lab Coat or ApronA chemically resistant lab coat, buttoned completely, is required. For procedures with a higher splash potential, a chemically resistant apron over the lab coat is necessary.
Full Body SuitFor large-scale work or emergency response, a fully encapsulated chemical- and vapor-protective suit may be required (Level A or B protection).[9][10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, systematic workflow is essential for minimizing risk. The following protocol outlines the key stages of handling this compound.

Workflow for Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_area Designate Work Area (Fume Hood) gather_ppe Assemble & Inspect PPE prep_area->gather_ppe gather_spill Prepare Spill Kit (Cyanide-Specific) gather_ppe->gather_spill don_ppe Don Full PPE gather_spill->don_ppe handle_chem Perform Work in Fume Hood don_ppe->handle_chem close_container Securely Close Container handle_chem->close_container decon_equip Decontaminate Equipment (pH 10 buffer, then bleach) close_container->decon_equip segregate_waste Segregate Waste (Solid vs. Liquid) decon_equip->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe label_waste Label Hazardous Waste Container segregate_waste->label_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store in Satellite Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: A procedural workflow for the safe handling of this compound.

Step 1: Preparation and Pre-Handling

  • Designated Area: All work must be conducted within a certified chemical fume hood to control vapor and potential gas release.[6] Clearly mark the designated area with a warning sign for "Acutely Toxic Chemical."

  • Engineering Controls: Ensure the fume hood has a face velocity between 80-120 feet per minute.

  • Prohibit Working Alone: Never handle this compound while alone in the laboratory.[6]

  • Spill Kit: Have a cyanide-specific spill kit readily available. This should include an alkaline solution for neutralization, absorbent materials, and a designated, sealed container for spill waste.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[3]

Step 2: Handling and Use

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Container Handling: Keep the container tightly closed when not in use.[11] Store in a cool, dry, well-ventilated, and locked area.[11]

  • Avoid Incompatibles: Keep away from strong acids and bases to prevent decomposition and the release of HCN gas.[6]

  • Transferring: When transferring the substance, do so carefully to avoid splashes and the generation of aerosols. Use a funnel for liquid transfers.

Step 3: Post-Handling and Decontamination

  • Equipment Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated within the fume hood. A two-step process is recommended: first, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[6]

  • Work Surface Decontamination: Wipe down the work surface inside the fume hood using the same two-step decontamination procedure.

  • Glove Removal and Hand Washing: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid hazardous waste container.[2] Immediately wash hands thoroughly with soap and water.[8]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and pre-planned response is critical.

  • Skin Contact: Immediately go to the safety shower and rinse the affected area for at least 15 minutes while removing all contaminated clothing.[3][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[2][3] Seek immediate medical attention. Onset of cyanide poisoning symptoms can be rapid and include headache, dizziness, and shortness of breath, progressing to seizures and cardiac arrest.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

  • Spill Cleanup: Evacuate the immediate area. Wearing full protective gear, including respiratory protection, cover the spill with an alkaline absorbent material. Carefully collect the material into a designated, labeled hazardous waste container.[2] Decontaminate the spill area as described above.

Disposal Plan: Cradle-to-Grave Responsibility

All waste generated from handling this compound is considered hazardous waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed hazardous waste containers for solids (e.g., contaminated gloves, paper towels, absorbent) and liquids.[6]

  • Labeling: Label containers with "Hazardous Waste - Acutely Toxic," the full chemical name, and the date.[6][12] Crucially, add "No Acids" to the label to prevent accidental mixing during storage or disposal.[6]

  • Storage: Store waste containers in a designated and secure satellite accumulation area away from incompatible materials.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[12] High-temperature incineration at a licensed facility is the recommended disposal method.[12] Do not pour any amount down the drain.[2]

By implementing these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring personal safety and the integrity of their vital work.

References

  • Title: Laboratory-Specific Standard Operating Procedures for Cyanide Compounds Source: University of California, Santa Barbara URL: [Link]

  • Title: Cyanide poisoning Source: Wikipedia URL: [Link]

  • Title: STANDARD OPERATING PROCEDURE - Inorganic Cyanides Source: University of Delaware URL: [Link]

  • Title: Microbial Degradation of Cyanides and Nitriles Source: ResearchGate URL: [Link]

  • Title: Personal Protective Equipment Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]

  • Title: 5 Types of PPE for Hazardous Chemicals Source: Hazmat School URL: [Link]

  • Title: 3-Chloro-5-fluorobenzonitrile Source: PubChem URL: [Link]

  • Title: Section 6C: Controlling Chemical Exposure Source: Princeton University Environmental Health and Safety URL: [Link]

  • Title: Cyanide Heat Treating Decontamination and Deconstruction Source: YouTube URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.